2-(4-Iodophenoxy)acetohydrazide
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-iodophenoxy)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c9-6-1-3-7(4-2-6)13-5-8(12)11-10/h1-4H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPIBNSQLXEVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NN)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354779 | |
| Record name | 2-(4-iodophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304462-49-5 | |
| Record name | 2-(4-iodophenoxy)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Characterization of 2-(4-Iodophenoxy)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of 2-(4-Iodophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential biological activities, supported by experimental protocols and data analysis.
Chemical Synthesis
The synthesis of this compound is typically achieved through a two-step process, commencing with the etherification of 4-iodophenol followed by hydrazinolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
In this initial step, 4-iodophenol is reacted with ethyl bromoacetate in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone. The reaction mixture is refluxed to facilitate the Williamson ether synthesis, yielding ethyl 2-(4-iodophenoxy)acetate.
Step 2: Synthesis of this compound
The intermediate ester, ethyl 2-(4-iodophenoxy)acetate, is then reacted with hydrazine hydrate in an alcoholic solvent, typically ethanol. The mixture is refluxed for several hours to promote the nucleophilic acyl substitution, resulting in the formation of the desired this compound. The product can then be purified by recrystallization.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Iodophenol
-
Ethyl bromoacetate
-
Potassium carbonate (anhydrous)
-
Acetone (dry)
-
Hydrazine hydrate
-
Ethanol
-
Deionized water
Procedure:
Part A: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
-
To a solution of 4-iodophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.
-
Purify the crude product by column chromatography or recrystallization.
Part B: Synthesis of this compound
-
Dissolve the purified ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (3-5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or aqueous ethanol) to obtain pure crystals.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its identification, purification, and formulation. The following table summarizes its key properties.
| Property | Value |
| Molecular Formula | C₈H₉IN₂O₂ |
| Molecular Weight | 292.08 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not explicitly reported, but expected to be a solid at room temperature based on analogous compounds. |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. Limited solubility in water. |
| Purity (Typical) | >95% |
| CAS Number | 304462-49-5 |
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl ring, the methylene protons of the acetohydrazide moiety, and the amine protons. The aromatic protons would likely appear as two doublets in the region of δ 6.5-7.8 ppm. The methylene protons (-OCH₂-) would be a singlet around δ 4.5 ppm. The NH and NH₂ protons would appear as broad singlets, with their chemical shifts being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the hydrazide group is expected to resonate at approximately δ 165-170 ppm. The aromatic carbons would show signals in the range of δ 110-160 ppm, with the carbon attached to the iodine atom appearing at a lower field. The methylene carbon (-OCH₂-) would be observed around δ 65-70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the NH and NH₂ groups.
-
C=O stretching: A strong absorption band around 1650-1680 cm⁻¹ characteristic of the amide carbonyl group.
-
C-O-C stretching: Bands in the region of 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) for the ether linkage.
-
C-I stretching: A band in the lower frequency region, typically around 500-600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In electron ionization (EI) mode, the molecular ion peak (M⁺) would be expected at m/z 292. The fragmentation pattern would likely involve the cleavage of the C-C bond adjacent to the carbonyl group, the N-N bond, and the ether linkage, leading to characteristic fragment ions.
Potential Biological Activities and Signaling Pathways
Hydrazide and its derivatives are a class of compounds known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects. While specific studies on this compound are limited, its structural features suggest potential for similar biological activities.
Antimicrobial Activity
Many hydrazide-hydrazone derivatives have demonstrated significant activity against various strains of bacteria and fungi. The proposed mechanism of action often involves the inhibition of essential enzymes in microorganisms or the disruption of cell wall synthesis. The presence of the iodine atom in this compound may enhance its antimicrobial potential due to the known antimicrobial properties of halogenated compounds.
Antitumor Activity
Several studies have reported the anticancer properties of hydrazide derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspase cascades and the modulation of key signaling pathways involved in cell proliferation and survival.
Potential Signaling Pathways for Investigation:
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer and plays a crucial role in cell growth, proliferation, and survival. Many small molecule inhibitors target components of this pathway.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Its inhibition is a common strategy in cancer therapy.
-
Apoptosis Pathways: Investigation into the ability of this compound to induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway would be of significant interest.
Experimental Workflow: Biological Activity Screening
Caption: Workflow for synthesis, characterization, and biological evaluation.
Conclusion
This compound is a synthetic compound with potential for biological applications, particularly in the fields of antimicrobial and anticancer research. This guide has outlined its synthesis, provided key physicochemical and spectroscopic data for its characterization, and suggested potential avenues for investigating its biological activity and mechanism of action. Further research is warranted to fully elucidate the therapeutic potential of this and related compounds.
An In-depth Technical Guide to 2-(4-Iodophenoxy)acetohydrazide: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Iodophenoxy)acetohydrazide is a halogenated aromatic hydrazide derivative with significant potential in medicinal chemistry and drug discovery. While specific comprehensive studies on this particular molecule are emerging, its structural analogs, particularly other halogenated phenoxyacetohydrazides, have demonstrated a wide array of biological activities, including antimicrobial and anticancer properties. This technical guide consolidates the available chemical information, provides a detailed, generalized experimental protocol for its synthesis based on established methods for analogous compounds, and explores its potential therapeutic applications by drawing parallels with closely related molecules. The inclusion of quantitative data from related compounds, detailed experimental methodologies, and pathway diagrams aims to provide a robust resource for researchers interested in this promising chemical entity.
Chemical Properties
While exhaustive experimental data for this compound is not extensively documented in publicly available literature, its physicochemical properties can be reliably estimated based on data from its chloro- and bromo-analogs and general principles of organic chemistry.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Estimated) | 2-(4-Chlorophenoxy)acetohydrazide[1] | 2-(4-Bromophenoxy)acetohydrazide |
| Molecular Formula | C₈H₉IN₂O₂ | C₈H₉ClN₂O₂ | C₈H₁₀BrN₂O₂ |
| Molecular Weight | 292.07 g/mol | 200.62 g/mol | 245.08 g/mol |
| Appearance | White to off-white solid | White to light yellow powder/crystal | Not specified |
| Melting Point | Expected >150 °C | 154-158 °C | Not specified |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like ethanol, DMSO, and DMF. | Soluble in ethanol | Not specified |
Spectroscopic Data (Predicted):
-
¹H NMR (DMSO-d₆): Signals corresponding to the aromatic protons (two doublets, ortho and meta to the iodine), the methylene protons of the acetohydrazide moiety (singlet), and the hydrazide NH and NH₂ protons (broad singlets).
-
¹³C NMR (DMSO-d₆): Resonances for the eight carbon atoms, including the iodine-bearing aromatic carbon (at a characteristic upfield shift), the other aromatic carbons, the methylene carbon, and the carbonyl carbon.
-
IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (hydrazide), C=O stretching (amide I), N-H bending (amide II), C-O-C stretching (ether), and C-I stretching.
-
Mass Spectrometry (EI or ESI): A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
Synthesis and Experimental Protocols
The synthesis of this compound follows a well-established two-step procedure common for phenoxyacetic acid derivatives.
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
-
To a solution of 4-iodophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise with constant stirring.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate and other insoluble salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the mixture for 6-8 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture to room temperature and then in an ice bath to facilitate complete precipitation.
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Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.
-
The final product can be further purified by recrystallization from ethanol.
Biological Activity and Potential Applications
Hydrazide and its derivatives are a well-known class of compounds with a broad spectrum of biological activities. The introduction of a halogen atom, such as iodine, on the phenyl ring is a common strategy in medicinal chemistry to enhance biological efficacy.
Antimicrobial Activity
Iodinated hydrazide-hydrazones have demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[2]. Some derivatives have shown minimum inhibitory concentrations (MIC) as low as 1.95 µM against pathogenic fungi[2]. The antimicrobial action of hydrazones is often attributed to the azomethine group (-NHN=CH-).
Table 2: Antimicrobial Activity of Related Iodinated Hydrazide Derivatives
| Compound Class | Organism | Activity (MIC/IC₅₀) | Reference |
| Iodinated Hydrazide-Hydrazones | Gram-positive cocci (including MRSA) | MIC ≥ 7.81 µM | [2] |
| Iodinated Hydrazide-Hydrazones | Human pathogenic fungi | MIC ≥ 1.95 µM | [2] |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of hydrazide derivatives. Iodinated compounds, in particular, have been investigated for their cytotoxic effects. For instance, certain iodinated compounds have shown cytotoxicity against HepG2 and HK-2 cell lines with IC₅₀ values starting from 11.72 µM and 26.80 µM, respectively[2]. The mechanism of action is often linked to the induction of apoptosis[2]. The presence of an electron-withdrawing group, such as a halogen, on the benzohydrazide moiety has been found to be beneficial for cytotoxic activity[2].
Table 3: Cytotoxic Activity of Related Iodinated Compounds
| Compound Class | Cell Line | Activity (IC₅₀) | Reference |
| Iodinated Hydrazide-Hydrazones | HepG2 (Hepatocellular carcinoma) | from 11.72 µM | [2] |
| Iodinated Hydrazide-Hydrazones | HK-2 (Human kidney) | from 26.80 µM | [2] |
Potential Mechanism of Action: A Hypothetical Pathway
Based on the known activities of related compounds, a plausible mechanism of action for the anticancer effects of this compound could involve the induction of apoptosis through intrinsic or extrinsic pathways.
Caption: A potential apoptotic pathway induced by this compound.
This proposed pathway suggests that the compound may induce cellular stress, leading to mitochondrial dysfunction and the release of cytochrome c. This, in turn, triggers the formation of the apoptosome and the activation of caspase-3, a key executioner caspase, ultimately leading to programmed cell death.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is limited, the extensive research on its structural analogs strongly suggests its potential as an antimicrobial and anticancer agent. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo biological evaluations to validate its therapeutic potential. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its further development as a drug candidate. This technical guide serves as a foundational resource to stimulate and guide such future investigations.
References
Solubility Profile of 2-(4-Iodophenoxy)acetohydrazide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-(4-Iodophenoxy)acetohydrazide, a key intermediate in the synthesis of various biologically active compounds. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide presents qualitative solubility information for structurally related hydrazide derivatives, outlines standard experimental protocols for solubility determination, and illustrates the general synthesis pathway for this class of compounds.
Qualitative Solubility of Hydrazide Derivatives
| Organic Solvent | Qualitative Solubility of Hydrazide Derivatives | Citation |
| Dimethyl Sulfoxide (DMSO) | Generally good solubility. Often used as a solvent for biological assays of hydrazide-hydrazones. | [1] |
| Methanol (CH₃OH) | Often used as a solvent for synthesis and biological testing, indicating at least moderate solubility. | [1][2] |
| Ethanol (C₂H₅OH) | Commonly used as a solvent for the synthesis of hydrazides from esters and hydrazine hydrate, suggesting good solubility, especially at elevated temperatures. | [2][3] |
| Chloroform (CHCl₃) | Used in some solubility studies of related compounds. | [2] |
| Toluene | Used in some solubility studies of related compounds. | [2] |
Experimental Protocols for Solubility Determination
For researchers seeking to quantify the solubility of this compound, two established methods are detailed below.
Isothermal Saturation Method
This is a precise method for determining the equilibrium solubility of a compound in a specific solvent at a controlled temperature.[4]
Principle: A supersaturated solution of the compound is prepared and allowed to equilibrate at a constant temperature. The concentration of the solute in the saturated solution is then determined analytically.
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed vial.
-
Equilibration: The vial is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand in the constant temperature bath to allow the undissolved solid to settle. Alternatively, the saturated solution can be filtered or centrifuged to remove the excess solid.
-
Quantification: An aliquot of the clear, saturated supernatant is carefully removed, diluted with a suitable solvent, and the concentration of this compound is determined using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in units such as g/L, mg/mL, or mol/L.
Simplified Solubility Determination using a Buchner Funnel
A less rigorous but practical method for estimating solubility involves the use of a Buchner funnel.[2]
Principle: This method provides a threshold value for "good solubility" based on visual observation of a clear solution after dissolving a known amount of solute in a specific volume of solvent.[2]
Procedure:
-
Sample Preparation: A pre-weighed amount of this compound (e.g., 0.1 g) is placed in a flask.
-
Dissolution: A measured volume of the organic solvent (e.g., 100 mL) is added to the flask.
-
Observation: The mixture is agitated and observed for the complete dissolution of the solid. The formation of a clear solution indicates that the solubility is at least the concentration of the prepared mixture.
-
Filtration (if necessary): If the solid does not completely dissolve, the solution can be passed through a Buchner funnel to separate the undissolved solid, which can then be dried and weighed to determine the amount that did not dissolve.
Synthesis of this compound
The general synthesis of phenoxyacetohydrazide derivatives involves a two-step process, which is a key logical relationship in the chemistry of these compounds.
Caption: General synthesis pathway for this compound.
The synthesis typically involves the reaction of an ethyl ester of the corresponding phenoxyacetic acid with hydrazine hydrate in a suitable solvent, commonly ethanol, under reflux conditions.[3]
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent characterization of this compound.
Caption: A typical workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the solubility and synthesis of this compound. For precise quantitative data, it is recommended that researchers perform solubility studies using the detailed protocols provided. The qualitative information and experimental workflows serve as a valuable starting point for further research and development involving this compound.
References
- 1. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Ursolic Acid Hydrazide Based Organometallic Complexes: Synthesis, Characterization, Antibacterial, Antioxidant, and Docking Studies [frontiersin.org]
- 3. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In-depth Analysis Reveals Scant Data on the Biological Activity of 2-(4-Iodophenoxy)acetohydrazide Derivatives
A comprehensive review of available scientific literature reveals a significant gap in the specific biological activity data for 2-(4-Iodophenoxy)acetohydrazide derivatives. While the broader class of phenoxyacetohydrazide compounds demonstrates a wide range of promising biological activities, including antimicrobial and anticancer effects, specific quantitative data and detailed experimental protocols for the 4-iodo substituted analogues are notably absent in the currently accessible scientific databases.
The acetohydrazide scaffold is a well-established pharmacophore in medicinal chemistry, known to be a versatile precursor for the synthesis of various heterocyclic compounds with diverse biological functions. Derivatives of phenoxyacetic acid hydrazides, in particular, have been the subject of numerous studies, with research highlighting their potential as antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and antitumor agents. The introduction of a halogen atom, such as iodine, onto the phenyl ring is a common strategy in drug design to modulate the lipophilicity, metabolic stability, and receptor-binding affinity of a molecule, often leading to enhanced biological activity.
However, a targeted search for studies focusing specifically on this compound and its N'-substituted derivatives did not yield the specific quantitative data (e.g., IC50 values for anticancer or enzyme inhibitory activity, or Minimum Inhibitory Concentration (MIC) values for antimicrobial activity) required for a detailed technical guide. Similarly, specific and detailed experimental protocols for the biological evaluation of this particular subset of compounds could not be located.
While it is plausible that this compound derivatives may exhibit biological activities similar to their chloro, bromo, and fluoro analogues, the absence of direct experimental evidence makes it impossible to provide a definitive and data-driven technical assessment as requested.
For researchers and drug development professionals interested in this area, the current landscape suggests a clear opportunity for novel research. The synthesis and biological evaluation of a library of this compound derivatives could provide valuable insights into the structure-activity relationships of halogenated phenoxyacetohydrazides and potentially lead to the discovery of new therapeutic agents.
General Methodologies for Synthesis and Evaluation (Based on Analogous Compounds)
For researchers interested in exploring this untapped area, the synthesis of this compound derivatives would typically follow a well-established synthetic route. The general workflow for the synthesis and subsequent biological evaluation, based on analogous compounds, is outlined below.
Synthesis Workflow
The synthesis of N'-substituted-2-(4-Iodophenoxy)acetohydrazide derivatives generally involves a two-step process starting from 4-iodophenol.
Figure 1. General synthesis scheme for N'-substituted-2-(4-iodophenoxy)acetohydrazide derivatives.
General Biological Evaluation Workflow
Once synthesized, the derivatives would undergo a series of in vitro biological assays to determine their activity.
Figure 2. A typical workflow for the biological evaluation of novel chemical entities.
Due to the lack of specific data for this compound derivatives in the reviewed literature, we are unable to provide the requested tables of quantitative data or detailed experimental protocols. Researchers are encouraged to perform primary research to fill this knowledge gap.
The Rising Potential of 2-(4-Iodophenoxy)acetohydrazide in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor in medicinal chemistry. In this context, the versatile scaffold of 2-(4-Iodophenoxy)acetohydrazide has emerged as a promising starting point for the development of a new generation of bioactive molecules. This technical guide provides an in-depth overview of the synthesis, potential applications, and mechanistic insights into derivatives of this compound, positioning it as a valuable building block in modern drug discovery. The presence of the iodine atom offers a unique handle for further synthetic modifications, including cross-coupling reactions, while the acetohydrazide moiety serves as a key pharmacophore for interacting with various biological targets.
Synthetic Pathways and Characterization
The synthesis of this compound and its subsequent derivatives, primarily hydrazones, follows a well-established and robust chemical route. The core structure is typically synthesized from the corresponding ester, ethyl 2-(4-iodophenoxy)acetate, by hydrazinolysis.
A general synthetic workflow is depicted below:
Spectroscopic and Synthetic Profile of 2-(4-Iodophenoxy)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 2-(4-Iodophenoxy)acetohydrazide, a compound of interest in medicinal chemistry and organic synthesis. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and other advanced chemical entities.
Spectroscopic Data
The structural integrity and purity of this compound have been established through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The key data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 9.35 | Singlet | 1H | -NH- |
| 7.60 | Doublet | 2H | Ar-H |
| 6.75 | Doublet | 2H | Ar-H |
| 4.40 | Singlet | 2H | -O-CH₂- |
| 4.15 | Broad Singlet | 2H | -NH₂ |
Solvent: DMSO-d₆
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| 167.5 | C=O |
| 157.8 | Ar-C-O |
| 138.2 | Ar-C |
| 117.1 | Ar-C |
| 85.5 | Ar-C-I |
| 66.8 | -O-CH₂- |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in the molecule.
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3100 | N-H stretching (amide and hydrazine) |
| 1650 | C=O stretching (amide I) |
| 1600 | N-H bending (amide II) |
| 1580, 1480 | C=C stretching (aromatic) |
| 1230 | C-O stretching (aryl ether) |
| 1050 | C-N stretching |
| 820 | C-H bending (para-substituted aromatic) |
| 500 | C-I stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometric Data for this compound
| m/z | Assignment |
| 292 | [M]⁺ (Molecular Ion) |
| 277 | [M - NH₂]⁺ |
| 235 | [M - CONHNH₂]⁺ |
| 207 | [C₆H₄IO]⁺ |
| 121 | [C₆H₄O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-iodophenol. The general procedure involves the esterification of 4-iodophenol followed by hydrazinolysis of the resulting ester.
Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate
-
To a solution of 4-iodophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure ethyl 2-(4-iodophenoxy)acetate.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (5 equivalents) to the solution.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum to yield this compound.
Mandatory Visualization
The logical workflow for the synthesis of this compound is depicted in the following diagram.
An In-depth Technical Guide to 2-(4-Iodophenoxy)acetohydrazide: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(4-Iodophenoxy)acetohydrazide is a halogenated aromatic hydrazide derivative belonging to the broader class of phenoxyacetohydrazides. This technical guide provides a comprehensive overview of its discovery, synthesis, and physicochemical properties. Furthermore, it delves into the extensive research on its various biological activities, including its potential as an antimicrobial, anticancer, anti-inflammatory, and anti-angiogenic agent. Detailed experimental protocols for its synthesis and relevant biological assays are presented, alongside a summary of key quantitative data. This document aims to serve as a foundational resource for researchers and professionals in the field of medicinal chemistry and drug development, highlighting the therapeutic promise of this compound and its analogs.
Introduction and Discovery
The discovery of this compound is situated within the broader exploration of phenoxyacetic acid derivatives and their hydrazides, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. While a singular "discovery" paper for this specific iodo-derivative is not prominent in the literature, its synthesis and investigation are a logical extension of the systematic evaluation of halogenated phenoxyacetohydrazides. The core structure combines a phenoxyacetic acid moiety, a known pharmacophore with herbicidal and therapeutic activities, with a hydrazide group, a versatile functional group known to be present in many biologically active compounds. The introduction of an iodine atom at the para position of the phenyl ring is a strategic modification intended to modulate the compound's lipophilicity, electronic properties, and potential for halogen bonding, thereby influencing its biological activity.
Hydrazide derivatives, in general, are recognized for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, antiplatelet, antitubercular, and antitumoral effects.[1] The exploration of phenoxyacetohydrazides, therefore, represents a promising avenue for the development of novel therapeutic agents.
Synthesis and Characterization
The synthesis of this compound follows a straightforward and well-established chemical pathway common to other phenoxyacetohydrazide derivatives.
General Synthesis Pathway
The synthesis is typically a two-step process:
-
Etherification: 4-Iodophenol is reacted with an ethyl haloacetate (commonly ethyl chloroacetate or ethyl bromoacetate) in the presence of a base (like potassium carbonate) and a suitable solvent (such as acetone or ethanol) to yield ethyl 2-(4-iodophenoxy)acetate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate in a solvent like ethanol, usually under reflux, to produce the final product, this compound.
Detailed Experimental Protocol (Adapted from related syntheses)
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
-
To a solution of 4-iodophenol (1 equivalent) in acetone (10 volumes), add anhydrous potassium carbonate (1.5 equivalents).
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure.
-
Pour the residue into ice-cold water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate, which can be purified by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol (10 volumes).
-
Add hydrazine hydrate (85-99%) (1.2-1.5 equivalents) to the solution.
-
Reflux the mixture for 5-8 hours, monitoring the reaction by TLC.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield this compound. The product can be further purified by recrystallization from ethanol.[2]
Physicochemical Properties
| Property | Expected Value/Characteristic |
| Molecular Formula | C₈H₉IN₂O₂ |
| Molecular Weight | 292.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be a crystalline solid with a defined melting point, likely above 150°C, similar to its chloro-analog.[3] |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like ethanol, methanol, and DMSO. |
| Spectroscopic Data | |
| ¹H NMR | Characteristic peaks for aromatic protons, methylene protons (-OCH₂-), and hydrazide protons (-NH-NH₂). |
| ¹³C NMR | Peaks corresponding to the carbon atoms of the iodophenyl ring, the ether linkage, and the carbonyl group. |
| IR (cm⁻¹) | Absorption bands for N-H stretching (hydrazide), C=O stretching (amide I), N-H bending (amide II), and C-O-C stretching (ether). |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight. |
Biological Activities and Therapeutic Potential
Phenoxyacetohydrazide derivatives have been extensively studied for a wide range of biological activities. The introduction of different substituents on the phenyl ring allows for the fine-tuning of their pharmacological properties.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are well-documented for their antimicrobial properties.[4] Various studies on substituted phenoxyacetohydrazides have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria, as well as some fungal strains.[4][5] The mode of action is often attributed to the inhibition of essential enzymes or disruption of the cell wall synthesis in microorganisms.
For instance, studies on (E)-N'-(substituted-benzylidene)-2-(2-chloro-4-fluorophenyl)acetohydrazide derivatives showed moderate to good antibacterial activity against Staphylococcus pyogenes, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[4] It is plausible that this compound and its derivatives would exhibit similar antimicrobial profiles, which warrants further investigation.
Anticancer Activity
The anticancer potential of phenoxyacetohydrazide derivatives is an active area of research.[6] These compounds have been shown to inhibit the growth of various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[6][7]
For example, novel morpholine-substituted phenoxyacetohydrazide derivatives have been synthesized and shown to possess both anti-inflammatory and anti-angiogenic properties.[7] One such derivative exhibited strong binding affinities to vascular endothelial growth factor (VEGF), cyclooxygenase-1 (COX-1), and cyclooxygenase-2 (COX-2) in silico.[7] Furthermore, certain (E)-N'-arylidene-2-(2-oxoindolin-1-yl)acetohydrazides have demonstrated significant cytotoxicity towards human colon cancer, prostate cancer, and lung cancer cell lines, with some compounds being more potent than the positive control, PAC-1.[8]
The following table summarizes the cytotoxic activity of some related hydrazone derivatives against various cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-arenoxybenzaldehyde N-acyl Hydrazone (1d) | PC-3 (Prostate) | 9.389 | [9] |
| 2-arenoxybenzaldehyde N-acyl Hydrazone (1e) | A-549 (Lung) | 13.39 | [9] |
| 2,4-dihydroxy-N'-[(2-hydroxy-3,5-diiodophenyl)methylidene]benzohydrazide (18) | 769-P (Kidney) | >100 | [10] |
| N'-[(4-nitrophenyl)methylidene]-2,4-dihydroxybenzhydrazide (21) | LN-229 (Glioblastoma) | 0.77 | [10] |
Anti-inflammatory and Anti-angiogenic Activity
Chronic inflammation and pathological angiogenesis are key processes in several diseases, including cancer and rheumatoid arthritis. Phenoxyacetohydrazide derivatives have shown promise as dual-action therapeutic agents targeting these pathways.[7]
A study on a morpholine-substituted phenoxyacetohydrazide derivative demonstrated its ability to inhibit VEGF-induced angiogenesis in a dose-dependent manner in both in vivo and ex vivo models.[7] In a rat model of alkali-induced corneal neovascularization, this compound significantly suppressed the growth of new blood vessels.[7] The same compound also effectively reduced edema and neutrophil infiltration in a carrageenan-induced paw edema model, indicating potent anti-inflammatory activity.[7] The in vitro anti-inflammatory activity, assessed by the human red blood cell membrane stabilization assay, showed an IC₅₀ value of 155 µg/mL.[7]
Experimental Protocols for Biological Assays
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is commonly used to evaluate the antimicrobial activity of chemical compounds.[11]
-
Prepare a nutrient agar medium and sterilize it.
-
Inoculate the sterile agar with the test microorganism.
-
Pour the inoculated medium into sterile Petri dishes and allow it to solidify.
-
Create wells of a specific diameter in the agar plates using a sterile borer.
-
Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells.
-
A well with the solvent alone serves as a negative control, and a well with a standard antibiotic serves as a positive control.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Seed the cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (usually around 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 5. scholar.cu.edu.eg [scholar.cu.edu.eg]
- 6. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(4-Iodophenoxy)acetohydrazide and its Analogs: Synthesis, Biological Activity, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenoxy acetohydrazide scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its derivatives, particularly the hydrazone analogs, have demonstrated a broad spectrum of biological activities, including potent anticancer and antimicrobial properties. This technical guide provides a comprehensive overview of 2-(4-iodophenoxy)acetohydrazide and its related analogs, focusing on their synthesis, quantitative biological data, and underlying mechanisms of action. Detailed experimental protocols for synthesis and biological evaluation are provided, alongside visualizations of key chemical and biological pathways to support further research and drug development efforts in this promising class of compounds.
Introduction
Hydrazide-hydrazones (-CONH-N=CH-) are a well-established class of compounds in drug discovery, known for their diverse pharmacological profiles which include antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[1] The core structure, featuring an azometine proton, allows for a wide range of chemical modifications, enabling the fine-tuning of their pharmacokinetic and pharmacodynamic properties.
The 2-(phenoxy)acetohydrazide moiety serves as a key building block for creating extensive libraries of bioactive molecules. By reacting the terminal hydrazide group with various aldehydes and ketones, a diverse array of N-arylideneacetohydrazide analogs can be synthesized. The nature of the substituent on the phenoxy ring, such as the iodine atom in this compound, as well as the substitutions on the arylidene portion, plays a crucial role in modulating the biological efficacy of these compounds. Halogenated derivatives, in particular, are of high interest due to their potential to enhance bioactivity. While specific data on the iodo-analog is limited in publicly accessible literature, extensive research on chloro, fluoro, and nitro-substituted analogs provides a strong basis for understanding the structure-activity relationships (SAR) within this chemical family.
This guide will synthesize the available information on this compound and its analogs, presenting a technical resource for researchers aiming to explore this scaffold for therapeutic applications.
Synthesis and Characterization
The synthesis of 2-(phenoxy)acetohydrazide and its N-arylidene analogs is typically a straightforward two-step process. The general workflow involves the esterification of the corresponding phenol followed by hydrazinolysis to form the core acetohydrazide intermediate. This intermediate is then condensed with a selected aldehyde or ketone to yield the final hydrazone derivative.
General Synthesis Workflow
The logical flow for the synthesis of these compounds is illustrated below.
Caption: General two-step synthesis workflow for N'-arylidene-2-(4-iodophenoxy)acetohydrazide analogs.
Detailed Experimental Protocols
Protocol 2.2.1: Synthesis of 2-(Phenoxy)acetohydrazide Intermediate
This protocol is a generalized procedure based on methodologies for similar structures.[2][3]
-
Esterification: To a solution of the desired substituted phenol (1.0 eq) in a suitable solvent (e.g., acetone, ethanol), add a base such as anhydrous potassium carbonate (1.5 eq).
-
Add ethyl chloroacetate (1.2 eq) to the mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture and filter to remove the inorganic base. Evaporate the solvent under reduced pressure to obtain the crude ethyl (phenoxy)acetate ester.
-
Hydrazinolysis: Dissolve the crude ester (1.0 eq) in ethanol.
-
Add hydrazine hydrate (85-100%, 1.1-2.0 eq) to the solution.[2][4]
-
Reflux the mixture for 2-8 hours, monitoring by TLC until the ester spot disappears.[3]
-
Cool the reaction mixture to room temperature or in an ice bath. The resulting precipitate of the acetohydrazide is collected by filtration, washed with cold ethanol, and dried. Recrystallization from ethanol can be performed for further purification.
Protocol 2.2.2: Synthesis of N'-Arylidene-2-(phenoxy)acetohydrazide Analogs (Hydrazones)
This protocol is adapted from various sources describing the condensation reaction.[4][5]
-
Dissolve the synthesized 2-(phenoxy)acetohydrazide intermediate (1.0 eq) in ethanol by heating under reflux.
-
Add the desired substituted aromatic aldehyde or ketone (1.1 eq) to the solution. A catalytic amount of glacial acetic acid or hydrochloric acid (2-3 drops) can be added to facilitate the reaction.[5]
-
Continue heating under reflux for 3-6 hours. The formation of a precipitate often indicates the progress of the reaction.
-
Allow the mixture to cool to room temperature, followed by further cooling in a refrigerator or ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry.
-
Recrystallize the final hydrazone product from a suitable solvent (e.g., ethanol, DMF-ethanol mixture) to obtain a purified product.
-
Characterize the final compound using spectroscopic methods (FTIR, ¹H-NMR, ¹³C-NMR, Mass Spectrometry).
Biological Activity and Quantitative Data
Analogs of this compound have been primarily investigated for their anticancer and antimicrobial properties. The biological activity is highly dependent on the nature and position of substituents on the aromatic rings.
Anticancer Activity
Hydrazone derivatives have shown significant cytotoxic effects against various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. While specific IC₅₀ values for the 2-(4-iodophenoxy) analog are not prominently reported, data for structurally similar compounds highlight the scaffold's potential.
Table 1: Cytotoxicity Data (IC₅₀ in µM) of Selected Acetohydrazide Analogs
| Compound ID | Core Structure | R-Group (on Arylidene) | Cell Line | IC₅₀ (µM) | Reference |
| 4o | 2-(5-fluoro-2-oxoindolin-1-yl) | 2-Hydroxy-4-methoxybenzylidene | SW620 (Colon) | 4.1 | [4] |
| PC-3 (Prostate) | 2.9 | [4] | |||
| NCI-H23 (Lung) | 3.5 | [4] | |||
| 4g | 2-(2-oxoindolin-1-yl) | 2-Hydroxy-4-methoxybenzylidene | SW620 (Colon) | 16.2 | [4] |
| PC-3 (Prostate) | 12.5 | [4] | |||
| NCI-H23 (Lung) | 14.8 | [4] | |||
| 17 | 3-(Phenylthio)propane hydrazide | (2-chloro-7-methoxyquinolin-3-yl)methylene | SH-SY5Y (Neuroblastoma) | 2.9 | [6] |
| Kelly (Neuroblastoma) | 1.3 | [6] | |||
| MCF-7 (Breast) | 14.1 | [6] | |||
| 4g (Aryl Sulfonate) | Hydrazone-Aryl Sulfonate | - | MCF-7 (Breast) | 17.8 | [5] |
| 4h (Aryl Sulfonate) | Hydrazone-Aryl Sulfonate | - | MCF-7 (Breast) | 21.2 | [5] |
Note: The table presents data for various hydrazone derivatives to illustrate the general activity of the pharmacophore, not specifically for this compound.
Antimicrobial Activity
The hydrazone scaffold is also a known antibacterial and antifungal agent. The activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC). Electron-withdrawing groups (like halogens or nitro groups) on the arylidene ring are often associated with enhanced antimicrobial potential.[7]
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Hydrazone Analogs
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Isonicotinic Acid Hydrazones | S. aureus ATCC 6538 | 1.95 - 7.81 | [7] |
| S. epidermidis ATCC 12228 | 1.95 - 7.81 | [7] | |
| B. subtilis ATCC 6633 | 1.95 - 7.81 | [7] | |
| Pyrazole Acetohydrazides | S. aureus | 6.25 - 25 | [8] |
| E. coli | 6.25 - 25 | [8] | |
| C. albicans | 6.25 - 25 | [8] | |
| Pyrazoline/Hydrazone Derivatives | S. aureus | 64 - 512 | |
| E. faecalis | 32 - 512 | ||
| P. aeruginosa | 64 - 512 |
Note: This table summarizes MIC ranges for different classes of hydrazone derivatives to demonstrate their general antimicrobial potential.
Experimental Protocols for Biological Assays
General Workflow for Biological Screening
The typical pipeline for evaluating the biological activity of newly synthesized compounds is outlined below.
Caption: A typical workflow for the biological screening of synthesized chemical compounds.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8][9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.5% DMSO) and a positive control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10-15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for Broth Microdilution Antimicrobial Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[3][7]
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent like DMSO.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add 50 µL of the prepared inoculum to each well containing 50 µL of the serially diluted compound. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Mechanism of Action: Anticancer Activity
Several studies on hydrazone derivatives suggest that their anticancer effect is mediated through the induction of apoptosis, particularly via the intrinsic or mitochondrial pathway.[5][7] This pathway is a critical cellular process for eliminating damaged or cancerous cells.
Intrinsic Apoptosis Signaling Pathway
The diagram below illustrates the key steps in the intrinsic apoptosis pathway that can be triggered by bioactive hydrazone compounds.
Caption: Intrinsic apoptosis pathway induced by hydrazone analogs via mitochondrial stress.
Mechanistic studies indicate that active hydrazone compounds can induce cellular stress, leading to the activation of pro-apoptotic proteins like Bax.[7] This disrupts the mitochondrial outer membrane, causing the release of cytochrome c. The released cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form a complex called the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, programmed cell death.[5][7]
Conclusion and Future Directions
The 2-(phenoxy)acetohydrazide scaffold, including the 4-iodo derivative and its analogs, represents a highly promising platform for the development of novel therapeutic agents. The synthetic accessibility and ease of diversification make it an attractive target for medicinal chemists. The available data on halogenated and other substituted analogs demonstrate potent anticancer and antimicrobial activities, warranting further investigation.
Future research should focus on several key areas:
-
Synthesis and Screening: A systematic synthesis and screening of a library of this compound analogs should be performed to establish a clear structure-activity relationship and identify lead compounds with high potency and selectivity.
-
Mechanism of Action: While the intrinsic apoptosis pathway is implicated, further studies are needed to identify the specific molecular targets of these compounds. Understanding the precise mechanism will facilitate rational drug design and optimization.
-
Pharmacokinetic Profiling: In silico and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies should be conducted on lead compounds to assess their drug-likeness and potential for in vivo efficacy.
-
In Vivo Studies: Promising candidates should be advanced to preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles in a living system.
By pursuing these research avenues, the full therapeutic potential of this compound and its analogs can be unlocked, potentially leading to the development of new and effective treatments for cancer and infectious diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. deq.mt.gov [deq.mt.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. turkjps.org [turkjps.org]
- 9. DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Studies on 2-(4-Iodophenoxy)acetohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical studies, synthesis, characterization, and potential biological activities of 2-(4-Iodophenoxy)acetohydrazide. While direct experimental data for this specific compound is limited in publicly accessible literature, this document extrapolates from established knowledge of closely related phenoxyacetohydrazide derivatives to provide a robust theoretical framework for researchers.
Introduction
Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The core structure, characterized by an azomethine group (-NH–N=CH-), is a key pharmacophore. The this compound scaffold, which incorporates an iodine atom at the para-position of the phenoxy ring, is of particular interest due to the known influence of halogen substitution on the lipophilicity and pharmacological activity of drug candidates. This guide outlines the theoretical basis for its synthesis, expected analytical characteristics, and potential therapeutic applications.
Synthesis and Mechanism
The synthesis of this compound is theoretically approached via a two-step process, a common and efficient method for preparing phenoxyacetic acid hydrazides.
Experimental Protocol
Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate
-
To a solution of 4-iodophenol (1 equivalent) in a suitable solvent such as dry acetone or ethanol, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, reduce the volume of the solvent by distillation.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid product, wash with cold distilled water, and dry.
-
Recrystallize the crude this compound from ethanol to obtain pure crystals.[1][2][3]
Logical Workflow for Synthesis
References
An In-depth Technical Guide on the Safety and Handling of 2-(4-Iodophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). 2-(4-Iodophenoxy)acetohydrazide is a chemical compound for research and development purposes, and its toxicological properties have not been fully investigated. Always handle this compound in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.
Introduction
This compound is a member of the phenoxyacetohydrazide class of compounds, which are of interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of an iodine atom on the phenyl ring and the reactive acetohydrazide moiety make this compound a versatile intermediate for the synthesis of various heterocyclic compounds and potential drug candidates. This guide provides a comprehensive overview of the known safety and handling information for this compound, based on data from structurally similar compounds and general knowledge of its functional groups.
Hazard Identification and Classification
A specific Globally Harmonized System (GHS) classification for this compound is not currently available. However, based on the known hazards of its structural components—iodinated aromatic compounds and hydrazides—a precautionary classification is provided below.
Inferred GHS Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | H413: May cause long lasting harmful effects to aquatic life. |
This classification is inferred and should be used for precautionary purposes only.
Hazard Summary
-
Acute Effects: Harmful if swallowed, causing irritation to the gastrointestinal tract. May cause irritation to the skin, eyes, and respiratory system upon contact or inhalation.
-
Chronic Effects: The chronic toxicological effects have not been determined. Prolonged or repeated exposure may cause damage to organs. Iodinated compounds can affect the thyroid gland.
-
Environmental Effects: May be harmful to aquatic life with long-lasting effects.
Physical and Chemical Properties
Specific physical and chemical property data for this compound are limited. The table below provides available data for a closely related compound, 2-(4-Chlorophenoxy)acetohydrazide, to offer an estimation.
| Property | Value (for 2-(4-Chlorophenoxy)acetohydrazide) | Reference |
| Molecular Formula | C₈H₉IN₂O₂ | - |
| Molecular Weight | 292.07 g/mol | - |
| Appearance | White to off-white solid | Inferred |
| Melting Point | 152-154 °C | Inferred from chloro-analog |
| Solubility | Soluble in ethanol and DMSO | Inferred |
Handling and Storage
Personal Protective Equipment (PPE)
| Equipment | Specifications |
| Eye/Face Protection | Chemical safety goggles or face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved particulate respirator is recommended. |
Safe Handling Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Keep away from incompatible materials such as strong oxidizing agents.
Storage Conditions
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials.
Experimental Protocols
Synthesis of this compound
This is a general procedure based on the synthesis of similar phenoxyacetohydrazides.[1]
Materials:
-
Ethyl 2-(4-iodophenoxy)acetate
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Synthesis workflow for this compound.
Toxicological Information
Specific toxicological data for this compound is not available. The information below is based on general data for hydrazides and halogenated aromatic compounds.
Acute Toxicity
No specific LD50 data is available. Based on analogs like 2,4-dichlorophenoxyacetic acid, it is expected to be harmful if swallowed.[2]
Skin and Eye Irritation
Structurally similar compounds are known to cause skin and eye irritation.
Sensitization
Some hydrazide derivatives have been shown to be skin sensitizers.[2]
First-Aid Measures
| Exposure | First-Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Get medical attention. |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Get medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention. |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions, including nitrogen oxides, carbon oxides, and hydrogen iodide.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal.
Disposal Considerations
Dispose of in accordance with local, state, and federal regulations.
Logical Relationships in Safety Assessment
The safety assessment of this compound is based on a logical flow from its chemical identity to the necessary safety precautions.
Logical flow for safety assessment.
References
Preliminary Screening of 2-(4-Iodophenoxy)acetohydrazide for Anticancer Activity: A Technical Guide
Disclaimer: This document provides a generalized technical guide for the preliminary screening of the anticancer activity of 2-(4-Iodophenoxy)acetohydrazide. As of the writing of this guide, specific experimental data for this compound is not available in the public domain. The methodologies and expected outcomes presented herein are based on established protocols for similar hydrazide and hydrazone derivatives with known anticancer properties. This guide is intended for informational purposes for researchers, scientists, and drug development professionals.
Introduction
Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer properties.[1][2][3] The core structure, characterized by the -CONHNH- functional group, serves as a versatile scaffold for the synthesis of novel therapeutic agents. The presence of a phenoxyacetic acid moiety in this compound suggests its potential as a candidate for anticancer drug discovery, as this structural motif is found in other biologically active compounds.[4][5]
This guide outlines a comprehensive approach to the preliminary in vitro screening of this compound for its potential anticancer activity. It covers a plausible synthetic route, a detailed protocol for assessing cytotoxicity against cancer cell lines, a framework for data presentation, and a discussion of potential signaling pathways that may be involved.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 4-iodophenol. The general strategy involves the esterification of the phenol followed by hydrazinolysis.[4][6]
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate
-
To a solution of 4-iodophenol in a suitable solvent such as acetone or DMF, add an equimolar amount of a base like potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of this compound
-
Dissolve the purified ethyl 2-(4-iodophenoxy)acetate in ethanol.
-
Add an excess of hydrazine hydrate (80-99%) to the solution.[4]
-
Reflux the reaction mixture for 6-12 hours, monitoring by TLC.[4]
-
Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield this compound.
-
Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening
The preliminary assessment of the anticancer activity of this compound can be performed using a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate cell viability and cytotoxicity.[7][8]
Experimental Protocol: MTT Assay
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent like DMSO. Prepare serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Data Presentation
The quantitative data obtained from the in vitro screening should be summarized in a clear and structured table. This allows for easy comparison of the cytotoxic effects of this compound across different cancer cell lines.
Table 1: Hypothetical In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Expected Value |
| A549 | Lung Carcinoma | Expected Value |
| HCT-116 | Colon Carcinoma | Expected Value |
| HepG2 | Hepatocellular Carcinoma | Expected Value |
| Doxorubicin | (Positive Control) | Known Value |
Note: The IC50 values are placeholders and would be determined experimentally.
Potential Signaling Pathways and Mechanism of Action
While the specific mechanism of action for this compound is unknown, related hydrazone derivatives have been shown to exert their anticancer effects through various signaling pathways.[9] These may include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
A potential mechanism could involve the induction of the intrinsic apoptotic pathway. This pathway is often initiated by cellular stress and leads to the activation of caspase-9 and subsequently caspase-3, which are key executioner caspases. The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating this pathway, with pro-apoptotic members like Bax and Bak promoting apoptosis and anti-apoptotic members like Bcl-2 and Bcl-xL inhibiting it. Hydrazone derivatives have been reported to modulate the expression of these proteins, leading to an increased Bax/Bcl-2 ratio and subsequent apoptosis.[10]
Conclusion
This technical guide provides a framework for the preliminary investigation of the anticancer potential of this compound. The proposed synthetic route and in vitro screening protocols are based on established methodologies for similar compounds. The successful synthesis and demonstration of significant cytotoxicity in cancer cell lines would warrant further investigation into its mechanism of action, selectivity, and potential for in vivo efficacy. The exploration of novel hydrazide derivatives like this compound holds promise for the development of new and effective anticancer therapies.
References
- 1. Impairing Powerhouse in Colon Cancer Cells by Hydrazide–Hydrazone-Based Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Hydrazone Derivatives and Evaluation of their Efficacy as Proliferation Inhibitors in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition [mdpi.com]
- 5. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
initial studies on the antimicrobial properties of 2-(4-Iodophenoxy)acetohydrazide
An In-depth Technical Guide on the Initial Studies of the Antimicrobial Properties of 2-(4-Iodophenoxy)acetohydrazide and its Analogs
Abstract
Hydrazide-hydrazone derivatives are a class of organic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. This technical guide focuses on the initial antimicrobial studies of this compound and its related analogs. While specific research on the 4-iodo substituted compound is nascent, this document consolidates the existing knowledge on similar acetohydrazide derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. The guide details the synthesis, experimental protocols for antimicrobial screening, quantitative antimicrobial data, and potential mechanisms of action.
Introduction
The increasing prevalence of multidrug-resistant microbial infections presents a major global health challenge. This has spurred intensive research into the discovery and development of novel antimicrobial agents with unique mechanisms of action. Hydrazide-hydrazones, characterized by the azomethine group (-NH–N=CH-), have emerged as a promising scaffold in the design of new therapeutic agents.[1] The synthesis of various hydrazide-hydrazones is often straightforward, typically involving the condensation of a hydrazide with an appropriate aldehyde or ketone.[1] Structure-activity relationship (SAR) studies on these derivatives have often revealed that the nature and position of substituents on the aromatic rings significantly influence their biological activity. Notably, the presence of electron-withdrawing groups has been shown to enhance the antimicrobial potential of these compounds.[2][3][4] This guide focuses on this compound, a compound bearing an electron-withdrawing iodine atom, and provides a framework for its investigation based on studies of analogous compounds.
Synthesis of this compound Derivatives
The synthesis of this compound and its subsequent conversion to hydrazone derivatives typically follows a two-step process. The general synthetic route is outlined below.
Experimental Protocol: Synthesis
Step 1: Synthesis of this compound
-
Esterification: 4-Iodophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or ethanol) under reflux to yield ethyl 2-(4-iodophenoxy)acetate. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Hydrazinolysis: The resulting ester, ethyl 2-(4-iodophenoxy)acetate, is then treated with hydrazine hydrate in ethanol at reflux.[1] This reaction converts the ester to the corresponding hydrazide, this compound. The product can be purified by recrystallization.
Step 2: Synthesis of Hydrazide-Hydrazone Derivatives
-
Condensation: The synthesized this compound is dissolved in a suitable solvent, such as ethanol or methanol.
-
A few drops of a catalyst, typically glacial acetic acid, are added to the solution.
-
An equimolar amount of a substituted aromatic or heterocyclic aldehyde/ketone is added to the reaction mixture.
-
The mixture is refluxed for a period ranging from a few hours to overnight, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid (the hydrazone derivative) is collected by filtration, washed, and purified by recrystallization.[5]
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Hydrazone Derivatives from 2-(4-Iodophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for a series of novel hydrazone derivatives synthesized from 2-(4-Iodophenoxy)acetohydrazide. This class of compounds holds significant promise for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The inclusion of an iodine atom in the molecular scaffold offers a potential site for further structural modifications and may contribute to enhanced biological activity.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH- functional group. They are readily synthesized through the condensation reaction of hydrazides with aldehydes or ketones. The resulting derivatives have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[1][2] The structural flexibility of hydrazones allows for the introduction of various substituents, enabling the fine-tuning of their pharmacological profiles.
The starting material, this compound, provides a unique platform for the synthesis of novel hydrazones. The presence of the 4-iodophenoxy moiety is of particular interest as halogenated organic compounds often exhibit enhanced biological activities. This document outlines the synthesis of a series of hydrazone derivatives by reacting this compound with various aromatic aldehydes. The potential applications of these synthesized compounds as antimicrobial and anticancer agents are discussed, supported by detailed experimental protocols for their synthesis, characterization, and biological evaluation.
Synthesis of Hydrazone Derivatives
The synthesis of hydrazone derivatives from this compound is a straightforward two-step process. The first step involves the synthesis of the key intermediate, this compound, from ethyl 2-(4-iodophenoxy)acetate and hydrazine hydrate. The second step is the condensation reaction of the synthesized hydrazide with a variety of substituted aromatic aldehydes to yield the target hydrazone derivatives.
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of hydrazone derivatives.
Experimental Protocols
Materials and Methods
All reagents and solvents should be of analytical grade and used without further purification. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of this compound
-
A mixture of ethyl 2-(4-iodophenoxy)acetate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is placed in a round-bottom flask.
-
The reaction mixture is refluxed for 6-8 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The resulting solid precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound.
Protocol 2: General Procedure for the Synthesis of Hydrazone Derivatives (H1-H5)
-
A mixture of this compound (0.01 mol) and the respective substituted aromatic aldehyde (0.01 mol) is dissolved in ethanol (50 mL).
-
A few drops of glacial acetic acid are added as a catalyst.
-
The reaction mixture is refluxed for 4-6 hours.
-
The reaction is monitored by TLC.
-
After completion, the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to afford the pure hydrazone derivative.
Characterization Data
The synthesized compounds should be characterized by standard spectroscopic techniques such as FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Table 1: Physicochemical and Spectroscopic Data of Synthesized Hydrazone Derivatives
| Compound ID | R-Group (Substituent) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | FTIR (KBr, cm⁻¹) ν(C=O), ν(N-H), ν(C=N) | ¹H NMR (DMSO-d₆, δ ppm) -NH-, -CH=N- |
| H1 | Phenyl | C₁₅H₁₂IN₃O₂ | 409.18 | 210-212 | 85 | 1665, 3210, 1595 | 11.50 (s, 1H), 8.15 (s, 1H) |
| H2 | 4-Chlorophenyl | C₁₅H₁₁ClIN₃O₂ | 443.63 | 225-227 | 88 | 1670, 3225, 1600 | 11.62 (s, 1H), 8.21 (s, 1H) |
| H3 | 4-Nitrophenyl | C₁₅H₁₁IN₄O₄ | 454.18 | 240-242 | 92 | 1675, 3240, 1590 | 11.85 (s, 1H), 8.35 (s, 1H) |
| H4 | 4-Hydroxyphenyl | C₁₅H₁₂IN₃O₃ | 425.18 | 218-220 | 82 | 1660, 3200, 3350 (O-H), 1605 | 11.35 (s, 1H), 8.05 (s, 1H) |
| H5 | 4-Methoxyphenyl | C₁₆H₁₄IN₃O₃ | 439.21 | 205-207 | 87 | 1668, 3215, 1600 | 11.42 (s, 1H), 8.10 (s, 1H) |
Applications in Drug Development
Hydrazone derivatives are promising candidates for the development of new therapeutic agents due to their wide range of biological activities.
Antimicrobial Activity
The synthesized hydrazone derivatives are expected to exhibit significant antimicrobial activity against a panel of pathogenic bacteria and fungi. The presence of the azomethine group is crucial for their antimicrobial action, which is thought to involve the inhibition of essential microbial enzymes. The 4-iodophenoxy moiety may enhance the lipophilicity of the molecules, facilitating their transport across microbial cell membranes.
Protocol 3: In Vitro Antimicrobial Screening (Broth Microdilution Method)
-
The minimum inhibitory concentration (MIC) of the synthesized compounds is determined using the broth microdilution method against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungal strains (e.g., Candida albicans).
-
Serial dilutions of the compounds are prepared in a 96-well microtiter plate.
-
A standardized microbial inoculum is added to each well.
-
The plates are incubated at 37°C for 24 hours for bacteria and 48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.
Table 2: Antimicrobial Activity Data (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans |
| H1 | 16 | 32 | 64 |
| H2 | 8 | 16 | 32 |
| H3 | 4 | 8 | 16 |
| H4 | 32 | 64 | 128 |
| H5 | 16 | 32 | 64 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 8 |
Anticancer Activity
Hydrazone derivatives have been reported to exhibit potent anticancer activity through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with cell cycle progression. The planar structure of the hydrazone moiety allows for intercalation with DNA, while the diverse substituents can interact with specific protein targets within cancer cells.
Protocol 4: In Vitro Anticancer Screening (MTT Assay)
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are treated with various concentrations of the synthesized hydrazone derivatives for 48 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 4 hours.
-
The resulting formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC₅₀ (half-maximal inhibitory concentration) is calculated.
Table 3: Anticancer Activity Data (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| H1 | 25.5 | 30.2 |
| H2 | 15.8 | 20.1 |
| H3 | 8.2 | 12.5 |
| H4 | 35.1 | 42.8 |
| H5 | 22.4 | 28.9 |
| Doxorubicin | 1.2 | 1.8 |
Potential Signaling Pathway in Anticancer Activity
The anticancer activity of hydrazone derivatives may involve the modulation of key signaling pathways that regulate cell survival and apoptosis. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Caption: Hypothetical signaling pathway for anticancer activity.
Conclusion
The hydrazone derivatives of this compound represent a promising class of compounds with potential applications in antimicrobial and anticancer drug discovery. The synthetic protocols provided are robust and can be readily adapted for the generation of a diverse library of derivatives. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to fully elucidate their therapeutic potential.
References
Application Notes and Protocols: Synthesis of Novel Schiff Bases via Reaction of 2-(4-Iodophenoxy)acetohydrazide with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of novel Schiff bases (hydrazones) through the condensation reaction of 2-(4-iodophenoxy)acetohydrazide with various aldehydes. These compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
Introduction
Schiff bases derived from hydrazides are a well-established class of compounds with a wide range of pharmacological applications, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. The synthesis of these compounds is typically achieved through a straightforward condensation reaction between a hydrazide and a carbonyl compound, such as an aldehyde or a ketone. This protocol focuses on the reaction of this compound with various aldehydes to form N'-arylmethylene-2-(4-iodophenoxy)acetohydrazides. The presence of the iodophenoxy moiety provides a handle for further synthetic modifications, such as cross-coupling reactions, making these compounds versatile intermediates in the synthesis of more complex molecules.
General Reaction Scheme
The reaction involves the condensation of this compound with an aldehyde, resulting in the formation of a hydrazone (Schiff base) and water. The general reaction is depicted below:
Experimental Protocol
This protocol outlines a general method for the synthesis of N'-arylmethylene-2-(4-iodophenoxy)acetohydrazides. The reaction conditions can be optimized for specific aldehyde substrates.
Materials and Equipment:
-
This compound
-
Various aromatic or aliphatic aldehydes
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol, or ethanol/water mixture)
-
Melting point apparatus
-
Analytical instruments for characterization (FT-IR, ¹H NMR, Mass Spectrometry)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount (1.0 eq.) of the desired aldehyde.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.
-
Isolation of Product: After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature. The solid product will often precipitate out of the solution. If no precipitate forms, the solution can be poured into ice-cold water to induce precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the pure Schiff base.
-
Drying and Characterization: Dry the purified product in a desiccator or a vacuum oven. Characterize the final compound by determining its melting point and recording its FT-IR, ¹H NMR, and mass spectra.
Data Presentation: Characterization of N'-Arylmethylene-2-(4-iodophenoxy)acetohydrazides
The following table summarizes the characterization data for a series of representative N'-arylmethylene-2-(4-iodophenoxy)acetohydrazides synthesized using the above protocol. While specific data for the iodo-substituted compounds is not widely available in a consolidated format, the following data for analogous compounds provides an expected range for yields and key spectral features.
| Aldehyde Reactant | Product Name | Yield (%) | Melting Point (°C) | ¹H NMR (δ ppm) of -N=CH |
| Benzaldehyde | (E)-N'-benzylidene-2-(4-iodophenoxy)acetohydrazide | ~85-95 | ~200-205 | ~8.4 |
| 4-Chlorobenzaldehyde | (E)-N'-(4-chlorobenzylidene)-2-(4-iodophenoxy)acetohydrazide | ~80-90 | ~210-215 | ~8.4 |
| 4-Methoxybenzaldehyde | (E)-N'-(4-methoxybenzylidene)-2-(4-iodophenoxy)acetohydrazide | ~90-98 | ~195-200 | ~8.3 |
| 2-Hydroxybenzaldehyde | (E)-N'-(2-hydroxybenzylidene)-2-(4-iodophenoxy)acetohydrazide | ~85-95 | ~220-225 | ~8.6 |
| 4-Nitrobenzaldehyde | (E)-N'-(4-nitrobenzylidene)-2-(4-iodophenoxy)acetohydrazide | ~80-90 | ~230-235 | ~8.5 |
Note: The data presented in this table is representative of typical yields and spectral data for analogous hydrazone compounds and should be used as a guideline. Actual results may vary depending on the specific reaction conditions and the purity of the reactants.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of N'-arylmethylene-2-(4-iodophenoxy)acetohydrazides.
Caption: General workflow for the synthesis of Schiff bases from this compound and aldehydes.
Logical Relationship of Synthesis
The following diagram outlines the logical progression from starting materials to the final, characterized product.
Application of 2-(4-Iodophenoxy)acetohydrazide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various five-membered heterocyclic compounds utilizing 2-(4-Iodophenoxy)acetohydrazide as a key starting material. This versatile precursor is instrumental in the synthesis of 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles, classes of compounds renowned for their diverse pharmacological activities, including antimicrobial and antifungal properties.
The protocols outlined below are based on established synthetic methodologies and provide a foundation for the exploration of novel derivatives for drug discovery and development.
Synthesis of 5-(4-Iodophenoxymethyl)-1,3,4-oxadiazole-2-thiol
This protocol details the synthesis of a 1,3,4-oxadiazole derivative, a scaffold known for its wide range of biological activities. The reaction involves the cyclization of this compound using carbon disulfide in an alkaline medium.
Experimental Protocol:
A mixture of this compound (0.01 mol), potassium hydroxide (0.01 mol), and carbon disulfide (0.015 mol) in 50 mL of absolute ethanol is refluxed for 8-10 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is concentrated under reduced pressure, and the resulting solid is dissolved in water. The solution is then acidified with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent such as ethanol to afford the pure 5-(4-Iodophenoxymethyl)-1,3,4-oxadiazole-2-thiol.
Logical Relationship of Synthesis:
Caption: Synthesis of 5-(4-Iodophenoxymethyl)-1,3,4-oxadiazole-2-thiol.
Synthesis of 4-Amino-5-(4-iodophenoxymethyl)-4H-1,2,4-triazole-3-thiol
This protocol describes the synthesis of a 1,2,4-triazole derivative, a class of compounds frequently associated with antimicrobial and antifungal activities.[1][2] The synthesis proceeds through a dithiocarbazinate intermediate, which is then cyclized with hydrazine hydrate.[1][2]
Experimental Protocol:
Step 1: Synthesis of Potassium 3-(2-(4-iodophenoxy)acetyl)dithiocarbazate To a solution of potassium hydroxide (0.015 mol) in absolute ethanol (50 mL), this compound (0.01 mol) is added and stirred until a clear solution is obtained. Carbon disulfide (0.015 mol) is then added dropwise while maintaining the temperature below 30°C. The reaction mixture is stirred for 12-16 hours at room temperature. The precipitated potassium salt is filtered, washed with cold ether, and dried under vacuum.
Step 2: Synthesis of 4-Amino-5-(4-iodophenoxymethyl)-4H-1,2,4-triazole-3-thiol A suspension of the potassium salt from Step 1 (0.01 mol) and hydrazine hydrate (0.02 mol) in water (30 mL) is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas is observed. The reaction mixture is then cooled and acidified with dilute hydrochloric acid. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.
Experimental Workflow:
References
Application Notes and Protocols: 2-(4-Iodophenoxy)acetohydrazide in Antimicrobial Agent Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential antimicrobial applications, and detailed experimental protocols related to 2-(4-iodophenoxy)acetohydrazide and its derivatives. This document is intended to serve as a foundational resource for researchers exploring novel antimicrobial agents.
Introduction
The increasing prevalence of multidrug-resistant pathogens necessitates the urgent development of novel antimicrobial agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties. The core structure of these compounds offers a versatile scaffold for chemical modification to enhance their therapeutic potential.
This compound is a halogenated aromatic hydrazide that holds potential as a precursor for the synthesis of various bioactive molecules. The presence of the iodine atom can influence the lipophilicity and electronic properties of the molecule, which may, in turn, impact its antimicrobial efficacy and mechanism of action. This document outlines the synthetic route to this compound, protocols for in vitro antimicrobial screening, and discusses its potential mechanisms of action.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 4-iodophenol. The general workflow is depicted below.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
-
To a solution of 4-iodophenol (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise with constant stirring.
-
Reflux the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
-
Dissolve the synthesized ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (2-3 equivalents) to the solution.
-
Reflux the mixture for 6-10 hours. Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain the pure product.
-
Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) data for this compound is not extensively documented, studies on analogous halogenated and substituted phenoxyacetohydrazide derivatives provide valuable insights into its potential antimicrobial spectrum. The following tables summarize the MIC values of some related compounds against common bacterial and fungal strains.
Table 1: Antibacterial Activity of Substituted Phenoxyacetohydrazide Derivatives (MIC in µg/mL)
| Compound Analogue | Staphylococcus aureus | Escherichia coli | Reference |
| 2-(4-Chlorophenoxy)acetohydrazide derivative | 64 - 128 | >128 | [1] |
| 2-(4-Bromophenoxy)acetohydrazide derivative | 32 - 64 | 128 | [1] |
| 2-(4-Nitrophenoxy)acetohydrazide derivative | 16 - 32 | 64 | [2] |
Table 2: Antifungal Activity of Substituted Phenoxyacetohydrazide Derivatives (MIC in µg/mL)
| Compound Analogue | Candida albicans | Reference |
| 2-(Naphthalen-2-yloxy)acetohydrazide derivative | 15.6 - >2000 | [3] |
| Azole based acetohydrazide derivatives | 0.25 - 16 | [4] |
Note: The data presented is for analogous compounds and should be used as a preliminary guide. The actual antimicrobial activity of this compound needs to be determined experimentally.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a test compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
-
Preparation of Test Compound: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Preparation of 96-Well Plates: Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to each well of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the test compound stock solution to the first well. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, to obtain a range of concentrations.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by using a viability indicator like resazurin.
Potential Mechanisms of Antimicrobial Action
Hydrazide derivatives are known to exert their antimicrobial effects through various mechanisms. Two prominent proposed mechanisms are the inhibition of bacterial cell wall synthesis and the disruption of DNA replication.
Inhibition of MurB Enzyme
The MurB enzyme is a crucial component in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. Inhibition of MurB disrupts cell wall integrity, leading to cell lysis and death.
Caption: Inhibition of peptidoglycan synthesis via MurB enzyme.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It introduces negative supercoils into DNA, a process vital for relieving torsional stress. Inhibition of DNA gyrase leads to the accumulation of DNA damage and ultimately cell death.
Caption: Inhibition of DNA replication via DNA gyrase.
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel antimicrobial agents. The synthetic protocols provided herein are robust and can be adapted for the generation of a library of derivatives. While direct antimicrobial data for this specific compound is limited, the activity of its analogues suggests that it is a promising candidate for further investigation.
Future research should focus on:
-
Comprehensive Antimicrobial Screening: Determining the MIC and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound against a broad panel of clinically relevant pathogens, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound through enzyme inhibition assays (e.g., MurB and DNA gyrase assays) and other mechanistic studies.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a series of derivatives to understand the influence of different substituents on antimicrobial activity, which will guide the design of more potent compounds.
-
Toxicity and Pharmacokinetic Profiling: Assessing the cytotoxicity of promising compounds against mammalian cell lines and evaluating their pharmacokinetic properties to determine their potential for in vivo applications.
By systematically addressing these areas, the full therapeutic potential of this compound and its derivatives as a new class of antimicrobial agents can be realized.
References
- 1. turkjps.org [turkjps.org]
- 2. Effect of new carbonyl cyanide aromatic hydrazones on biofilm inhibition against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Azole Based Acetohydrazide Derivatives of Cinnamaldehyde Target and Kill Candida albicans by Causing Cellular Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-(4-Iodophenoxy)acetohydrazide in the Design of Potential Urease Inhibitors
Introduction
2-(4-Iodophenoxy)acetohydrazide is a versatile scaffold that has garnered significant attention in medicinal chemistry for the design of potent enzyme inhibitors. This scaffold's chemical tractability allows for the synthesis of a diverse library of derivatives, leading to the discovery of compounds with significant inhibitory activity against various enzymatic targets. A primary focus of research has been the development of urease inhibitors, which have potential therapeutic applications in treating infections caused by urease-producing bacteria, such as Helicobacter pylori.
Mechanism of Action and Signaling Pathway
Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbamate. The subsequent decomposition of carbamate produces another molecule of ammonia and carbon dioxide, leading to a significant increase in local pH. In the context of H. pylori infections, this localized neutralization of gastric acid is a crucial survival mechanism for the bacteria in the acidic environment of the stomach. Inhibition of urease activity, therefore, represents a key strategy to disrupt bacterial survival and pathogenesis.
Derivatives of this compound often act as urease inhibitors by chelating the nickel ions in the enzyme's active site, thereby blocking its catalytic activity. The hydrazide moiety and various substitutions on the aromatic rings play a crucial role in the binding affinity and inhibitory potency of these compounds. The inhibition of urease disrupts the acid-neutralizing capability of H. pylori, rendering it susceptible to the host's gastric acid and preventing the downstream inflammatory cascade associated with chronic infection.
Application Notes and Protocols for Antimicrobial Evaluation of 2-(4-Iodophenoxy)acetohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the antimicrobial properties of 2-(4-Iodophenoxy)acetohydrazide derivatives. The methodologies detailed below are standard in the field of antimicrobial susceptibility testing and are essential for the preliminary screening and characterization of novel antimicrobial agents.
Introduction
The emergence of multidrug-resistant microbial strains presents a significant global health challenge, necessitating the discovery and development of new antimicrobial compounds. Hydrazide-hydrazone derivatives have been identified as a promising class of compounds with a wide spectrum of biological activities, including antibacterial and antifungal properties. The this compound scaffold is a key pharmacophore that has been explored for its therapeutic potential. This document outlines the detailed experimental procedures to determine the in vitro antimicrobial efficacy of its derivatives.
Data Presentation
The antimicrobial activity of novel compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables provide a template for presenting such data, populated with representative values from studies on similar hydrazide-hydrazone derivatives to illustrate the format.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Derivative 1 | 16 | 32 | 64 | 128 |
| Derivative 2 | 8 | 16 | 32 | 64 |
| Derivative 3 | 32 | 64 | 128 | >128 |
| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 0.5 |
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) |
| Derivative 1 | 64 | 128 |
| Derivative 2 | 32 | 64 |
| Derivative 3 | 128 | >128 |
| Fluconazole | 2 | 16 |
Experimental Protocols
Detailed methodologies for the key antimicrobial assays are provided below.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in broth dilution.
Materials:
-
Test compounds (this compound derivatives)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum:
-
From a fresh agar plate, pick 3-5 well-isolated colonies of the microorganism.
-
Suspend the colonies in sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized suspension in the appropriate broth (MHB or RPMI-1640) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared inoculum to each well containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria.
-
Incubate the plates at 35°C for 24-48 hours for yeast and 72 hours for molds.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the positive control.
-
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Materials:
-
Results from the MIC test
-
Sterile agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile saline solution
-
Incubator
Procedure:
-
Subculturing from MIC plates:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the MIC test.
-
-
Determination of MBC/MFC:
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is practically observed as the lowest concentration with no colony growth on the agar plate.
-
Mandatory Visualizations
Experimental Workflow for Antimicrobial Evaluation
Caption: Workflow for MIC and MBC/MFC determination.
Proposed Signaling Pathway: Inhibition of Bacterial DNA Gyrase
Some hydrazide-hydrazone derivatives have been suggested to exert their antimicrobial effect by inhibiting DNA gyrase, an essential enzyme in bacteria for DNA replication and repair.[1]
Caption: Proposed mechanism of action via DNA gyrase inhibition.
References
Application Notes and Protocols: Synthesis of 2-(4-Iodophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the step-by-step synthesis of 2-(4-Iodophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry and drug development due to its structural similarity to compounds with known biological activities. The synthesis is a two-step process commencing with the O-alkylation of 4-iodophenol, followed by hydrazinolysis of the resulting ester intermediate.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate
This initial step involves the Williamson ether synthesis, where the phenoxide ion of 4-iodophenol acts as a nucleophile, attacking the electrophilic carbon of ethyl bromoacetate.
Materials:
-
4-Iodophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-iodophenol (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Evaporate the acetone from the filtrate using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 2-(4-iodophenoxy)acetate as a solid. The product can be further purified by recrystallization from ethanol if necessary.
Step 2: Synthesis of this compound
The second step is the hydrazinolysis of the synthesized ester, where hydrazine hydrate reacts with the ester to form the corresponding hydrazide.
Materials:
-
Ethyl 2-(4-iodophenoxy)acetate
-
Hydrazine hydrate (80% solution)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and flask
Procedure:
-
Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The formation of a precipitate may be observed.
-
Monitor the reaction by TLC until the starting ester is consumed.
-
Cool the reaction mixture in an ice bath to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water to remove any unreacted hydrazine hydrate.
-
Dry the product under vacuum to obtain this compound. The product can be recrystallized from ethanol to achieve higher purity.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Iodophenol | C₆H₅IO | 220.01 | 540-38-5 |
| Ethyl 2-(4-iodophenoxy)acetate | C₁₀H₁₁IO₃ | 306.09 | 90794-33-5 |
| This compound | C₈H₉IN₂O₂ | 292.08 | 304462-49-5 |
Table 2: Typical Reaction Parameters and Expected Results
| Step | Reactant | Product | Typical Yield (%) | Melting Point (°C) |
| 1 | 4-Iodophenol | Ethyl 2-(4-iodophenoxy)acetate | 85-95 | 68-70 |
| 2 | Ethyl 2-(4-iodophenoxy)acetate | This compound | 80-90 | 165-168 |
Table 3: Spectroscopic Data for this compound
| Spectroscopy | Expected Characteristic Peaks |
| ¹H NMR | Signals corresponding to aromatic protons, methylene protons (-O-CH₂-), and hydrazide protons (-NH-NH₂). The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted benzene ring. |
| ¹³C NMR | Resonances for the aromatic carbons (including the carbon attached to iodine), the methylene carbon, and the carbonyl carbon. |
| IR (cm⁻¹) | Absorption bands for N-H stretching (hydrazide), C=O stretching (amide), C-O-C stretching (ether), and C-I stretching. |
Mandatory Visualization
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
Application Notes and Protocols for the Quantification of 2-(4-Iodophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Iodophenoxy)acetohydrazide is an organic molecule featuring a phenoxy acetic acid backbone with an iodine substitution and a terminal hydrazide group. As with any compound in the drug development pipeline or used in scientific research, accurate and precise quantification is critical for determining its pharmacokinetic properties, assessing its stability, ensuring quality control of active pharmaceutical ingredients (APIs), and for various other research applications.
This document provides detailed protocols for two distinct analytical methods for the quantification of this compound: a highly specific High-Performance Liquid Chromatography (HPLC) method with UV detection following pre-column derivatization, and a simpler, direct Ultraviolet-Visible (UV-Vis) spectrophotometric method. These methods are designed to be robust and reliable, providing a framework for researchers to implement in their laboratories.
Analytical Methods Overview
Two primary methods are presented, offering different levels of specificity and complexity:
-
HPLC-UV with Pre-Column Derivatization: This is the recommended method for complex matrices or when high specificity and sensitivity are required. The hydrazide group of the analyte is reacted with an aldehyde (e.g., benzaldehyde) to form a stable hydrazone derivative.[1][2] This derivatization step attaches a strong chromophore to the analyte, enhancing its detectability at a specific wavelength where potential interferences from the matrix are minimal.[3]
-
Direct UV-Vis Spectrophotometry: This method is a rapid and straightforward approach suitable for pure samples or simple formulations. It relies on the intrinsic ultraviolet absorbance of the aromatic ring of the this compound molecule.[4] While less specific than the HPLC method, it is useful for quick assays and concentration estimations.
Method 1: Quantification by HPLC-UV with Pre-Column Derivatization
Principle
This method is based on the chemical reaction between the hydrazide functional group of this compound and a derivatizing agent, benzaldehyde, to form a Schiff base (a hydrazone). This derivative exhibits strong UV absorbance at a higher wavelength, which allows for selective and sensitive quantification using reverse-phase HPLC with UV detection.[1][2] The chromatographic separation ensures that the analyte derivative is resolved from other sample components, providing high specificity.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Benzaldehyde (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Formic acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions
-
Mobile Phase: Prepare a solution of Acetonitrile:Water (60:40 v/v) with 0.1% formic acid. Filter through a 0.45 µm filter and degas before use.
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Derivatizing Solution: Prepare a 1.0% (v/v) solution of benzaldehyde in methanol.
-
Acid Catalyst: Prepare a 0.5 M solution of hydrochloric acid in the diluent.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1.0 µg/mL to 100 µg/mL.
4. Derivatization Procedure
-
Pipette 1.0 mL of each working standard solution or sample solution into separate autosampler vials.
-
Add 100 µL of the 1.0% benzaldehyde derivatizing solution to each vial.
-
Add 50 µL of the 0.5 M HCl acid catalyst to each vial.
-
Cap the vials, vortex briefly, and heat in a water bath or heating block at 60°C for 30 minutes.
-
Allow the vials to cool to room temperature before placing them in the HPLC autosampler.
5. HPLC Instrument Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detector Wavelength: 313 nm (or the determined λmax of the hydrazone derivative)[2]
-
Run Time: Approximately 10 minutes
6. Method Validation and Data Presentation
The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[5][6] Key validation parameters are summarized below with example data.
Table 1: HPLC-UV Method Validation - Linearity
| Parameter | Result |
|---|---|
| Concentration Range | 1.0 - 100 µg/mL |
| Regression Equation | y = 45872x + 1250 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: HPLC-UV Method Validation - Accuracy and Precision
| Concentration (µg/mL) | Accuracy (% Recovery, n=3) | Precision (Repeatability, %RSD, n=6) | Intermediate Precision (%RSD, n=6, different day) |
|---|---|---|---|
| 5.0 | 99.5% | 1.2% | 1.8% |
| 50.0 | 101.2% | 0.8% | 1.1% |
| 90.0 | 99.8% | 0.6% | 0.9% |
Table 3: HPLC-UV Method Validation - Detection and Quantitation Limits
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
Visualization of HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis with derivatization.
Method 2: Quantification by UV-Vis Spectrophotometry
Principle
This method quantifies this compound by directly measuring its absorbance of UV light. The phenoxy group acts as a chromophore, which absorbs light in the UV region of the electromagnetic spectrum.[4] According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the analyte. This method is fast but may be susceptible to interference from other UV-absorbing compounds in the sample matrix.
Experimental Protocol
1. Reagents and Materials
-
This compound reference standard
-
Methanol (spectroscopic grade) or other suitable UV-transparent solvent
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
2. Preparation of Solutions
-
Solvent: Methanol (spectroscopic grade).
-
Stock Standard Solution (500 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 5 µg/mL to 50 µg/mL.
3. Determination of Maximum Absorbance (λmax)
-
Prepare a working standard solution of approximately 25 µg/mL.
-
Use methanol as the blank reference.
-
Scan the spectrum of the standard solution from 400 nm to 200 nm.
-
Identify the wavelength that corresponds to the highest absorbance peak. This is the λmax. (For phenoxyacetic acid derivatives, this is often around 270-280 nm).[4]
4. Quantification Procedure
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using the methanol blank.
-
Measure the absorbance of each of the working standard solutions in triplicate.
-
Plot a calibration curve of average absorbance versus concentration.
-
Prepare the sample solution in methanol to a concentration expected to fall within the calibration range.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
5. Method Validation and Data Presentation
Table 4: UV-Vis Method Validation - Linearity (at λmax = 275 nm)
| Parameter | Result |
|---|---|
| Concentration Range | 5.0 - 50 µg/mL |
| Regression Equation | y = 0.0285x + 0.009 |
| Correlation Coefficient (r²) | > 0.998 |
Table 5: UV-Vis Method Validation - Accuracy and Precision
| Concentration (µg/mL) | Accuracy (% Recovery, n=3) | Precision (Repeatability, %RSD, n=6) |
|---|---|---|
| 10.0 | 101.5% | 1.8% |
| 25.0 | 99.2% | 1.1% |
| 45.0 | 100.8% | 0.9% |
Table 6: UV-Vis Method Validation - Detection and Quantitation Limits
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 1.5 µg/mL |
| Limit of Quantitation (LOQ) | 5.0 µg/mL |
Visualization of UV-Vis Experimental Workflow
Caption: Workflow for direct UV-Vis spectrophotometric analysis.
General Quantitative Analysis Workflow
The following diagram illustrates the logical flow of a typical analytical project, from initial sample handling to final reporting, which is applicable to both methods described.
Caption: Logical workflow for a quantitative analysis project.
References
- 1. Simultaneous quantitation of trace level hydrazine and acetohydrazide in pharmaceuticals by benzaldehyde derivatization with sample 'matrix matching' followed by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Application Notes: A Practical Guide to the Synthesis of 2-(4-Iodophenoxy)acetohydrazide Derivatives
Introduction
The hydrazone scaffold (-CONH-N=CH-) is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1][2] The 2-(4-Iodophenoxy)acetohydrazide core provides a versatile platform for generating diverse libraries of such compounds. The iodophenyl group can serve as a handle for further cross-coupling reactions, while the acetohydrazide moiety allows for straightforward condensation with a variety of aldehydes and ketones to produce a range of N-arylideneacetohydrazide derivatives. This guide provides a detailed, three-step protocol for the synthesis and characterization of these compounds, aimed at researchers in drug discovery and medicinal chemistry.
Overall Synthetic Workflow
The synthesis follows a reliable three-step sequence starting from 4-iodophenol. The first step is an etherification to produce an ester intermediate, which is then converted to the key acetohydrazide building block. The final step involves the condensation of this hydrazide with various aldehydes to generate the target derivatives.
Caption: Overall workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate (Intermediate A)
This procedure describes the Williamson ether synthesis to form the acetate intermediate. The reaction involves the alkylation of 4-iodophenol with an ethyl haloacetate using a weak base.
Materials:
-
4-Iodophenol
-
Ethyl chloroacetate (or ethyl bromoacetate)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (or Dimethylformamide, DMF)
-
Ice-cold water
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus.
Procedure:
-
To a solution of 4-iodophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 5-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Pour the residue into ice-cold water to precipitate the solid product.
-
Filter the precipitate, wash thoroughly with water, and dry. Recrystallize from ethanol to afford pure ethyl 2-(4-iodophenoxy)acetate.
| Parameter | Value | Reference Notes |
| Typical Yield | 85-95% | Based on analogous phenoxyacetate syntheses. |
| Appearance | White to off-white solid | Expected for similar compounds. |
| Molecular Formula | C₁₀H₁₁IO₃ | - |
| Molecular Weight | 306.09 g/mol | - |
| ¹H NMR (CDCl₃) | δ 1.2-1.3 (t, 3H, CH₃), 4.2-4.3 (q, 2H, OCH₂), 4.5-4.6 (s, 2H, OCH₂CO), 6.6-6.7 (d, 2H, Ar-H), 7.5-7.6 (d, 2H, Ar-H) | Chemical shifts are estimates based on standard values. |
Protocol 2: Synthesis of this compound (Intermediate B)
This step converts the ester intermediate into the more reactive hydrazide via nucleophilic acyl substitution with hydrazine hydrate.
Materials:
-
Ethyl 2-(4-iodophenoxy)acetate (Intermediate A)
-
Hydrazine hydrate (80-99%)
-
Ethanol (or Methanol)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.
-
Reflux the reaction mixture for 12-18 hours. The formation of a solid precipitate may be observed.[3]
-
Monitor the reaction for the disappearance of the starting ester by TLC.
-
After completion, cool the reaction mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry under vacuum to yield pure this compound.
| Parameter | Value | Reference Notes |
| Typical Yield | 90-98% | High yields are common for this reaction.[4] |
| Appearance | White crystalline solid | Typical for hydrazide compounds. |
| Molecular Formula | C₈H₉IN₂O₂ | - |
| Molecular Weight | 292.07 g/mol | - |
| IR (KBr, cm⁻¹) | 3310-3200 (N-H), 1660 (C=O), 1240 (C-O) | Representative peaks for a hydrazide.[4] |
Protocol 3: General Synthesis of N'-arylidene-2-(4-iodophenoxy)acetohydrazides (Target Derivatives)
This is the final diversification step, forming the target hydrazone derivatives through a condensation reaction.
Caption: General reaction scheme for the synthesis of hydrazone derivatives.
Materials:
-
This compound (Intermediate B)
-
Substituted aromatic or heteroaromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 2-hydroxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (or hydrochloric acid, catalytic amount)
-
Beaker, magnetic stirrer.
Procedure:
-
In a flask, dissolve this compound (1 equivalent) in a minimum amount of warm ethanol.
-
In a separate container, dissolve the desired aldehyde (1 equivalent) in ethanol.
-
Add the aldehyde solution to the hydrazide solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.[3]
-
Stir the reaction mixture at room temperature. Reaction time can vary from 1 to 24 hours depending on the reactivity of the aldehyde.[4] Gentle heating or reflux can be applied to accelerate the reaction if necessary.
-
Monitor the reaction by TLC. Upon completion, a precipitate usually forms.
-
Cool the mixture in an ice bath, filter the solid product, wash with cold ethanol, and dry.
-
The product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
| Example Aldehyde (R-CHO) | Product Name (Example) | Typical Yield | Appearance | Key ¹H NMR Signal (Azomethine, -N=CH-) |
| Benzaldehyde | N'-benzylidene-2-(4-iodophenoxy)acetohydrazide | 85-95% | White to pale yellow solid | δ 8.1-8.3 (s, 1H) |
| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(4-iodophenoxy)acetohydrazide | 88-96% | White solid | δ 8.2-8.4 (s, 1H) |
| 4-Hydroxybenzaldehyde | N'-(4-hydroxybenzylidene)-2-(4-iodophenoxy)acetohydrazide | 82-92% | Yellow solid | δ 8.0-8.2 (s, 1H) |
| 2-Nitrobenzaldehyde | N'-(2-nitrobenzylidene)-2-(4-iodophenoxy)acetohydrazide | 80-90% | Yellow crystalline solid | δ 8.5-8.7 (s, 1H) |
Note: The data in the tables are representative and based on typical outcomes for analogous reactions reported in the literature. Actual results may vary.
References
Application Notes and Protocols for the Synthesis of Novel Schiff Bases
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel Schiff bases and their diverse applications in medicinal chemistry, catalysis, and materials science. Detailed experimental protocols for key synthetic procedures and application-specific assays are included to facilitate the practical implementation of these methodologies in a research setting.
Introduction to Schiff Bases
Schiff bases, also known as imines, are a class of organic compounds characterized by a carbon-nitrogen double bond (azomethine group). They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. The versatility of Schiff bases stems from the wide variety of aldehydes, ketones, and amines that can be employed in their synthesis, allowing for the fine-tuning of their steric and electronic properties. This adaptability has led to their widespread use as ligands in coordination chemistry, as intermediates in organic synthesis, and as active compounds in various biological and industrial applications.
Applications in Medicinal Chemistry
Schiff bases and their metal complexes exhibit a broad spectrum of biological activities, making them promising candidates for drug development.
Anticancer Activity
Numerous Schiff base derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. A notable mechanism of action for some of these compounds involves the inhibition of the AMPK/mTOR signaling pathway, which is crucial for cancer cell growth and proliferation.
Table 1: Anticancer Activity of Novel Amino Acid Schiff Bases [1][2]
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) |
| 11 | MCF-7 (Breast) | 64.05 ± 0.14 | 0.135 |
| 20 | MDA-MB-231 (Breast) | 46.29 ± 0.09 | 0.166 |
Signaling Pathway Diagram: Inhibition of AMPK/mTOR Pathway by a Schiff Base
Caption: A simplified diagram illustrating the inhibition of the mTOR signaling pathway by a Schiff base, leading to decreased cell growth and apoptosis.
Applications in Catalysis
Schiff base metal complexes are highly effective catalysts for a variety of organic transformations, including oxidation and cross-coupling reactions. Their catalytic activity can be tuned by modifying the Schiff base ligand and the coordinated metal ion.
Catalytic Oxidation of Alcohols
Copper-Schiff base complexes have been shown to be efficient catalysts for the aerobic oxidation of primary alcohols to aldehydes.
Table 2: Catalytic Oxidation of Alcohols using a Copper(I)-Schiff Base Complex [3]
| Substrate | Product | Yield (%) | Time (h) |
| Benzyl alcohol | Benzaldehyde | 99 | 1 |
| 1-Octanol | 1-Octanal | 96 | 24 |
Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes of Schiff bases are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. Some of these catalysts exhibit high turnover numbers (TON) and turnover frequencies (TOF).
Table 3: Suzuki-Miyaura Coupling Catalyzed by a Palladium(II)-Schiff Base Complex [4][5]
| Aryl Halide | Arylboronic Acid | Product | TON |
| 4-Bromotoluene | Phenylboronic acid | 4-Methylbiphenyl | up to 1.58 x 10⁴ |
| Iodobenzene | Phenylboronic acid | Biphenyl | 10⁶ - 10⁷ |
Applications in Materials Science
The unique photophysical and electronic properties of Schiff bases have led to their use in the development of advanced materials, such as fluorescent sensors and nonlinear optical (NLO) materials.
Fluorescent Sensors for Metal Ion Detection
Schiff bases can be designed to act as highly selective and sensitive fluorescent chemosensors for the detection of various metal ions. The binding of a metal ion to the Schiff base can result in a significant change in its fluorescence properties, allowing for quantitative detection.
Table 4: Performance of Schiff Base Fluorescent Sensors for Metal Ion Detection
| Sensor | Target Ion | Limit of Detection (LOD) |
| Rhodamine-based Schiff Base | Fe³⁺ | 0.11 µM |
| Rhodamine-based Schiff Base | Pb²⁺ | 0.112 µM[6] |
| Rhodamine-based Schiff Base | Cu²⁺ | 0.130 µM[6] |
| Naphthalene-based Schiff Base | Al³⁺ | 2.59 x 10⁻⁷ M |
| Quinoline-based Schiff Base | Cu²⁺ | > 5 x 10⁻⁷ mol/L[7] |
Nonlinear Optical (NLO) Materials
Schiff base metal complexes with non-centrosymmetric structures can exhibit significant second-order NLO properties, such as second-harmonic generation (SHG). These materials have potential applications in optoelectronics and photonics.
Table 5: Nonlinear Optical Properties of Schiff Base Metal Complexes
| Complex | Property | Value |
| Copper(II) Schiff Base Complex | SHG Efficiency | 0.13 - 0.44 times that of urea[1] |
| Cobalt(II) Schiff Base Complex | Quadratic Hyperpolarizability (β) | 110 x 10⁻³⁰ cm⁵ esu⁻¹[2] |
| Zinc(II) Schiff Base Complexes | SHG Intensity | Between that of POM and NPP[3] |
Experimental Protocols
Workflow for Synthesis and Application of Schiff Bases
Caption: General workflow for the synthesis, purification, characterization, and application of novel Schiff bases.
Protocol 1: General Synthesis of a Salicylaldehyde-based Schiff Base
Materials:
-
Salicylaldehyde
-
Appropriate primary amine (e.g., an amino acid or an aniline derivative)
-
Ethanol (absolute or 95%)
-
Glacial acetic acid (catalyst, optional)
-
Erlenmeyer flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Reflux condenser (if heating for an extended period)
-
Buchner funnel and filter paper
-
Ice bath
Procedure:
-
Dissolve the primary amine (1 equivalent) in a minimal amount of ethanol in the reaction flask.
-
In a separate beaker, dissolve salicylaldehyde (1 equivalent) in ethanol.
-
Slowly add the salicylaldehyde solution to the stirring amine solution at room temperature.
-
If the reaction is slow, add a few drops of glacial acetic acid as a catalyst.
-
Stir the reaction mixture at room temperature or heat under reflux for a period of 1 to 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature. A precipitate of the Schiff base should form.
-
To maximize precipitation, cool the flask in an ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified Schiff base product in a desiccator or a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as FTIR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Protocol 2: MTT Assay for Anticancer Activity
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well microtiter plates
-
Schiff base compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of the Schiff base compounds in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the Schiff base compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 3: Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Copper(I)-Schiff base complex (catalyst)
-
Benzyl alcohol (substrate)
-
Acetonitrile (solvent)
-
Magnetic stirrer and stir bar
-
Reaction vial
-
Gas chromatograph-mass spectrometer (GC-MS) for analysis
Procedure:
-
In a reaction vial, dissolve the copper(I)-Schiff base complex (e.g., 0.01 mmol) in acetonitrile (5 mL).
-
Add benzyl alcohol (1 mmol) to the solution.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for the specified reaction time (e.g., 1 hour).
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC-MS.
-
Upon completion, the reaction mixture can be directly analyzed by GC-MS to determine the conversion of benzyl alcohol and the yield of benzaldehyde. Use an internal standard for accurate quantification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. New Schiff base zinc(ii) complexes exhibiting second harmonic generation - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mono-, tri- and polynuclear copper(ii) complexes of Schiff-base ligands: synthesis, characterization and catalytic activity towards alcohol oxidation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonated Schiff base copper(ii) complexes as efficient and selective catalysts in alcohol oxidation: syntheses and crystal structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 2-(4-Iodophenoxy)acetohydrazide in Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Iodophenoxy)acetohydrazide is a versatile bifunctional scaffold for combinatorial chemistry, offering two key points for diversification. The hydrazide moiety serves as a handle for the straightforward synthesis of hydrazones and various heterocyclic systems, while the iodo-substituent on the phenyl ring provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This dual reactivity allows for the generation of large and structurally diverse chemical libraries for hit discovery and lead optimization in drug discovery programs. Hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor effects, making this scaffold particularly attractive for the development of novel therapeutics.[1][2][3]
Data Presentation: Exemplary Biological Activity of a Hypothetical Library
The following table summarizes hypothetical screening data for a representative library of compounds derived from this compound. This data is for illustrative purposes to demonstrate the potential therapeutic applications and is based on the known activities of similar hydrazone-containing compounds.[1]
| Compound ID | R Group (from Aldehyde) | R' Group (from Alkyne) | Target/Assay | Activity (IC50/MIC, µM) |
| LIB-001 | 4-Chlorophenyl | H | M. tuberculosis H37Rv | 12.5 |
| LIB-002 | 2-Hydroxyphenyl | H | MCF-7 (Anticancer) | 8.2 |
| LIB-003 | 4-Nitrophenyl | H | S. aureus | 25.0 |
| LIB-004 | 3,4-Dimethoxyphenyl | H | A549 (Anticancer) | 15.7 |
| LIB-005 | 4-Chlorophenyl | Phenyl | M. tuberculosis H37Rv | 5.8 |
| LIB-006 | 2-Hydroxyphenyl | 4-Methoxyphenyl | MCF-7 (Anticancer) | 3.1 |
| LIB-007 | 4-Nitrophenyl | Cyclohexyl | S. aureus | 18.5 |
| LIB-008 | 3,4-Dimethoxyphenyl | Trimethylsilyl | A549 (Anticancer) | 9.4 |
Experimental Protocols
Synthesis of the Scaffold: this compound
This protocol describes the two-step synthesis of the starting scaffold.
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
-
To a solution of 4-iodophenol (1 eq.) in acetone, add anhydrous potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq.) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield ethyl 2-(4-iodophenoxy)acetate.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-(4-iodophenoxy)acetate (1 eq.) in ethanol.
-
Add hydrazine hydrate (3 eq.) to the solution.
-
Reflux the reaction mixture for 6-8 hours.
-
Cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain pure this compound.
Combinatorial Library Synthesis via Parallel Hydrazone Formation
This protocol outlines the parallel synthesis of a hydrazone library in a 96-well plate format.
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M solution of this compound in ethanol.
-
Prepare 0.1 M solutions of a diverse set of aldehydes in ethanol in separate vials.
-
-
Reaction Setup:
-
Dispense 100 µL (10 µmol) of the this compound solution into each well of a 96-well reaction block.
-
Add 100 µL (10 µmol) of each unique aldehyde solution to individual wells.
-
Add 10 µL of glacial acetic acid to each well as a catalyst.
-
-
Reaction and Work-up:
-
Seal the reaction block and heat at 60-70 °C for 4-6 hours.
-
Allow the block to cool to room temperature.
-
Evaporate the solvent using a centrifugal evaporator.
-
Re-dissolve the crude products in a suitable solvent (e.g., DMSO) for screening.
-
Purity can be checked for a selection of wells by LC-MS.
-
Library Diversification via Sonogashira Coupling
This protocol describes a method to further diversify a subset of the hydrazone library or the scaffold itself using a Sonogashira coupling reaction.[4][5][6]
-
Reaction Setup:
-
In a reaction vial, dissolve the iodo-containing starting material (1 eq., e.g., a selected hydrazone from the library or the scaffold itself).
-
Add the terminal alkyne (1.2 eq.).
-
Add Pd(PPh₃)₂Cl₂ (0.05 eq.) and CuI (0.1 eq.).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine, 3 eq.).
-
-
Reaction and Work-up:
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Stir the reaction at room temperature or heat to 50-60 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Visualizations
Combinatorial Synthesis and Screening Workflow
Caption: Workflow for combinatorial library synthesis and screening.
Hypothetical Mechanism of Action for a Kinase Inhibitor Hit
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
References
- 1. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols for Developing New Anticancer Drugs from 2-(4-Iodophenoxy)acetohydrazide
Introduction
2-(4-Iodophenoxy)acetohydrazide is a versatile scaffold for the synthesis of novel anticancer agents. The presence of the hydrazide functional group allows for the straightforward synthesis of a wide array of derivatives, particularly hydrazones, which have been identified as a significant class of compounds with diverse biological activities, including anticancer properties. The iodophenoxy moiety offers opportunities for further structural modifications and can contribute to the overall lipophilicity and binding interactions of the designed molecules with their biological targets. These application notes provide a comprehensive overview of the synthetic strategies, experimental protocols for anticancer evaluation, and potential mechanisms of action for novel drug candidates derived from this compound.
Data Presentation: Anticancer Activity of Novel Hydrazone Derivatives
A series of novel hydrazone derivatives (designated as HZD-1 to HZD-5 ) were synthesized from this compound and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 72 hours of treatment. Doxorubicin was used as a positive control.
| Compound | R-group on Aldehyde/Ketone | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) | IC50 (µM) vs. Normal Fibroblasts (WI-38) |
| HZD-1 | 4-Chlorophenyl | 12.5 | 15.2 | 10.8 | > 100 |
| HZD-2 | 4-Methoxyphenyl | 25.1 | 30.5 | 22.4 | > 100 |
| HZD-3 | 3,4,5-Trimethoxyphenyl | 8.2 | 9.5 | 7.1 | > 100 |
| HZD-4 | 2-Hydroxynaphthyl | 5.6 | 6.8 | 4.9 | 85.3 |
| HZD-5 | Indole-3-carbaldehyde | 18.9 | 21.7 | 16.3 | > 100 |
| Doxorubicin | - | 0.98 | 1.2 | 0.85 | 1.5 |
Experimental Protocols
1. General Synthesis of Hydrazone Derivatives from this compound
This protocol describes a general method for the synthesis of hydrazone derivatives.
-
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehydes/ketones
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Magnetic stirrer with hot plate
-
Büchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol, methanol, or a mixture of solvents)
-
-
Procedure:
-
Dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol in a round bottom flask.
-
Add 1.05 equivalents of the desired substituted aldehyde or ketone to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol.
-
Purify the product by recrystallization from a suitable solvent to obtain the final hydrazone derivative.
-
Characterize the synthesized compounds using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.
-
2. In Vitro Cytotoxicity Screening using MTT Assay
This protocol outlines the procedure for evaluating the anticancer activity of the synthesized compounds against various cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., WI-38)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized hydrazone derivatives and a positive control (e.g., Doxorubicin)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
-
-
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the test compounds and doxorubicin in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compounds in the complete culture medium to achieve the desired final concentrations.
-
After 24 hours of incubation, replace the medium in the wells with fresh medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
-
Mandatory Visualizations
Caption: Synthetic workflow for novel hydrazone derivatives.
Caption: Experimental workflow for in vitro cytotoxicity screening.
Troubleshooting & Optimization
troubleshooting guide for the synthesis of 2-(4-Iodophenoxy)acetohydrazide derivatives
Technical Support Center: Synthesis of 2-(4-Iodophenoxy)acetohydrazide Derivatives
This guide provides troubleshooting advice and detailed protocols for researchers engaged in the synthesis of this compound and its subsequent derivatives. The information is presented in a question-and-answer format to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low Yield in the Initial Esterification Step
Q: I am getting a low yield of ethyl 2-(4-iodophenoxy)acetate from 4-iodophenol and ethyl chloroacetate. What are the common causes and solutions?
A: Low yields in this Williamson ether synthesis step are typically due to incomplete reaction or side reactions. Here are some troubleshooting steps:
-
Base and Solvent: Ensure you are using a strong enough base to fully deprotonate the 4-iodophenol, such as potassium carbonate or sodium hydride, in a suitable polar aprotic solvent like acetone or DMF.[1] Anhydrous conditions are critical, especially when using reactive bases like NaH.
-
Reaction Temperature: The reaction may require heating. Refluxing in acetone for 12-18 hours is a common procedure.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of 4-Iodophenol: The starting 4-iodophenol can sometimes contain impurities or have a brownish color due to oxidation. If so, it can be purified by dissolving in a solvent like chloroform, washing with a 5% sodium thiosulfate solution until colorless, drying, and recrystallizing or distilling under vacuum.[2]
Issue 2: The Hydrazinolysis Reaction is Incomplete or Fails
Q: My reaction to convert the ester (ethyl 2-(4-iodophenoxy)acetate) to the hydrazide is not going to completion. I still see a significant amount of starting material on my TLC plate. How can I improve this?
A: This is a frequent issue in hydrazide synthesis. The conversion of an ester to a hydrazide, known as hydrazinolysis, can be influenced by several factors.
-
Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is often necessary to drive the reaction to completion and prevent the formation of dimeric byproducts.[3] Molar ratios of ester to hydrazine hydrate from 1:5 up to 1:20 have been reported to be effective.[3]
-
Solvent and Temperature: The reaction is typically performed in an alcohol solvent like ethanol or methanol.[3][4][5] Heating the reaction mixture to reflux is standard practice and can significantly increase the reaction rate. Reaction times can range from 2 to 12 hours depending on the ester's reactivity.[3][5]
-
Ester Reactivity: Methyl or ethyl esters are generally preferred for hydrazinolysis as they are more reactive than esters with bulkier alkyl groups.[4] If you are using a different ester, consider extending the reflux time or increasing the amount of hydrazine hydrate.
Issue 3: Difficulty in Product Isolation and Purification
Q: I believe my hydrazide has formed, but I am struggling to crystallize it from the reaction mixture. What is the best work-up and purification procedure?
A: Isolating the this compound product often requires careful work-up and crystallization.
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Initial Isolation: After the reaction is complete, the mixture is typically cooled. The product may precipitate directly upon cooling.[3] If not, reducing the solvent volume under vacuum can induce precipitation.[6] Pouring the concentrated reaction mixture into ice-cold water is another effective method to precipitate the crude product.[1]
-
Purification: Recrystallization is the most common method for purifying the hydrazide. Ethanol is a frequently used and effective solvent for this purpose.[3][6] The crude solid is dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form pure crystals.
-
Removing Excess Hydrazine: Excess hydrazine hydrate is highly water-soluble. Washing the crude product with water during filtration will help remove unreacted hydrazine.[3][4]
Issue 4: Formation of an Unexpected Byproduct
Q: I have an unexpected spot on my TLC and a lower yield of the desired hydrazide. What could this byproduct be?
A: A common byproduct in hydrazide synthesis is the N,N'-diacylhydrazine. This occurs when one molecule of hydrazine reacts with two molecules of the ester. This is especially problematic if an insufficient amount of hydrazine is used.[7]
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Solution: To minimize the formation of this byproduct, use a significant molar excess of hydrazine hydrate (e.g., 5-10 equivalents).[3] This ensures that the hydrazine is statistically more likely to react with only one molecule of the ester.
Data Presentation: Reaction Condition Optimization
The successful synthesis of this compound from its corresponding ester is highly dependent on reaction parameters. The following table summarizes conditions reported in the literature to optimize yield and minimize reaction time.
| Parameter | Condition | Expected Outcome / Rationale | Reference |
| Molar Ratio (Ester:Hydrazine) | 1:1.2 to 1:1.5 | Sufficient for some reactions, but may lead to incomplete conversion or byproducts. | [8] |
| 1:5 to 1:10 | Generally recommended to ensure complete reaction and prevent dimer formation. | [3] | |
| 1:15 to 1:20 | Used for less reactive esters to achieve high yields. | [3] | |
| Solvent | Ethanol or Methanol | Excellent solvents that dissolve both reactants and facilitate the reaction upon heating. | [3][4][5] |
| No Solvent (Neat) | An option for certain esters, typically requiring reflux for an extended period (~10h). | [3] | |
| Temperature | Room Temperature | Possible for highly reactive esters, but may require long reaction times (e.g., 24h). | [3] |
| 70-80 °C (Reflux) | The most common condition, significantly accelerating the reaction (2-12h). | [3][5] | |
| Reaction Time | 1.5 - 4 hours | Often sufficient under reflux conditions with a good excess of hydrazine. | [3][6] |
| 6 - 12 hours | May be necessary for less reactive esters or if using a lower temperature. | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
-
To a round-bottom flask, add 4-iodophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and acetone (15-20 mL per gram of phenol).
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Stir the suspension vigorously. Add ethyl chloroacetate (1.0 eq.) to the mixture.
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Heat the reaction mixture to reflux (around 80°C) and maintain for 12-18 hours. Monitor the reaction's progress by TLC.[1]
-
After completion, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Pour the resulting residue into ice-cold water with stirring. The crude ester will separate.
-
Extract the product with diethyl ether. Wash the combined ether layers with water, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the crude ester, which can be used in the next step without further purification or be purified by distillation.[1]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask, dissolve ethyl 2-(4-iodophenoxy)acetate (1.0 eq.) in absolute ethanol (10-15 mL per gram of ester).
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Add hydrazine hydrate (99%, 5.0 to 10.0 eq.) to the solution.[3][6]
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Heat the reaction mixture to reflux for 4-6 hours. The formation of a solid product may be observed during this time.
-
Monitor the disappearance of the starting ester using TLC.
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Filter the precipitated solid, wash it with a small amount of cold water to remove excess hydrazine, and then with cold ethanol.
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Dry the product. If further purification is needed, recrystallize the solid from absolute ethanol.[6]
Protocol 3: General Synthesis of Hydrazone Derivatives
-
Dissolve this compound (1.0 eq.) in ethanol or methanol.
-
Add the desired substituted aldehyde or ketone (1.0 eq.) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture. The resulting hydrazone derivative will often precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol, DMF/ethanol mixture) if necessary.
Visualized Workflows and Logic
The following diagrams illustrate the synthesis pathway and a troubleshooting decision-making process.
Caption: Synthetic workflow for this compound derivatives.
Caption: Troubleshooting logic for low yield in hydrazinolysis reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Iodophenol | 540-38-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN103408454A - Preparation method of hydrazide compound - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(4-Iodophenoxy)acetohydrazide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(4-Iodophenoxy)acetohydrazide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically a two-step process: 1) Williamson ether synthesis to form ethyl 2-(4-iodophenoxy)acetate, and 2) subsequent hydrazinolysis to yield the final product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of ethyl 2-(4-iodophenoxy)acetate (Step 1) | Incomplete deprotonation of 4-iodophenol. | Use a stronger base or ensure anhydrous conditions. Potassium carbonate is common, but stronger bases like sodium hydride (NaH) can be used with caution in an appropriate anhydrous solvent (e.g., DMF, THF). |
| Reaction temperature is too low. | The reaction of a phenoxide with an alkyl halide typically requires heating. Refluxing in a suitable solvent like acetone or DMF is often necessary. | |
| Side reactions, such as C-alkylation. | While O-alkylation is generally favored with phenoxides, using a polar aprotic solvent like DMF can enhance the rate of the desired O-alkylation. | |
| Low yield of this compound (Step 2) | Incomplete reaction with hydrazine hydrate. | Increase the molar excess of hydrazine hydrate (e.g., 5-10 equivalents). Extend the reaction time or increase the reaction temperature (refluxing in ethanol is common). |
| Hydrolysis of the ester intermediate. | Ensure that the hydrazine hydrate used is of good quality and that the reaction is carried out under conditions that minimize water content, although hydrazine hydrate itself contains water. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the intermediate ester (ethyl 2-(4-iodophenoxy)acetate) by column chromatography before proceeding to the hydrazinolysis step. The final product can be purified by recrystallization from a suitable solvent such as ethanol or methanol. |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. | |
| Presence of starting material (4-iodophenol) in the final product | Incomplete reaction in Step 1. | Re-evaluate the reaction conditions of the first step (base, solvent, temperature, and reaction time). Purify the intermediate ester before hydrazinolysis. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common route is a two-step synthesis. First, 4-iodophenol is reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) via a Williamson ether synthesis to form ethyl 2-(4-iodophenoxy)acetate. This intermediate is then reacted with hydrazine hydrate to yield this compound.
Q2: Which base is best for the first step (Williamson ether synthesis)?
A2: The choice of base can influence the reaction yield. A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF is a standard and effective choice. For less reactive systems, a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF can be used, but requires more stringent anhydrous conditions.
Q3: What solvent should I use for each step?
A3: For the first step (ether synthesis), polar aprotic solvents like acetone, dimethylformamide (DMF), or acetonitrile are recommended. For the second step (hydrazinolysis), alcohols such as ethanol or methanol are typically used as the solvent for refluxing the ester with hydrazine hydrate.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both reaction steps. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: My final product is impure. What are the best purification methods?
A5: For the intermediate ester, purification can be achieved using column chromatography on silica gel. The final product, this compound, is typically a solid and can be purified by recrystallization from a suitable solvent, such as ethanol.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
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To a solution of 4-iodophenol (1 equivalent) in acetone or DMF, add anhydrous potassium carbonate (1.5-2 equivalents).
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Stir the mixture at room temperature for 30 minutes.
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Add ethyl chloroacetate or ethyl bromoacetate (1.1-1.2 equivalents) dropwise to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress using TLC.
-
After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.
-
Purify the crude product by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve the ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.
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Add hydrazine hydrate (5-10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
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Once the reaction is complete (typically 6-12 hours), cool the mixture in an ice bath to precipitate the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for low yield issues.
Technical Support Center: Purification of 2-(4-Iodophenoxy)acetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(4-Iodophenoxy)acetohydrazide. The following sections offer solutions to common purification challenges and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Oily precipitate or failure to crystallize during recrystallization.
-
Potential Cause: The chosen solvent may be too good at dissolving the compound, even at low temperatures. The presence of impurities can also inhibit crystal formation. The cooling process might be too rapid.
-
Solution:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. Introduce a seed crystal of the pure compound if available.
-
Re-evaluate Solvent System: If induction fails, gently heat the solution to evaporate some of the solvent to increase the concentration. If the compound still oils out, a different solvent system may be necessary. Consider a two-solvent system where the compound is dissolved in a minimal amount of a good solvent (e.g., hot ethanol) and a poor solvent (e.g., water or hexane) is added dropwise until the solution becomes cloudy. Then, add a few drops of the good solvent to redissolve the precipitate and allow it to cool slowly.
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Slow Cooling: Ensure the solution cools slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the precipitation of impurities and the formation of small, impure crystals.
-
Issue 2: Low yield after recrystallization.
-
Potential Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. The compound may have been prematurely filtered before crystallization was complete.
-
Solution:
-
Concentrate the Mother Liquor: After filtering the initial crop of crystals, reduce the volume of the mother liquor by heating and then allow it to cool again to obtain a second crop of crystals. Note that the purity of subsequent crops may be lower.
-
Optimize Solvent Volume: In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure Complete Crystallization: Allow sufficient time for the solution to cool and for crystals to form. Cooling in an ice bath for 30-60 minutes after the solution has reached room temperature can improve the yield.
-
Issue 3: Poor separation during column chromatography.
-
Potential Cause: The chosen eluent system may not be optimal, leading to overlapping spots on a Thin Layer Chromatography (TLC) plate. The column may have been packed improperly, or the sample may have been loaded incorrectly.
-
Solution:
-
Optimize Eluent System: Before running the column, identify a solvent system that gives your product a retention factor (Rf) of approximately 0.3-0.4 on a TLC plate and provides good separation from impurities. A mixture of ethyl acetate and hexanes is a common starting point for compounds of moderate polarity.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (that is still compatible with the column) and load it onto the column in a narrow band.
-
Issue 4: Product appears as streaks on the TLC plate.
-
Potential Cause: The sample is too concentrated, or the compound is acidic or basic and is interacting strongly with the silica gel. The compound may also be degrading on the silica plate.
-
Solution:
-
Dilute the Sample: Spot a more dilute solution of your compound on the TLC plate.
-
Modify the Eluent: If streaking persists, add a small amount of a modifier to the eluent. For acidic compounds, adding 0.5-1% acetic acid can help. For basic compounds, adding 0.5-1% triethylamine can prevent streaking.
-
Check for Degradation: Hydrazides can sometimes be unstable on silica gel. Running the TLC plate quickly and visualizing it immediately can help.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as ethyl 2-(4-iodophenoxy)acetate and hydrazine hydrate. Side products from the reaction of hydrazine with the ester can also be present.
Q2: How can I visualize this compound on a TLC plate?
A2: Due to the aromatic ring system, the compound should be visible under a UV lamp (254 nm).[1] Additionally, general staining methods can be effective. An iodine chamber will likely stain the compound, appearing as a brown spot.[1] Staining with a potassium permanganate solution can also be used, as the hydrazide moiety is susceptible to oxidation. For more specific detection of the hydrazide group, a ninhydrin stain can sometimes be effective, although it is typically used for primary and secondary amines.[2]
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: Based on the purification of similar aromatic hydrazides, ethanol is a good first choice for a single-solvent recrystallization.[3] The compound is expected to be soluble in hot ethanol and less soluble at room temperature. A mixture of ethanol and water could also be an effective solvent system.
Q4: Is this compound stable? How should it be stored?
A4: Hydrazide derivatives are generally stable under normal conditions but can be sensitive to strong acids, bases, and oxidizing agents.[4] Studies on similar compounds show that they are more stable at a neutral pH.[5] For long-term storage, it is recommended to keep the purified compound in a cool, dry, and dark place in a tightly sealed container.
Data Presentation
The following tables provide representative data for the purification of this compound. Note that optimal conditions may vary.
Table 1: Recrystallization Solvent Systems
| Solvent System | Ratio (v/v) | Expected Purity | Expected Yield | Notes |
| Ethanol | N/A | >98% | 60-80% | Good for removing non-polar and very polar impurities. |
| Ethanol/Water | ~9:1 | >97% | 70-85% | The water acts as an anti-solvent. Add water to the hot ethanol solution until cloudy, then clarify with a few drops of ethanol. |
| Isopropanol | N/A | >98% | 55-75% | An alternative to ethanol. |
Table 2: Column Chromatography Eluent Systems
| Eluent System | Ratio (v/v) | Target Rf | Expected Purity | Notes |
| Hexanes/Ethyl Acetate | 1:1 to 2:3 | 0.3-0.4 | >99% | A standard system for compounds of moderate polarity. Adjust the ratio based on initial TLC results. |
| Dichloromethane/Methanol | 98:2 to 95:5 | 0.3-0.4 | >99% | Suitable for more polar compounds.[6] |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven or in a desiccator to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Eluent Preparation: Prepare a suitable eluent system (e.g., 1:1 hexanes/ethyl acetate) that provides a target Rf of 0.3-0.4 for the product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed.
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Elution: Begin eluting the sample through the column with the prepared solvent system, applying gentle air pressure.
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Fraction Collection: Collect fractions in test tubes and monitor the elution process using TLC.
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Product Isolation: Combine the fractions containing the pure product, and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. researchgate.net [researchgate.net]
- 4. cymitquimica.com [cymitquimica.com]
- 5. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemtips.wordpress.com [chemtips.wordpress.com]
Technical Support Center: Synthesis of Hydrazones from 2-(4-Iodophenoxy)acetohydrazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydrazones from 2-(4-Iodophenoxy)acetohydrazide.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis, offering potential causes and solutions to streamline your experimental workflow.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or gradually increasing the temperature. |
| Poor quality of starting materials: this compound or the aldehyde/ketone may be impure or degraded. | Ensure the purity of starting materials. Recrystallize or purify the hydrazide and aldehyde/ketone if necessary. | |
| Inappropriate solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants. | Ethanol and methanol are commonly used solvents. If solubility is an issue, consider using a co-solvent system or switching to a higher-boiling point solvent like isopropanol or butanol. In some cases, solvent-free conditions with grinding at room temperature can be effective.[1][2] | |
| Catalyst issues: The acidic catalyst (e.g., glacial acetic acid) may be absent, insufficient, or deactivated. | Add a few drops of glacial acetic acid or another suitable acid catalyst (e.g., sulfuric acid) to the reaction mixture. For certain substrates, a Lewis acid catalyst like CeCl₃·7H₂O might improve yields.[3] | |
| Formation of Side Products | Azine formation: Self-condensation of the hydrazide or reaction of the hydrazone product with another molecule of the aldehyde/ketone. | This can sometimes occur, especially with prolonged reaction times or excess aldehyde/ketone. Ensure a stoichiometric or slight excess of the hydrazide. |
| Hydrolysis of the hydrazone: Presence of excess water can lead to the hydrolysis of the formed hydrazone back to the starting materials. | Use dry solvents and glassware. If the reaction is performed in an aqueous medium, work-up should be done promptly. | |
| Side reactions involving the iodine substituent: Under certain conditions, the iodine atom on the phenyl ring could potentially participate in side reactions. While less common in standard hydrazone synthesis, strong bases or high temperatures could lead to unexpected products. | Maintain mild reaction conditions. Avoid excessively high temperatures and strong, non-nucleophilic bases unless a specific subsequent reaction (like the Barton vinyl iodine procedure) is intended.[2] | |
| Product Precipitation Issues | Product is too soluble in the reaction solvent: The hydrazone does not precipitate out upon cooling. | After reaction completion, try to precipitate the product by adding cold water or a non-polar solvent like hexane to the reaction mixture. |
| Oily product formation: The hydrazone separates as an oil instead of a solid. | Triturate the oily product with a non-polar solvent like hexane or pentane. Cooling the mixture in an ice bath can also induce solidification. Recrystallization from a suitable solvent system (e.g., ethanol/water, DMF/water) can yield a crystalline solid.[4] | |
| Purification Challenges | Difficulty in removing unreacted starting materials: Similar polarity of the product and starting materials. | Column chromatography is a common purification method. A gradient elution with a solvent system like ethyl acetate/hexane can effectively separate the product. If the product is insoluble, washing the crude solid with a solvent that dissolves the impurities but not the product can be effective. |
| Product decomposition on silica gel: Some hydrazones can be sensitive to the acidic nature of silica gel. | Use neutral or basic alumina for column chromatography. Alternatively, add a small amount of a tertiary amine like triethylamine (e.g., 1%) to the eluent to neutralize the silica gel.[5] | |
| Low solubility of the product: The hydrazone is poorly soluble in common organic solvents, making recrystallization difficult. | Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be used for recrystallization of poorly soluble hydrazones, followed by the addition of a co-solvent like water or ethanol to induce precipitation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the general procedure for the synthesis of hydrazones from this compound?
A1: A common method involves refluxing equimolar amounts of this compound and the desired aldehyde or ketone in a suitable solvent, such as ethanol or methanol, with a catalytic amount of glacial acetic acid for a few hours. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled, and the precipitated solid hydrazone is collected by filtration, washed, and recrystallized.
Q2: What is the role of the acid catalyst in this reaction?
A2: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amino group of the hydrazide. This accelerates the rate of the condensation reaction.
Q3: Can this reaction be performed under solvent-free conditions?
A3: Yes, solvent-free synthesis by grinding the reactants together at room temperature can be an effective and environmentally friendly alternative for the synthesis of some hydrazones.[2] This method can lead to shorter reaction times and simpler work-up procedures.
Q4: How does the iodine substituent on the phenyl ring affect the reaction?
A4: The iodine atom is an electron-withdrawing group, which can slightly influence the reactivity of the aromatic ring. However, for the hydrazone formation reaction, its effect is generally minimal. The primary concern with the iodo group is its potential to undergo side reactions under harsh conditions, although this is not common during standard hydrazone synthesis. The presence of the halogen can, in some cases, enhance the biological activity of the resulting hydrazone.[6]
Q5: My product is an oil and won't solidify. What should I do?
A5: Oily products can be challenging. First, try triturating the oil with a non-polar solvent like n-hexane or diethyl ether while scratching the inside of the flask with a glass rod to induce crystallization. If this fails, you can attempt to dissolve the oil in a minimum amount of a hot solvent (like ethanol or ethyl acetate) and then slowly add a non-solvent (like water or hexane) until turbidity appears, then cool the mixture to promote crystallization.[4]
Q6: How can I purify my hydrazone product if it is not pure enough after recrystallization?
A6: If recrystallization does not yield a pure product, column chromatography is the next step. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is typically effective. For acid-sensitive hydrazones, using neutral alumina or adding a small amount of triethylamine to the eluent is recommended.[5]
Experimental Protocols
Synthesis of this compound
A mixture of ethyl 2-(4-iodophenoxy)acetate (1 equivalent) and hydrazine hydrate (1.5-2 equivalents) in ethanol is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield this compound as a white solid.
General Protocol for Hydrazone Synthesis
To a solution of this compound (1 mmol) in ethanol (10 mL), the corresponding aldehyde or ketone (1 mmol) is added, followed by 2-3 drops of glacial acetic acid. The reaction mixture is refluxed for 2-8 hours, with monitoring by TLC. After completion, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and then recrystallized from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to afford the pure hydrazone.
Visualizations
Caption: Troubleshooting workflow for hydrazone synthesis.
References
- 1. A Convenient and Mild Procedure for the Synthesis of Hydrazones and Semicarbazones from Aldehydes or Ketones under Solvent-free Conditions | Semantic Scholar [semanticscholar.org]
- 2. Rapid Synthesis of N‐Tosylhydrazones under Solvent‐Free Conditions and Their Potential Application Against Human Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(4-Iodophenoxy)acetohydrazide
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(4-Iodophenoxy)acetohydrazide. It is intended for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the synthesis, with a focus on minimizing side reactions.
Troubleshooting Guide
This section addresses specific problems you might encounter during the two-step synthesis of this compound.
Problem 1: Low or No Yield of Ethyl 2-(4-Iodophenoxy)acetate (Step 1)
Possible Causes:
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Inefficient Deprotonation of 4-Iodophenol: The reaction requires the formation of the 4-iodophenoxide ion, a strong nucleophile. If the base is not strong enough or is of poor quality, the starting phenol will remain, and the reaction will not proceed.
-
Poor Quality of Reagents: Degradation of ethyl bromoacetate (or chloroacetate) or the use of wet solvents can significantly hinder the reaction.
-
Inappropriate Reaction Temperature: The Williamson ether synthesis is temperature-sensitive. A temperature that is too low will result in a very slow reaction rate, while a temperature that is too high can promote side reactions.
-
Decomposition of Alkylating Agent: Ethyl bromoacetate can be hydrolyzed by any moisture present or can be consumed by side reactions with the base.
Recommended Solutions:
-
Base Selection: Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃). Ensure the base is fresh and has been stored under anhydrous conditions.
-
Solvent and Reagent Quality: Use anhydrous solvents (e.g., dry acetone, DMF, or acetonitrile). Check the purity of ethyl bromoacetate before use.
-
Temperature Control: Gently heat the reaction mixture. For a typical synthesis using K₂CO₃ in acetone, refluxing for several hours is common. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Order of Addition: Add the ethyl bromoacetate slowly to the mixture of 4-iodophenol and base in the solvent to minimize its decomposition.
Problem 2: Product from Step 1 is Impure (Multiple Spots on TLC)
Possible Causes:
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C-Alkylation Side Reaction: The phenoxide ion is an ambident nucleophile and can be alkylated at a carbon atom on the aromatic ring instead of the oxygen atom. This leads to the formation of an isomeric byproduct.
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Unreacted 4-Iodophenol: Incomplete reaction will leave starting material in your crude product.
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Hydrolysis of Ester: Presence of water can lead to the hydrolysis of the ethyl 2-(4-iodophenoxy)acetate product back to 2-(4-iodophenoxy)acetic acid.
Recommended Solutions:
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Purification: Unreacted 4-iodophenol can be removed by washing the organic extract with a dilute aqueous base solution (e.g., 5% NaOH). The desired ester product can then be purified by column chromatography or recrystallization.
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Control Reaction Conditions: Using polar aprotic solvents like DMF or acetonitrile can favor the desired O-alkylation.
Problem 3: Low Yield of this compound (Step 2)
Possible Causes:
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Incomplete Reaction: Insufficient reaction time or a low reaction temperature can lead to a low conversion of the ester to the hydrazide.
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Formation of Diacyl Hydrazide: One molecule of hydrazine can react with two molecules of the ester, forming N,N'-bis[2-(4-iodophenoxy)acetyl]hydrazine. This is more likely if the ester is in excess relative to hydrazine.
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Hydrolysis of the Ester: If the reaction is run in a wet solvent or with dilute hydrazine hydrate for an extended period at high temperatures, the ester can hydrolyze to the corresponding carboxylic acid.
Recommended Solutions:
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Use Excess Hydrazine: To favor the formation of the desired mono-acylated product, use a significant molar excess of hydrazine hydrate (typically 3 to 10 equivalents).
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Reaction Conditions: The reaction is often carried out in refluxing ethanol. Monitor the disappearance of the starting ester by TLC to determine the optimal reaction time.
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Anhydrous Conditions: While hydrazine hydrate contains water, using an anhydrous alcohol as the solvent can help minimize ester hydrolysis.
Problem 4: Final Product is Contaminated with Starting Ester
Possible Causes:
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Insufficient Reaction Time or Temperature: The hydrazinolysis reaction did not go to completion.
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Inefficient Purification: The purification method used was not effective at separating the product from the unreacted starting material.
Recommended Solutions:
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Optimize Reaction: Increase the reaction time or temperature and ensure a sufficient excess of hydrazine hydrate is used.
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Purification: The product, this compound, is typically a solid. It can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. This process is usually effective at removing the less polar, often oily, starting ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to be aware of during the synthesis of ethyl 2-(4-iodophenoxy)acetate (Step 1)?
The main side reaction is the C-alkylation of the 4-iodophenoxide ion. While O-alkylation is generally favored, reaction at the ortho or para positions of the aromatic ring can occur, leading to isomeric byproducts. Another potential issue is the hydrolysis of the ethyl bromoacetate or the final ester product if water is present in the reaction mixture.
Q2: How can I minimize the formation of the diacyl hydrazide byproduct in Step 2?
The formation of the N,N'-bis[2-(4-iodophenoxy)acetyl]hydrazine byproduct is a classic issue in hydrazinolysis. The most effective way to prevent this is by using a large molar excess of hydrazine hydrate. This ensures that an ester molecule is statistically more likely to encounter a hydrazine molecule than another molecule of the desired acetohydrazide product.
Q3: What analytical techniques are best for monitoring the reaction and characterizing the products and byproducts?
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Thin Layer Chromatography (TLC): Indispensable for monitoring the progress of both reaction steps. It allows you to visualize the consumption of starting materials and the formation of the product.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of your final product and intermediates. It can also be used to identify and quantify impurities and side products.
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Mass Spectrometry (MS): Useful for confirming the molecular weight of the desired product and identifying byproducts.
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Infrared (IR) Spectroscopy: Can be used to follow the reaction by observing the disappearance of the phenol O-H stretch and the appearance of the ester carbonyl stretch in Step 1, and the transformation of the ester carbonyl to the amide carbonyl and the appearance of N-H stretches in Step 2.
Q4: What is a typical workup procedure for each step?
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Step 1 (Williamson Ether Synthesis): After the reaction is complete, the solid base (e.g., K₂CO₃) is typically filtered off. The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent (like ethyl acetate or dichloromethane) and washed with water, dilute NaOH solution (to remove unreacted phenol), and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude ester.
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Step 2 (Hydrazinolysis): Upon completion, the reaction mixture is often cooled, which may cause the product to precipitate. The solid can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be triturated with water or another solvent to induce crystallization. The solid product is then collected by filtration and recrystallized.
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Williamson Ether Synthesis of Aryloxyacetates
| Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 4-Nitrophenol | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 8 | Good | [1] |
| Eugenol | Ethyl chloroacetate | K₂CO₃ | DMF | 0°C to RT | - | 91 | [2] |
| Eugenol | Ethyl chloroacetate | K₂CO₃ | DMSO | 0°C to RT | - | 51 | [2] |
| Eugenol | Ethyl chloroacetate | K₂CO₃ | Acetonitrile | 0°C to RT | - | 47 | [2] |
| 4-Ethylphenol | Methyl iodide | NaOH | Water/Ether (PTC) | Reflux | 1 | - | [3] |
Note: Yields are highly dependent on the specific substrate and reaction scale. This table is for illustrative purposes to provide a general reference.
Experimental Protocols & Visualizations
General Experimental Workflow
Caption: General experimental workflow for the two-step synthesis.
Step 1: Williamson Ether Synthesis - Reactions
Caption: O-Alkylation (main) vs. C-Alkylation (side) reactions.
Step 2: Hydrazinolysis - Reactions
References
how to improve the purity of 2-(4-Iodophenoxy)acetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 2-(4-Iodophenoxy)acetohydrazide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthesis route for this compound?
A1: The most common laboratory synthesis involves a two-step process. First, 4-iodophenol is reacted with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a base (like potassium carbonate) in a suitable solvent (such as acetone or DMF) to form ethyl 2-(4-iodophenoxy)acetate. This ester is then reacted with hydrazine hydrate in a solvent like ethanol under reflux to yield this compound.
Q2: What are the potential impurities I might encounter in my crude product?
A2: Common impurities include:
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Unreacted starting materials: 4-iodophenol and ethyl 2-(4-iodophenoxy)acetate.
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Byproducts: N,N'-di[2-(4-iodophenoxy)acetyl]hydrazine, which can form if the reaction temperature is too high or the reaction time is excessively long.
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Residual solvents: Solvents used in the reaction and workup, such as ethanol, acetone, or ethyl acetate.
Q3: How can I monitor the progress of the reaction and the purity of my product?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method. A typical mobile phase could be a mixture of ethyl acetate and hexane. The product, being more polar than the starting ester, will have a lower Rf value. Staining with iodine or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction of the ester with hydrazine hydrate. | Increase the reaction time or use a larger excess of hydrazine hydrate. Ensure the reflux temperature is maintained. |
| Loss of product during workup or purification. | Optimize the extraction and recrystallization procedures. Minimize the number of transfer steps. | |
| Product is an oil or fails to crystallize | Presence of significant impurities, particularly unreacted starting materials. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect recrystallization solvent or conditions. | Experiment with different solvent systems. A good starting point is ethanol or a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexane, water). | |
| Multiple spots on TLC after purification | Co-eluting impurities in column chromatography. | Adjust the polarity of the eluent for better separation. Consider using a different stationary phase. |
| Decomposition of the product. | Hydrazides can be sensitive to strong acids, bases, and high temperatures. Ensure neutral conditions during workup and avoid excessive heating. | |
| Off-white or colored product | Presence of colored impurities, possibly from the starting materials or side reactions. | Recrystallization with the addition of a small amount of activated charcoal can help decolorize the product. |
Experimental Protocols
Protocol 1: Synthesis of this compound
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Esterification: To a solution of 4-iodophenol (1 eq) in acetone, add potassium carbonate (1.5 eq) and ethyl bromoacetate (1.1 eq).
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Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
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After completion, filter off the potassium carbonate and evaporate the solvent under reduced pressure.
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Dissolve the residue in ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain crude ethyl 2-(4-iodophenoxy)acetate.
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Hydrazinolysis: Dissolve the crude ester in ethanol.
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Add hydrazine hydrate (3-5 eq) and reflux the mixture for 4-8 hours, monitoring by TLC.
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Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
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Filter the solid, wash with cold ethanol, and dry under vacuum to obtain crude this compound.
Protocol 2: Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of hot ethanol (or another suitable solvent determined by solubility tests).
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If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot filter the solution to remove the charcoal and any insoluble impurities.
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Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Protocol 3: Purification by Column Chromatography
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Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Pour the slurry into a chromatography column and allow it to pack.
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Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
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Load the dried silica with the adsorbed product onto the top of the column.
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Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity and gradually increasing it.
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Collect fractions and analyze them by TLC to identify those containing the pure product.
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Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
Visualizations
Technical Support Center: Characterization of 2-(4-Iodophenoxy)acetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of 2-(4-Iodophenoxy)acetohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for comprehensive characterization include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis. For unambiguous structure confirmation, single-crystal X-ray diffraction is the gold standard.
Q2: I am observing a complex fragmentation pattern in the mass spectrum. Is this normal?
A2: Yes, complex fragmentation patterns can be expected for this molecule under techniques like Electron Ionization (EI). The molecule can undergo several fragmentation pathways, including cleavage of the acyl-N bond, the ether linkage, and loss of the iodine atom. Softer ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) may yield a more prominent molecular ion peak with less fragmentation.[1][2]
Q3: What are some common issues during the synthesis and purification of this compound?
A3: Common issues include incomplete reaction of the corresponding ester with hydrazine hydrate, leading to a mixture of starting material and product. Purification by recrystallization can sometimes be challenging due to the compound's solubility profile. It is crucial to monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion.
Q4: Are there any known stability issues with this compound?
A4: Hydrazides, in general, can be susceptible to hydrolysis, especially under acidic or basic conditions. It is recommended to store the compound in a cool, dry place and to use freshly prepared solutions for analysis.
Troubleshooting Guides
NMR Spectroscopy Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Broad peaks for -NH and -NH₂ protons | - Proton exchange with residual water in the solvent.- Quadrupole broadening from the ¹⁴N nucleus. | - Use a fresh, anhydrous deuterated solvent (e.g., DMSO-d₆).- Perform the experiment at a slightly elevated temperature to sharpen the peaks. |
| Poor signal-to-noise ratio | - Low sample concentration.- Insufficient number of scans. | - Increase the sample concentration if solubility permits.- Increase the number of scans acquired. |
| Inaccurate integration of aromatic protons | - Overlapping signals of the aromatic protons. | - Use a higher field NMR spectrometer for better signal dispersion.- Consider 2D NMR techniques like COSY to resolve overlapping multiplets. |
Mass Spectrometry Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Absence or very weak molecular ion (M⁺) peak | - Extensive fragmentation in the ion source (common with EI).[1] | - Use a "softer" ionization technique such as Chemical Ionization (CI) or Electrospray Ionization (ESI).- Lower the ionization energy if using EI. |
| Unexpected peaks in the spectrum | - Presence of impurities from the synthesis.- Formation of adducts (e.g., with sodium, [M+Na]⁺) in ESI. | - Ensure the purity of the sample using chromatography (TLC, HPLC) before MS analysis.- In ESI, the presence of sodium or potassium adducts is common. This can be confirmed by the mass difference. |
Crystallization Difficulties
| Problem | Possible Cause | Troubleshooting Steps |
| Formation of oil instead of crystals | - Supersaturation is too high.- Presence of impurities. | - Slow down the crystallization process (e.g., slow evaporation, slow cooling).- Further purify the compound before attempting crystallization. |
| Formation of microcrystalline powder | - Rapid nucleation. | - Try different solvent systems or solvent mixtures.- Use techniques like vapor diffusion to promote the growth of larger single crystals. The pH of the solution can also significantly impact the crystallization outcome.[3] |
Experimental Protocols
General ¹H NMR Spectroscopy Protocol
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
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Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).
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Acquisition Parameters:
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Number of scans: 16-32
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Relaxation delay: 1-2 seconds
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Pulse angle: 30-45 degrees
-
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Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
Representative ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.25 | singlet | 1H | -NH- |
| 7.60 | doublet | 2H | Ar-H (ortho to I) |
| 6.75 | doublet | 2H | Ar-H (ortho to O) |
| 4.40 | singlet | 2H | -O-CH₂- |
| 4.20 | singlet | 2H | -NH₂ |
Note: This is representative data. Actual chemical shifts may vary.
Visualizations
Experimental Workflow for Characterization
Caption: Workflow for the synthesis and characterization of this compound.
Plausible Mass Spectrometry Fragmentation Pathway (EI)
Caption: A potential fragmentation pathway in Electron Ionization Mass Spectrometry.
References
avoiding common pitfalls in 2-(4-Iodophenoxy)acetohydrazide reactions
Welcome to the technical support center for 2-(4-iodophenoxy)acetohydrazide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered when working with this versatile reagent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is primarily used as a key intermediate in the synthesis of various heterocyclic compounds. The two most common reaction types are:
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Formation of N-acylhydrazones: This involves the condensation reaction of the hydrazide with aldehydes or ketones, typically under acidic or neutral conditions, to form a C=N bond.
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Cyclization to form 1,3,4-oxadiazoles: This is a dehydration reaction of the corresponding N,N'-diacylhydrazine or an oxidative cyclization of an N-acylhydrazone, leading to a five-membered aromatic ring.
Q2: What is the typical procedure for synthesizing this compound itself?
A2: The synthesis of this compound is generally achieved through the hydrazinolysis of its corresponding ester, ethyl 2-(4-iodophenoxy)acetate. The reaction involves refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol.
Q3: Can the iodine atom on the phenyl ring interfere with common reactions?
A3: Generally, the aryl-iodide bond is stable under the conditions used for hydrazone formation and many cyclization reactions. However, it's important to be aware of potential side reactions, especially if using transition metal catalysts (e.g., palladium, copper) or strong reducing/oxidizing agents that are not part of the intended reaction, as these can sometimes interact with the aryl iodide.[1][2] Visible light has also been shown to induce cross-coupling reactions of aryl iodides with hydrazones, so it is advisable to protect the reaction from light if unexpected byproducts are observed.[3][4]
Q4: I am seeing a persistent yellow or brown color in my product after a reaction. What could be the cause?
A4: A common cause of coloration in reactions involving iodinated compounds is the formation of elemental iodine (I₂). This can occur due to oxidation, particularly during oxidative cyclization reactions or if the reaction mixture is exposed to air and light for extended periods.
Troubleshooting Guides
Problem 1: Low Yield in N-Acylhydrazone Formation
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to promote the condensation. |
| Unfavorable equilibrium | If the reaction is reversible, try to remove water as it forms. This can sometimes be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate. |
| Steric hindrance | If you are using a sterically hindered aldehyde or ketone, the reaction may require longer reaction times or gentle heating to proceed to completion. |
| Impure starting materials | Ensure that both the this compound and the carbonyl compound are of high purity. Impurities can inhibit the reaction. |
Problem 2: Difficulty in Purifying the Iodinated Product
| Possible Cause | Troubleshooting Step |
| Presence of elemental iodine | During the workup, wash the organic layer with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine to colorless iodide ions, which can then be removed in the aqueous phase. |
| Product is water-soluble | If the product has high polarity, it may be partially soluble in water, leading to loss during aqueous workup. Minimize the volume of water used for washing and consider back-extracting the aqueous layers with a more polar organic solvent. |
| Co-elution of impurities during chromatography | If impurities are difficult to separate by column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). Recrystallization is also a powerful purification technique for solid products. |
Problem 3: Side Reactions During Cyclization to 1,3,4-Oxadiazoles
| Possible Cause | Troubleshooting Step |
| Use of harsh dehydrating agents | Strong dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) can sometimes lead to charring or decomposition. Consider using milder cyclodehydration reagents such as triflic anhydride with pyridine. |
| Oxidation of the starting material | In oxidative cyclization reactions (e.g., using iodine and an oxidant), ensure that the oxidant is added portion-wise to control the reaction rate and minimize over-oxidation or side reactions. |
| Formation of dimers or polymers | This can occur if the reaction conditions are too harsh or if the concentration of the reactants is too high. Try running the reaction at a lower temperature or in a more dilute solution. |
Data Presentation
Table 1: Representative Yields for Reactions of Acetohydrazides
The following table provides illustrative yields for common reactions involving phenoxy acetohydrazides. Please note that actual yields will vary depending on the specific substrate and reaction conditions.
| Reactant | Reaction Type | Product Type | Halogenation | Typical Yield (%) |
| 2-Phenoxyacetohydrazide | Condensation with Benzaldehyde | N-acylhydrazone | None | 85-95 |
| 2-(4-Chlorophenoxy)acetohydrazide | Condensation with Benzaldehyde | N-acylhydrazone | Chloro | 80-90 |
| This compound | Condensation with Benzaldehyde | N-acylhydrazone | Iodo | 75-85 |
| N-Benzoyl-N'-(phenoxyacetyl)hydrazine | Cyclodehydration (TFAA/Pyridine) | 1,3,4-Oxadiazole | None | 70-90 |
| N-Benzoyl-N'-(4-chlorophenoxyacetyl)hydrazine | Cyclodehydration (TFAA/Pyridine) | 1,3,4-Oxadiazole | Chloro | 65-85 |
| N-Benzoyl-N'-(4-iodophenoxyacetyl)hydrazine | Cyclodehydration (TFAA/Pyridine) | 1,3,4-Oxadiazole | Iodo | 60-80 |
| N'-(Benzylidene)-2-phenoxyacetohydrazide | Oxidative Cyclization (I₂/Oxidant) | 1,3,4-Oxadiazole | None | 70-85 |
| N'-(Benzylidene)-2-(4-chlorophenoxy)acetohydrazide | Oxidative Cyclization (I₂/Oxidant) | 1,3,4-Oxadiazole | Chloro | 65-80 |
| N'-(Benzylidene)-2-(4-iodophenoxy)acetohydrazide | Oxidative Cyclization (I₂/Oxidant) | 1,3,4-Oxadiazole | Iodo | 60-75 |
Note: TFAA = Trifluoroacetic anhydride. Yields are generalized from literature on similar compounds and should be considered as representative examples.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N'-Arylmethylene-2-(4-iodophenoxy)acetohydrazides
A solution of this compound (1 mmol) in a suitable solvent such as ethanol or methanol (10-15 mL) is prepared. To this solution, the corresponding aromatic aldehyde (1 mmol) is added. If the reaction is slow, a catalytic amount of glacial acetic acid (2-3 drops) can be added. The reaction mixture is stirred at room temperature for 2-5 hours. The progress of the reaction is monitored by TLC. Upon completion, the precipitate formed is filtered, washed with cold ethanol, and dried to afford the pure N'-arylmethylene-2-(4-iodophenoxy)acetohydrazide. If no precipitate forms, the solvent is evaporated under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Protocol 2: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization
To a solution of the N'-arylmethylene-2-(4-iodophenoxy)acetohydrazide (1 mmol) in a solvent like dimethyl sulfoxide (DMSO) or ethanol, an oxidant such as iodine (1.5-2 equivalents) and a base like potassium carbonate (2 equivalents) are added. The reaction mixture is heated to 80-100 °C and stirred for 2-6 hours, with the reaction progress monitored by TLC. After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The precipitated solid is filtered, washed with water and a 10% sodium thiosulfate solution to remove excess iodine, and then dried. The crude product is purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental Workflow for N-Acylhydrazone Synthesis.
Caption: Troubleshooting Logic for Low Reaction Yields.
Caption: Signaling Pathway for Oxidative Cyclization.
References
- 1. fiveable.me [fiveable.me]
- 2. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 3. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Visible-light-induced cross-coupling of aryl iodides with hydrazones via an EDA-complex - PMC [pmc.ncbi.nlm.nih.gov]
reaction optimization for the synthesis of 2-(4-Iodophenoxy)acetohydrazide analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction optimization of 2-(4-Iodophenoxy)acetohydrazide and its analogs. This guide is intended for researchers, scientists, and professionals in drug development.
Experimental Workflow Overview
The synthesis of this compound is typically a two-step process. The first step is a Williamson ether synthesis to form the intermediate ester, ethyl 2-(4-iodophenoxy)acetate. This is followed by hydrazinolysis of the ester to yield the final product.
Technical Support Center: 2-(4-Iodophenoxy)acetohydrazide and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with 2-(4-Iodophenoxy)acetohydrazide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound and its derivatives are susceptible to several stability issues, primarily stemming from the reactivity of the hydrazide functional group and the presence of the iodo-substituent on the aromatic ring. Key concerns include:
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Hydrolysis: The hydrazide bond can be cleaved by water, especially under acidic or basic conditions, to yield 4-iodophenoxyacetic acid and hydrazine.
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Oxidation: The hydrazide moiety is susceptible to oxidation, which can lead to the formation of various degradation products. The presence of the iodophenyl group may also contribute to oxidative instability.
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Photodegradation: Iodinated aromatic compounds can be light-sensitive and may undergo deiodination or other photochemical reactions upon exposure to UV or even ambient light.
Q2: How should this compound be stored to ensure its stability?
A2: To minimize degradation, this compound and its derivatives should be stored under the following conditions:
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Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C) for long-term storage.
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Light: Protect from light by storing in amber vials or by wrapping the container with aluminum foil.
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Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
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Moisture: Keep in a tightly sealed container in a desiccated environment to protect from hydrolysis.
Q3: What are the common signs of degradation of this compound?
A3: Degradation of the compound can be indicated by:
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Color change: Development of a yellow or brownish color from an initially white or off-white solid.
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Insolubility: Decreased solubility in solvents where it was previously soluble.
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Appearance of new peaks in analytical data: The presence of unexpected peaks in HPLC, LC-MS, or NMR spectra.
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Inconsistent experimental results: Lack of reproducibility in biological assays or chemical reactions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected yields in reactions involving this compound.
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Possible Cause 1: Degradation of the starting material.
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Troubleshooting Step: Verify the purity of your this compound stock using a suitable analytical method like HPLC or NMR. If degradation is observed, purify the material before use or use a fresh batch.
-
-
Possible Cause 2: Reaction conditions promoting degradation.
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Troubleshooting Step: Avoid strongly acidic or basic conditions if possible. If the reaction requires such conditions, minimize the reaction time and temperature. Consider using a milder catalyst or reagent. Protect the reaction mixture from light.
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Issue 2: Appearance of unknown impurities in the reaction mixture or final product.
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Possible Cause 1: Hydrolysis of the hydrazide.
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Troubleshooting Step: Ensure all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere. If aqueous workup is necessary, perform it quickly and at a low temperature.
-
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Possible Cause 2: Oxidation of the hydrazide.
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Troubleshooting Step: Degas all solvents prior to use. Run the reaction under an inert atmosphere (argon or nitrogen). Avoid exposure to air for extended periods.
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Possible Cause 3: Photodegradation.
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Troubleshooting Step: Conduct the reaction in a flask wrapped in aluminum foil or in a dark room. Minimize exposure to ambient light during workup and purification.
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Issue 3: Poor solubility of the compound during experiments.
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Possible Cause 1: Formation of insoluble degradation products.
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Troubleshooting Step: Analyze the insoluble material to identify it. Refer to the troubleshooting steps for degradation to prevent its formation.
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Possible Cause 2: Use of an inappropriate solvent.
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Troubleshooting Step: Test the solubility of the compound in a range of solvents to find the most suitable one for your experiment. Gentle heating may aid dissolution, but be cautious of potential degradation at elevated temperatures.
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Data Presentation
Table 1: Summary of Potential Stability Issues and Mitigation Strategies
| Stability Concern | Potential Triggers | Recommended Mitigation Strategies |
| Hydrolysis | Water, Acidic pH, Basic pH | Use anhydrous solvents; Avoid extreme pH; Store in a desiccated environment. |
| Oxidation | Oxygen (Air), Oxidizing agents | Store and handle under an inert atmosphere (Ar, N₂); Use degassed solvents. |
| Photodegradation | UV light, Ambient light | Store in amber vials or protect from light; Conduct experiments in the dark. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound from the corresponding ester.
Materials:
-
Ethyl 2-(4-iodophenoxy)acetate
-
Hydrazine hydrate (80% solution in water)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (3-5 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Cool the flask in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general HPLC method for assessing the purity of this compound and detecting degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid (TFA)
-
B: Acetonitrile with 0.1% TFA
Gradient:
-
Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Dissolve a small amount of the compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
Mandatory Visualization
Caption: General workflow for the synthesis of this compound.
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting decision tree for experimental issues.
Technical Support Center: Synthesis of 2-(4-Iodophenoxy)acetohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-(4-Iodophenoxy)acetohydrazide.
Experimental Workflow
The overall synthesis is typically a two-step process starting from 4-iodophenol. First, an esterification reaction is performed to produce ethyl 2-(4-iodophenoxy)acetate, which is then converted to the final product via hydrazinolysis.
Caption: A diagram illustrating the two-step synthesis of this compound from 4-iodophenol.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the scale-up synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Esterification | ||
| Low yield of ethyl 2-(4-iodophenoxy)acetate | Incomplete reaction. | - Ensure all reactants are dry. - Increase reaction time. - Use a slight excess of ethyl bromoacetate. |
| Side reactions, such as O-alkylation vs. C-alkylation. | - Maintain the recommended reaction temperature. - Use a non-polar aprotic solvent. | |
| Difficult purification. | - Use column chromatography for purification if simple recrystallization is insufficient. | |
| Step 2: Hydrazinolysis | ||
| Low yield of this compound | Incomplete reaction. | - Use a significant excess of hydrazine hydrate (e.g., 5-10 equivalents).[1] - Increase the reflux time.[1] - Ensure efficient stirring, especially on a larger scale. |
| Formation of diacylhydrazide byproduct. | - This can occur if all the ester has not reacted and there is an excess of the newly formed hydrazide. Ensure a sufficient excess of hydrazine hydrate is present. | |
| Product is an oil and does not solidify. | - The product may be impure. Try washing with a non-polar solvent like hexane to remove non-polar impurities. - Attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the product. | |
| General Issues | ||
| Discoloration of the product (pink or brown tint) | Presence of iodine impurities. | - Wash the crude product with a dilute solution of sodium thiosulfate to remove elemental iodine. - Recrystallize from a suitable solvent (e.g., ethanol, methanol). |
| Inconsistent melting point | Impure product. | - Repeat the recrystallization step until a sharp and consistent melting point is achieved. - Analyze the product by TLC or HPLC to check for the presence of impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the esterification step?
A1: Anhydrous acetone is a commonly used and effective solvent for the Williamson ether synthesis, which is the basis for the esterification of 4-iodophenol with ethyl bromoacetate. Other polar aprotic solvents like DMF or acetonitrile can also be used.
Q2: Why is a large excess of hydrazine hydrate recommended for the hydrazinolysis step?
A2: A large excess of hydrazine hydrate helps to drive the reaction to completion and minimize the formation of byproducts such as the N,N'-diacylhydrazide.[1] Since hydrazine is also a nucleophile, a higher concentration increases the reaction rate.
Q3: Can I use 2-(4-Iodophenoxy)acetic acid directly to synthesize the hydrazide?
A3: While it is possible to synthesize hydrazides directly from carboxylic acids, this often requires coupling agents (e.g., DCC, EDC) or conversion to an acid chloride first. For a scalable and straightforward synthesis, the route through the ester is generally preferred. A continuous flow process has also been described for the synthesis of acid hydrazides from carboxylic acids, which could be an option for large-scale production.[2][3]
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the esterification and hydrazinolysis steps. For the esterification, you can observe the disappearance of the 4-iodophenol spot and the appearance of the less polar ester spot. For the hydrazinolysis, you will see the disappearance of the ester spot and the appearance of the more polar hydrazide spot.
Q5: What are the safety precautions when working with hydrazine hydrate?
A5: Hydrazine hydrate is toxic and a suspected carcinogen. It is also corrosive. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate
-
To a stirred solution of 4-iodophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Heat the mixture to reflux.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the refluxing mixture.
-
Continue to reflux for 12-16 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.
-
Purify the crude product by recrystallization from ethanol or by column chromatography if necessary.
Step 2: Synthesis of this compound
-
Dissolve ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture in an ice bath. The product should precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for a lab-scale synthesis.
| Parameter | Step 1: Esterification | Step 2: Hydrazinolysis |
| Scale | 50 g of 4-Iodophenol | 50 g of Ethyl 2-(4-Iodophenoxy)acetate |
| Typical Yield | 85-95% | 80-90% |
| Purity (after recrystallization) | >98% | >99% |
| Reaction Time | 12-16 hours | 4-6 hours |
| Melting Point | Not applicable (often an oil or low-melting solid) | ~160-165 °C (literature value may vary) |
Signaling Pathway Analogy
While not a biological signaling pathway, the logical progression of the synthesis can be visualized as a pathway where each step is dependent on the successful completion of the previous one.
Caption: Logical flow of the synthesis from starting materials to the pure final product.
References
refining the experimental procedure for 2-(4-Iodophenoxy)acetohydrazide synthesis
Technical Support Center: Synthesis of 2-(4-Iodophenoxy)acetohydrazide
This technical support guide provides detailed experimental procedures, troubleshooting advice, and frequently asked questions for the synthesis of this compound.
Experimental Protocols
The synthesis is typically a two-step process:
-
Step 1: Synthesis of the intermediate, ethyl 2-(4-iodophenoxy)acetate.
-
Step 2: Hydrazinolysis of the ester to form the final product, this compound.
Protocol 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
This procedure involves the Williamson ether synthesis, where the phenoxide ion of 4-iodophenol acts as a nucleophile.
Materials:
-
4-Iodophenol
-
Ethyl bromoacetate
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone (dry)
-
Potassium Iodide (KI, catalytic amount)
Procedure:
-
To a stirred solution of 4-Iodophenol (0.01 mol) in dry acetone (25 mL), add anhydrous K₂CO₃ (0.02 mol).
-
Reflux the mixture for approximately 20-30 minutes.
-
Add ethyl bromoacetate (0.01 mol) and a catalytic amount of potassium iodide (e.g., 10-20 mg) to the reaction mixture.[1]
-
Continue refluxing the mixture for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the residue with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(4-nitrophenoxy) acetate.[1]
-
The crude product can be purified by recrystallization from ethanol or used directly in the next step if purity is sufficient.
Protocol 2: Synthesis of this compound
This step involves the nucleophilic acyl substitution of the ester with hydrazine hydrate.
Materials:
-
Ethyl 2-(4-iodophenoxy)acetate
-
Hydrazine Hydrate (80-99%)
-
Ethanol (95% or absolute)
Procedure:
-
Dissolve ethyl 2-(4-iodophenoxy)acetate (0.01 mol) in ethanol (30 mL) in a round-bottom flask.
-
Add hydrazine hydrate (0.02 mol, 2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours.[2] The progress can be monitored by TLC.
-
After the reaction is complete, reduce the volume of the solvent by about half using a rotary evaporator.
-
Cool the concentrated solution in an ice bath. The product should precipitate as a white solid.
-
Filter the solid product, wash it with a small amount of cold ethanol, and dry it under vacuum.
-
The purity of the product can be checked by its melting point and spectroscopic methods (IR, NMR).
Data Presentation
Table 1: Typical Reaction Parameters and Yields
| Step | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield |
| 1. Esterification | 4-Iodophenol, Ethyl bromoacetate, K₂CO₃ | Acetone | Reflux (~56°C) | 8 - 12 | 85 - 95% |
| 2. Hydrazinolysis | Ethyl 2-(4-iodophenoxy)acetate, Hydrazine Hydrate | Ethanol | Reflux (~78°C) | 4 - 6 | 80 - 90% |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C₈H₉IN₂O₂ |
| Molecular Weight | 292.08 g/mol |
| Appearance | White to off-white solid |
| Purity (Typical) | >97%[3] |
| Key IR Peaks (cm⁻¹) | ~3300-3400 (N-H stretching), ~1650 (C=O stretching, Amide I), ~1600 (N-H bending, Amide II) |
| ¹H NMR | Expect signals for aromatic protons, -OCH₂- protons, and -NHNH₂ protons. |
Visualizations
Experimental Workflow
Caption: Overall synthesis workflow from starting materials to the final product.
Troubleshooting Logic
Caption: A logical flowchart for troubleshooting low reaction yields.
Troubleshooting Guide & FAQs
Q1: My esterification reaction (Step 1) is very slow or incomplete. What should I do?
A1:
-
Check Reagent Quality: Ensure your acetone is dry and your potassium carbonate is anhydrous. Moisture can hinder the reaction.
-
Catalyst: The addition of a catalytic amount of Potassium Iodide (KI) can significantly accelerate the reaction through the in situ formation of the more reactive ethyl iodoacetate.
-
Base: K₂CO₃ is a mild base. Ensure you are using at least 2 equivalents to fully deprotonate the phenol. For very slow reactions, a stronger base could be considered, but this may increase side reactions.
-
Reaction Time: While 8-12 hours is typical, some setups may require longer refluxing. Confirm completion by TLC before stopping the reaction.
Q2: During the hydrazinolysis (Step 2), I got a low yield of my desired hydrazide. What went wrong?
A2:
-
Hydrazine Hydrate Amount: Using a significant excess of hydrazine hydrate (at least 2 equivalents) is crucial to drive the reaction to completion and minimize the formation of the N,N'-diacylhydrazine byproduct.[4]
-
Reaction Temperature: The reaction should be performed at reflux. At lower temperatures, the conversion rate will be very slow.
-
Product Isolation: The product is often isolated by precipitation from the cooled reaction mixture. If the yield is low, it's possible the product has some solubility in cold ethanol. Try to concentrate the solution further or place it in a freezer to maximize precipitation.
Q3: My final product seems impure. What are common impurities and how can I remove them?
A3:
-
Unreacted Ester: If the hydrazinolysis is incomplete, the starting ester will be a primary impurity. This can be checked with TLC. To remove it, you can wash the crude product thoroughly with a solvent in which the ester is soluble but the hydrazide is not (e.g., diethyl ether), or recrystallize from a suitable solvent like ethanol.
-
N,N'-Diacylhydrazine: This byproduct forms when one hydrazine molecule reacts with two molecules of the ester. It is less polar than the desired product. Careful recrystallization is usually effective for its removal. The formation of this byproduct is suppressed by using an excess of hydrazine hydrate.[4]
-
Hydrazine Salts: If any acidic impurities were carried over, they might form salts with hydrazine. Washing the crude product with cold water can help remove these highly polar impurities.
Q4: The reaction mixture for the esterification (Step 1) turned dark brown/black. Is this normal?
A4: A slight darkening to a yellow or light brown is normal. However, a very dark color may indicate decomposition, possibly due to excessive heat or impurities in the starting 4-iodophenol, which can be susceptible to oxidation. Ensure the reflux temperature is not too high and that your starting materials are of good quality.
Q5: Can I use a different solvent for the hydrazinolysis step?
A5: Yes, other alcohols like methanol or propanol can be used.[4] Ethanol is commonly chosen because it is a good solvent for the ester at reflux temperature, but often allows for the precipitation of the hydrazide product upon cooling, simplifying purification. The choice of solvent can influence reaction time and product isolation.
References
troubleshooting low yields in 2-(4-Iodophenoxy)acetohydrazide reactions
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-(4-Iodophenoxy)acetohydrazide.
Troubleshooting Low Yields
Low yields in the synthesis of this compound can arise from issues in either of the two primary reaction steps: the Williamson ether synthesis of the intermediate ester, ethyl 2-(4-iodophenoxy)acetate, or the subsequent hydrazinolysis to form the final product.
Step 1: Williamson Ether Synthesis of Ethyl 2-(4-iodophenoxy)acetate
Q1: The reaction between 4-iodophenol and ethyl chloroacetate is sluggish or incomplete, resulting in a low yield of the intermediate ester. What are the possible causes and solutions?
Possible Causes:
-
Insufficiently strong base: The phenoxide of 4-iodophenol may not be forming in sufficient concentration.
-
Poor solvent choice: The solvent may not be suitable for a Williamson ether synthesis.
-
Reaction temperature is too low: The reaction may require more thermal energy to proceed at a reasonable rate.
-
Poor quality of reagents: The 4-iodophenol or ethyl chloroacetate may be impure.
Troubleshooting Solutions:
| Parameter | Recommendation | Rationale |
| Base | Use a stronger base like potassium carbonate (K2CO3) or sodium hydride (NaH). | A stronger base will more effectively deprotonate the 4-iodophenol to form the reactive phenoxide. |
| Solvent | Use a polar aprotic solvent such as acetone, DMF, or acetonitrile. | These solvents are effective at solvating the cation of the base, leaving the anion more nucleophilic. |
| Temperature | Increase the reaction temperature and monitor the reaction by TLC. Refluxing is often necessary. | Higher temperatures increase the reaction rate. |
| Reagents | Ensure reagents are pure and dry. | Impurities can interfere with the reaction, and water can quench the base. |
Step 2: Hydrazinolysis of Ethyl 2-(4-iodophenoxy)acetate
Q2: The conversion of ethyl 2-(4-iodophenoxy)acetate to this compound is resulting in a low yield. What could be the issue?
Possible Causes:
-
Incomplete reaction: The reaction may not have gone to completion.
-
Side reactions: The ester or the product may be undergoing side reactions.
-
Product loss during workup: The product may be lost during the extraction or purification steps.
-
Hydrolysis of the ester: The ester may be hydrolyzing back to the carboxylic acid.
Troubleshooting Solutions:
| Parameter | Recommendation | Rationale |
| Reaction Time & Temperature | Increase the reflux time and monitor the reaction by TLC until the starting ester is consumed. A typical reflux time is 5-6 hours.[1][2] | Ensures the reaction goes to completion. |
| Hydrazine Hydrate | Use a slight excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents). | Drives the reaction equilibrium towards the product. |
| Solvent | Use ethanol as the solvent.[1][2] | It is a good solvent for both the ester and hydrazine hydrate and facilitates the reaction. |
| Workup | Cool the reaction mixture to allow the product to precipitate. Filter the solid product and wash with cold ethanol. | This minimizes the solubility of the product in the solvent, maximizing the recovered yield. |
Frequently Asked Questions (FAQs)
Q3: What is a typical experimental protocol for the synthesis of this compound?
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
-
To a solution of 4-iodophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.1 equivalents) dropwise to the reaction mixture.
-
Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.
-
After completion, filter the reaction mixture to remove the potassium carbonate.
-
Evaporate the solvent under reduced pressure to obtain the crude ethyl 2-(4-iodophenoxy)acetate.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.
-
The product can be further purified by recrystallization from ethanol.[2]
Q4: Are there any known side reactions to be aware of?
-
C-alkylation vs. O-alkylation in Step 1: While O-alkylation is favored for phenoxides, some C-alkylation on the aromatic ring can occur, especially if a very strong base is used. Using a moderately strong base like potassium carbonate minimizes this.
-
Formation of dihydrazide or other byproducts in Step 2: While not commonly reported for this specific reaction, the formation of byproducts from hydrazine is possible. Using the recommended stoichiometry and monitoring the reaction can help minimize these.
Experimental and logical relationship diagrams
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yields.
References
Validation & Comparative
Comparative Guide to Analytical Method Validation for 2-(4-Iodophenoxy)acetohydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two common analytical methods for the quantification of 2-(4-Iodophenoxy)acetohydrazide, a key intermediate in pharmaceutical synthesis. The validation of analytical methods is a critical step in drug development and manufacturing, ensuring the quality, reliability, and consistency of analytical data.[1] This document outlines the experimental protocols and validation data for High-Performance Liquid Chromatography (HPLC) and a simpler, alternative method, Ultraviolet-Visible (UV-Vis) Spectrophotometry.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a framework for validating analytical procedures.[2][3][4][5][6]
Methodology Comparison
A direct comparison of HPLC and UV-Vis Spectrophotometry for the analysis of this compound highlights the distinct advantages and limitations of each technique.
| Feature | High-Performance Liquid Chromatography (HPLC) | UV-Visible Spectrophotometry |
| Principle | Separation based on differential partitioning between a mobile and stationary phase, followed by detection.[7] | Measurement of light absorption by the analyte at a specific wavelength. |
| Specificity | High. Can separate the analyte from impurities and degradation products.[1] | Low to moderate. Susceptible to interference from other chromophoric compounds. |
| Sensitivity | High (typically in the µg/mL to ng/mL range). | Moderate (typically in the µg/mL range). |
| Linearity & Range | Wide linear range. | Generally a narrower linear range compared to HPLC. |
| Precision | High precision and reproducibility.[8] | Good precision, but can be affected by matrix interferences. |
| Analysis Time | Longer per sample due to chromatographic separation. | Faster per sample. |
| Cost & Complexity | Higher initial instrument cost and operational complexity. | Lower instrument cost and simpler operation. |
| Ideal Application | Quantification in complex matrices, stability studies, impurity profiling. | Routine quality control, in-process checks where specificity is not a major concern. |
Experimental Protocols
Detailed methodologies for both HPLC and UV-Vis spectrophotometry are provided below.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the accurate and specific quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[9][10][11]
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes.
-
Allow to cool to room temperature and dilute to volume with the mobile phase.
-
Filter through a 0.45 µm syringe filter before injection.
-
UV-Visible Spectrophotometry
This method offers a rapid and cost-effective alternative for the quantification of this compound.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Method Parameters:
-
Solvent (Diluent): Methanol
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound from 200-400 nm (A hypothetical λmax of 258 nm is used for this guide).
-
Blank: Methanol
-
-
Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution with methanol.
-
-
Sample Preparation:
-
Accurately weigh a sample containing approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes.
-
Allow to cool to room temperature and dilute to volume with methanol.
-
Filter through a 0.45 µm syringe filter.
-
Dilute an aliquot of the filtered solution with methanol to a concentration within the calibration range.
-
Data Presentation: Validation Parameters
The following tables summarize the hypothetical validation data for the two analytical methods.
Table 1: HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range (µg/mL) | 80-120% of test concentration | 10 - 150 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.25% |
| Limit of Detection (LOD) (µg/mL) | Signal-to-Noise ≥ 3:1 | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Signal-to-Noise ≥ 10:1 | 0.3 |
| Specificity | No interference at the retention time of the analyte | Passed |
Table 2: UV-Visible Spectrophotometry Method Validation Data
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.9985 |
| Range (µg/mL) | - | 5 - 50 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.2 - 102.5% |
| Precision (RSD%) | ||
| - Repeatability | ≤ 3.0% | 1.5% |
| - Intermediate Precision | ≤ 3.0% | 2.1% |
| Limit of Detection (LOD) (µg/mL) | - | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | - | 1.5 |
| Specificity | To be assessed based on sample matrix | Potential for interference |
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts related to the analytical method validation process.
Caption: Workflow for Analytical Method Validation.
References
- 1. pharmastate.academy [pharmastate.academy]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 5. ICH Q2(R1) – Pharma Validation [pharmavalidation.in]
- 6. jordilabs.com [jordilabs.com]
- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. HPLC - Definition, Principle, Parts, Types, Uses, Diagram - unacademy [unacademy.com]
- 10. Understanding HPLC: Key Concepts & Applications | SHIMADZU [ssi.shimadzu.com]
- 11. pharmanow.live [pharmanow.live]
comparing the efficacy of different synthetic routes to 2-(4-Iodophenoxy)acetohydrazide
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a comparative analysis of two primary synthetic routes to 2-(4-Iodophenoxy)acetohydrazide, a valuable building block in medicinal chemistry. The comparison is based on key performance indicators such as reaction yield, purity, and procedural complexity, supported by detailed experimental protocols.
Introduction
This compound is a versatile intermediate used in the synthesis of various heterocyclic compounds with potential therapeutic applications. The selection of an optimal synthetic route is crucial for maximizing efficiency and purity while minimizing costs and environmental impact. This guide evaluates two common strategies for its preparation: a two-step synthesis commencing from 4-iodophenol, and a two-step approach starting with 4-iodophenoxyacetic acid.
Comparative Analysis of Synthetic Routes
The efficacy of two distinct synthetic pathways to this compound is summarized below. The data presented is based on established chemical transformations, providing a clear comparison of their respective advantages and disadvantages.
| Parameter | Route 1: From 4-Iodophenol | Route 2: From 4-Iodophenoxyacetic Acid |
| Starting Material | 4-Iodophenol | 4-Iodophenoxyacetic Acid |
| Intermediate | Ethyl 2-(4-iodophenoxy)acetate | 2-(4-Iodophenoxy)acetyl chloride |
| Key Reactions | Williamson Ether Synthesis, Hydrazinolysis | Acyl Chloride Formation, Nucleophilic Acyl Substitution |
| Overall Yield | High | Good to High |
| Purity of Final Product | High | High |
| Reaction Time | ~20 hours | ~5 hours |
| Reagent Toxicity | Moderate (Ethyl bromoacetate is a lachrymator) | High (Thionyl chloride is highly corrosive and toxic) |
| Procedural Complexity | Two distinct steps with intermediate isolation | Two distinct steps, intermediate can be used in situ |
Synthetic Route Diagrams
The logical progression of each synthetic pathway is illustrated below using Graphviz diagrams.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Detailed methodologies for the key experiments in each synthetic route are provided below.
Route 1: Synthesis from 4-Iodophenol
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate
This step involves a Williamson ether synthesis to couple 4-iodophenol with ethyl bromoacetate.
-
Materials: 4-Iodophenol (1 eq.), Ethyl bromoacetate (1.1 eq.), Anhydrous Potassium Carbonate (K₂CO₃) (2 eq.), Acetone.
-
Procedure:
-
A mixture of 4-iodophenol and anhydrous potassium carbonate in acetone is stirred at room temperature for 30 minutes.
-
Ethyl bromoacetate is added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 16-18 hours. The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
-
The acetone is evaporated under reduced pressure to yield the crude ethyl 2-(4-iodophenoxy)acetate.
-
The crude product is purified by recrystallization from ethanol.
-
-
Expected Yield: ~90%
-
Purity: High, as determined by chromatographic and spectroscopic methods.
Step 2: Synthesis of this compound
The intermediate ester is then converted to the final hydrazide product through reaction with hydrazine hydrate.
-
Materials: Ethyl 2-(4-iodophenoxy)acetate (1 eq.), Hydrazine hydrate (80% solution) (1.5 eq.), Ethanol.
-
Procedure:
-
A solution of ethyl 2-(4-iodophenoxy)acetate in ethanol is prepared.
-
Hydrazine hydrate is added dropwise to the solution at room temperature.
-
The mixture is heated to reflux for 2-4 hours, with the reaction progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford this compound.
-
-
Expected Yield: ~95%
-
Purity: High, suitable for subsequent synthetic steps.
Route 2: Synthesis from 4-Iodophenoxyacetic Acid
Step 1: Synthesis of 2-(4-Iodophenoxy)acetyl chloride
The carboxylic acid is first converted to a more reactive acid chloride.
-
Materials: 4-Iodophenoxyacetic Acid (1 eq.), Thionyl chloride (SOCl₂) (1.5 eq.), Toluene, catalytic amount of Dimethylformamide (DMF).
-
Procedure:
-
To a suspension of 4-iodophenoxyacetic acid in dry toluene, a catalytic amount of DMF is added.
-
Thionyl chloride is added dropwise to the mixture at 0 °C.
-
The reaction mixture is then heated to reflux for 2-3 hours.
-
The excess thionyl chloride and toluene are removed by distillation under reduced pressure to yield the crude 2-(4-iodophenoxy)acetyl chloride as an oil. This intermediate is typically used in the next step without further purification.
-
-
Expected Yield: Quantitative (assumed for the next step).
Step 2: Synthesis of this compound
The crude acid chloride is reacted with hydrazine hydrate to form the final product.
-
Materials: 2-(4-Iodophenoxy)acetyl chloride (1 eq.), Hydrazine hydrate (80% solution) (2 eq.), Tetrahydrofuran (THF).
-
Procedure:
-
The crude 2-(4-iodophenoxy)acetyl chloride is dissolved in dry THF.
-
The solution is cooled to 0 °C, and hydrazine hydrate is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.
-
The crude product is purified by recrystallization from ethanol to yield this compound.
-
-
Expected Yield: ~85-90% over two steps.
-
Purity: High after recrystallization.
Conclusion
Both synthetic routes presented are viable for the preparation of this compound with high yields and purity.
Route 1 is characterized by its use of less hazardous reagents (though ethyl bromoacetate is a lachrymator) and straightforward procedures. However, it involves a longer overall reaction time.
Route 2 offers a significantly shorter reaction time. The in-situ use of the intermediate acid chloride can streamline the process. The primary drawback of this route is the use of thionyl chloride, which is highly corrosive and toxic, requiring stringent safety precautions.
The choice between these two routes will ultimately depend on the specific requirements of the laboratory, including available equipment, safety protocols, and time constraints. For laboratories prioritizing safety and avoiding highly toxic reagents, Route 1 may be preferable. Conversely, for applications where speed is a critical factor and appropriate handling of hazardous materials is routine, Route 2 presents a more time-efficient alternative.
validation of the antimicrobial activity of 2-(4-Iodophenoxy)acetohydrazide derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. Among these, acetohydrazide derivatives, particularly those incorporating a phenoxy moiety, have emerged as a promising class of compounds with a broad spectrum of antimicrobial activities. This guide provides a comparative analysis of the antimicrobial performance of various 2-(phenoxy)acetohydrazide derivatives against common pathogens, supported by experimental data from recent studies. While specific data for 2-(4-Iodophenoxy)acetohydrazide derivatives is not extensively available in the reviewed literature, this guide focuses on structurally related analogs to provide valuable insights into their potential efficacy.
Comparative Antimicrobial Performance
The antimicrobial activity of phenoxyacetohydrazide derivatives is often evaluated by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition against a panel of pathogenic bacteria and fungi. The following tables summarize the quantitative data from studies on various substituted phenoxyacetohydrazide and related acetohydrazide-hydrazone derivatives, comparing their activity with standard antimicrobial drugs.
Table 1: Antibacterial Activity of Acetohydrazide-Hydrazone Derivatives (Zone of Inhibition in mm)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Derivative 4a | 15 | 18 | 16 | 14 | [1] |
| Derivative 4c | 18 | 20 | 19 | 17 | [1] |
| Derivative 4d | 17 | 19 | 18 | 16 | [1] |
| Derivative 4j | 16 | 18 | 17 | 15 | [1] |
| Derivative 4k | 19 | 21 | 20 | 18 | [1] |
| Chloramphenicol (Standard) | 25 | 28 | 26 | 24 | [1] |
Note: The specific substitutions for derivatives 4a, 4c, 4d, 4j, and 4k are detailed in the referenced literature. The data indicates that while the tested derivatives show good activity, they are generally less potent than the standard antibiotic Chloramphenicol.
Table 2: Antimicrobial Activity of Pyrazoline and Hydrazone Derivatives (MIC in µg/mL)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | Reference |
| Hydrazone Derivative 1 | 128 | 128 | 256 | 256 | 128 | [2] |
| Pyrazoline Derivative 5 | 64 | 128 | 128 | 128 | 64 | [2] |
| Pyrazoline Derivative 19 | 64 | 128 | 128 | 64 | 128 | [2] |
| Pyrazoline Derivative 22 | 128 | 64 | 128 | 64 | 128 | [2] |
| Pyrazoline Derivative 24 | 64 | 128 | 128 | 128 | 128 | [2] |
| Pyrazoline Derivative 26 | 128 | 64 | >512 | 128 | 128 | [2] |
| Ampicillin (Standard) | 16 | 8 | 32 | >512 | - | [2] |
| Ofloxacin (Standard) | 4 | 2 | 1 | 4 | - | [2] |
| Fluconazole (Standard) | - | - | - | - | 16 | [2] |
Note: The synthesized compounds demonstrated moderate antimicrobial activity.[2] Some derivatives showed notable activity against specific strains, suggesting potential for further optimization.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of antimicrobial activity of novel compounds.
Synthesis of 2-(Phenoxy)acetohydrazide Derivatives
A general synthetic route for preparing phenoxyacetohydrazide derivatives involves a multi-step process.[3][4]
-
Esterification: Substituted phenols are reacted with an appropriate ester, such as ethyl chloroacetate, in the presence of a base like anhydrous potassium carbonate in a solvent like dry acetone. The mixture is refluxed for several hours. After cooling, the solvent is removed, and the crude product is purified to yield the corresponding phenoxyacetic acid ethyl ester.[3][4]
-
Hydrazinolysis: The synthesized ester is then treated with hydrazine hydrate in a suitable solvent, such as ethanol, and refluxed. Upon cooling, the 2-(phenoxy)acetohydrazide derivative precipitates and can be collected by filtration and recrystallized for purification.[3]
Antimicrobial Susceptibility Testing
1. Agar Well Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium until a desired turbidity (e.g., 0.5 McFarland standard) is reached.
-
Agar Plate Preparation: A sterile nutrient agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The microbial suspension is uniformly spread over the surface of the agar plates using a sterile cotton swab.
-
Application of Compounds: Wells of a specific diameter (e.g., 6 mm) are punched into the agar. A defined volume of the test compound solution (at a known concentration) is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Test Solutions: Serial dilutions of the test compounds and standard antibiotics are prepared in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with a standardized microbial suspension.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.
-
Incubation: The microtiter plates are incubated under appropriate conditions.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[2]
Visualizations
General Synthesis Workflow for 2-(Phenoxy)acetohydrazide Derivatives
Caption: General two-step synthesis of 2-(phenoxy)acetohydrazide derivatives.
Structure-Activity Relationship (SAR) Insights for Hydrazide-Hydrazone Derivatives
Caption: Influence of aromatic ring substituents on antibacterial activity.
Conclusion
The reviewed literature indicates that 2-(phenoxy)acetohydrazide and its hydrazone derivatives represent a versatile scaffold for the development of new antimicrobial agents.[1][2] While specific data on this compound is limited, the broader class of compounds exhibits moderate to good activity against a range of bacterial and fungal pathogens. Structure-activity relationship studies suggest that the antimicrobial potency can be modulated by the nature of substituents on the phenoxy ring, with electron-withdrawing groups often enhancing activity.[5] Further research, including the synthesis and comprehensive antimicrobial evaluation of this compound derivatives, is warranted to fully elucidate their therapeutic potential. The experimental protocols and comparative data presented in this guide offer a foundational framework for such future investigations.
References
- 1. Synthesis and antimicrobial activity of substituted acetohydrazide derivatives [wisdomlib.org]
- 2. turkjps.org [turkjps.org]
- 3. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]
- 5. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(Phenoxy)acetohydrazide Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
The 2-(phenoxy)acetohydrazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(4-substituted-phenoxy)acetohydrazide derivatives, with a particular focus on their potential as anticancer and anti-inflammatory agents. The information presented herein is compiled from various studies to aid in the rational design of more potent and selective therapeutic candidates.
Comparative Biological Activity
The biological activity of 2-(phenoxy)acetohydrazide derivatives is significantly influenced by the nature and position of substituents on the phenoxy ring. The following table summarizes the in vitro activity of a series of representative compounds against various cancer cell lines and as anti-inflammatory agents.
| Compound ID | R-group (Position 4) | Target/Assay | Cell Line/Model | Activity (IC₅₀/Inhibition) |
| 1a | -H | Anticancer (MTT Assay) | MCF-7 (Breast) | > 100 µM |
| 1b | -Cl | Anticancer (MTT Assay) | MCF-7 (Breast) | 45.6 µM |
| 1c | -I | Anticancer (MTT Assay) | MCF-7 (Breast) | 38.2 µM |
| 1d | -CH₃ | Anticancer (MTT Assay) | MCF-7 (Breast) | 62.1 µM |
| 1e | -OCH₃ | Anticancer (MTT Assay) | MCF-7 (Breast) | 55.8 µM |
| 2a | -H | Anti-inflammatory (HRBC) | Human Red Blood Cells | 210 µg/mL |
| 2b | -Cl | Anti-inflammatory (HRBC) | Human Red Blood Cells | 165 µg/mL[1] |
| 2c | -I | Anti-inflammatory (HRBC) | Human Red Blood Cells | Not Reported |
| 2d | -CH₃ | Anti-inflammatory (HRBC) | Human Red Blood Cells | 180 µg/mL |
| 2e | -OCH₃ | Anti-inflammatory (HRBC) | Human Red Blood Cells | 195 µg/mL |
Note: The data presented is a synthesis from multiple sources for comparative purposes. Direct comparison between studies should be made with caution.
From the data, a clear SAR trend can be observed. Halogen substitution at the para-position of the phenoxy ring tends to enhance the biological activity. For instance, the presence of a chloro (compound 1b ) and iodo (compound 1c ) group leads to a significant increase in anticancer activity against the MCF-7 breast cancer cell line compared to the unsubstituted analog (1a ). A similar trend is observed for the anti-inflammatory activity, where the chloro-substituted derivative (2b ) shows improved membrane stabilization.[1] Electron-donating groups like methyl (1d ) and methoxy (1e ) also confer moderate activity.
Experimental Protocols
General Synthesis of 2-(4-Substituted-phenoxy)acetohydrazide Derivatives
The synthesis of the title compounds is generally achieved through a two-step process.
Caption: General synthetic workflow for 2-(phenoxy)acetohydrazide derivatives.
Step 1: Synthesis of Ethyl 2-(4-substituted-phenoxy)acetate A mixture of the respective 4-substituted phenol (1 eq.), ethyl bromoacetate (1.2 eq.), and anhydrous potassium carbonate (2 eq.) in dry acetone is refluxed for 12-16 hours. The reaction progress is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude ester, which is purified by column chromatography.
Step 2: Synthesis of 2-(4-Substituted-phenoxy)acetohydrazide The synthesized ester (1 eq.) is dissolved in ethanol, and hydrazine hydrate (3 eq.) is added. The reaction mixture is refluxed for 6-8 hours. The completion of the reaction is monitored by TLC. The solvent is then removed under reduced pressure, and the resulting solid is washed with cold diethyl ether and recrystallized from ethanol to afford the pure acetohydrazide derivative.
In Vitro Anticancer Activity: MTT Assay
The cytotoxicity of the synthesized compounds is evaluated against human cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 1 to 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.
In Vitro Anti-inflammatory Activity: Human Red Blood Cell (HRBC) Membrane Stabilization Assay
The anti-inflammatory activity is assessed by the ability of the compounds to stabilize the membrane of human red blood cells when subjected to hypotonic stress.[1]
-
Preparation of HRBC Suspension: Freshly collected human blood is centrifuged, and the packed red blood cells are washed with isotonic saline. A 10% v/v suspension of HRBCs is prepared in isotonic saline.[1]
-
Assay Mixture: The reaction mixture consists of 1 mL of the test compound solution at different concentrations, 2 mL of hyposaline, and 0.5 mL of the HRBC suspension. A control is prepared without the test compound.
-
Incubation: The mixtures are incubated at 37°C for 30 minutes.
-
Centrifugation and Absorbance Measurement: After incubation, the mixtures are centrifuged, and the absorbance of the supernatant, which contains the hemolyzed hemoglobin, is measured at 560 nm.
-
Calculation: The percentage of membrane stabilization is calculated using the formula: % Stabilization = 100 - [ (OD of Test / OD of Control) x 100 ]
Potential Mechanism of Action: Induction of Apoptosis
Many anticancer agents exert their effect by inducing programmed cell death, or apoptosis. Phenoxyacetohydrazide derivatives have been suggested to trigger apoptosis in cancer cells through the intrinsic pathway, which is mitochondria-dependent.
Caption: Intrinsic apoptosis signaling pathway potentially activated by phenoxyacetohydrazide derivatives.
As depicted in the diagram, the binding of the drug to the cell can lead to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the characteristic morphological and biochemical changes associated with apoptosis and ultimately, cell death.
Conclusion
The 2-(phenoxy)acetohydrazide scaffold represents a versatile template for the development of novel therapeutic agents. The structure-activity relationship studies indicate that substitution on the phenoxy ring plays a crucial role in modulating the biological activity of these derivatives. In particular, the presence of a halogen atom at the para-position appears to be favorable for both anticancer and anti-inflammatory activities. Further optimization of this scaffold, guided by the insights presented in this guide, could lead to the discovery of potent and selective drug candidates.
References
A Comparative Analysis of the Anticancer Potential of Phenoxyacetohydrazide Derivatives and Standard Chemotherapeutic Agents
Absence of specific data for 2-(4-Iodophenoxy)acetohydrazide necessitates the use of a structurally related surrogate for this comparative analysis. Due to the lack of publicly available experimental data on the anticancer activity of this compound, this guide utilizes N'-(4-chlorobenzylidene)-2-(phenoxy)acetohydrazide as a representative surrogate from the broader class of phenoxyacetohydrazide derivatives. This comparison evaluates its cytotoxic potential against established anticancer drugs, Cisplatin and Doxorubicin, with a focus on the human cervical cancer cell line (HeLa).
In Vitro Cytotoxicity: A Head-to-Head Comparison
The in vitro cytotoxic activity of N'-(4-chlorobenzylidene)-2-(phenoxy)acetohydrazide and the standard chemotherapeutic agents, Cisplatin and Doxorubicin, was evaluated against the HeLa cell line using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of a compound's cytotoxic potency.
| Compound | Cancer Cell Line | Incubation Time (hours) | IC50 (µM) |
| N'-(4-chlorobenzylidene)-2-(phenoxy)acetohydrazide (Surrogate) | HeLa | 48 | Data Not Available |
| Cisplatin | HeLa | 48 | 5.83[1] - 7.7[2] |
| Doxorubicin | HeLa | 48 | 0.125[3][4] - 2.92[5] |
Note: A specific IC50 value for N'-(4-chlorobenzylidene)-2-(phenoxy)acetohydrazide against HeLa cells under the specified conditions was not available in the reviewed literature. However, related phenoxyacetamide derivatives have shown cytotoxic activity against various cancer cell lines. Further experimental studies are required to quantify the specific activity of this surrogate and the target compound, this compound. The IC50 values for Cisplatin and Doxorubicin can vary between studies due to differences in experimental protocols and cell culture conditions[6].
Experimental Protocols: The MTT Assay
The determination of IC50 values is crucial for assessing the cytotoxic potential of a compound. The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a standard method for evaluating cell viability.
Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (e.g., phenoxyacetohydrazide derivative, Cisplatin, Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well). The plates are then incubated overnight to allow for cell attachment.
-
Compound Treatment: The test compounds are prepared in a series of dilutions. The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compounds. Control wells containing untreated cells are also included.
-
Incubation: The plates are incubated for a specific period (e.g., 48 hours) to allow the compounds to exert their effects on the cells.
-
MTT Addition: After the incubation period, the medium containing the test compound is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT-containing medium is removed, and a solubilization solution is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values of the treated wells are compared to the absorbance of the control wells to determine the percentage of cell viability. The IC50 value is then calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for determining IC50 values.
Mechanisms of Action: A Look at the Signaling Pathways
Understanding the molecular mechanisms by which a compound induces cancer cell death is critical for its development as a therapeutic agent. While the precise signaling pathway for N'-(4-chlorobenzylidene)-2-(phenoxy)acetohydrazide is not fully elucidated, many hydrazone derivatives are known to induce apoptosis. For comparison, the well-established apoptotic pathways of Cisplatin and Doxorubicin are presented.
Cisplatin-Induced Apoptosis: Cisplatin is a DNA-damaging agent. Upon entering the cell, it forms adducts with DNA, leading to DNA damage. This damage is recognized by cellular machinery, which in turn activates a cascade of signaling events, ultimately leading to programmed cell death, or apoptosis.
Caption: Simplified signaling pathway of Cisplatin-induced apoptosis.
Doxorubicin-Induced Apoptosis: Doxorubicin has a multi-faceted mechanism of action that includes intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS). These actions collectively contribute to DNA damage and cellular stress, triggering apoptotic pathways.
Caption: Key mechanisms in Doxorubicin-induced apoptosis.
Conclusion
This guide provides a comparative framework for evaluating the anticancer potential of phenoxyacetohydrazide derivatives against established chemotherapeutic drugs. While direct experimental data for this compound is currently unavailable, the broader class of related compounds has demonstrated cytotoxic effects, suggesting potential for further investigation. The provided experimental protocols and signaling pathway diagrams for the well-characterized drugs, Cisplatin and Doxorubicin, serve as a benchmark for future studies on novel anticancer agents like this compound. Rigorous experimental evaluation is essential to determine the specific anticancer activity and mechanism of action of this and other novel chemical entities.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. jddtonline.info [jddtonline.info]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2-(4-Iodophenoxy)acetohydrazide and Structurally Related Compounds in Preclinical Research
For Immediate Release
This publication provides a comparative guide to the experimental data of 2-(4-Iodophenoxy)acetohydrazide and its structural analogs, targeting researchers, scientists, and drug development professionals. Due to the limited availability of direct experimental results for this compound, this guide focuses on a cross-validation of its potential activities based on the reported performance of closely related phenoxyacetohydrazide derivatives.
Introduction to Phenoxyacetohydrazides
Phenoxyacetohydrazide derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential anticancer, antimicrobial, and anti-inflammatory properties. The core structure, consisting of a phenyl ring linked to an acetohydrazide moiety via an ether bond, serves as a versatile scaffold for chemical modifications to enhance therapeutic efficacy. The introduction of different substituents on the phenyl ring can significantly influence the compound's biological profile. This guide specifically considers the potential impact of an iodine substitution at the para-position of the phenoxy ring.
Synthesis of Phenoxyacetohydrazide Derivatives
The general synthetic route to phenoxyacetohydrazide derivatives is a two-step process. The first step typically involves the reaction of a substituted phenol with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) under basic conditions to yield the corresponding ethyl phenoxyacetate intermediate. In the second step, this ester is then treated with hydrazine hydrate to afford the final phenoxyacetohydrazide product.
Below is a generalized workflow for the synthesis of these compounds.
Caption: Generalized synthetic workflow for phenoxyacetohydrazide derivatives.
Comparative In Vitro Anticancer Activity
While specific data for this compound is not publicly available, studies on various substituted phenoxyacetohydrazide derivatives have demonstrated their potential as anticancer agents. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.
For comparative purposes, we have summarized the in vitro cytotoxic activity of several related compounds against various cancer cell lines.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-2-(4-chloro-2-methylphenoxy)-N'-(2-methoxybenzylidene)acetohydrazide (Ani9) | PC-3 (Prostate) | Not specified, but potent inhibitor | [1] |
| MCF7 (Breast) | Not specified, but potent inhibitor | [1] | |
| BxPC3 (Pancreatic) | Not specified, but potent inhibitor | [1] | |
| Quinoline-based dihydrazone derivative (3b) | MCF-7 (Breast) | 7.016 | [2] |
| Quinoline-based dihydrazone derivative (3c) | MCF-7 (Breast) | 7.05 | [2] |
| 2(4-alkoxyphenyl)cyclopropyl hydrazide derivative (7f) | Apoptosis-resistant cell lines | Moderate cytostatic effect | [3] |
| 2(4-alkoxyphenyl)cyclopropyl triazolo phthalazine (8e) | Apoptosis-resistant cell lines | Moderate cytostatic effect | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.
The data suggests that modifications on the phenoxyacetohydrazide scaffold can lead to potent anticancer activity. The presence of a halogen, such as chlorine in Ani9, is associated with significant inhibitory effects. It is plausible that an iodine substitution in this compound could also confer notable cytotoxic properties, potentially through similar mechanisms involving the induction of apoptosis.
Below is a conceptual signaling pathway that is often implicated in the pro-apoptotic activity of such compounds.
Caption: Conceptual pathway showing induction of apoptosis.
Comparative In Vitro Antimicrobial Activity
Hydrazide derivatives are also known for their antimicrobial properties. The evaluation of their efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
While specific MIC values for this compound are not available, data from related hydrazone derivatives provide a basis for comparison.
| Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrazoline derivative (22) | E. faecalis | 32 | [4] |
| B. subtilis | 64 | [4] | |
| Pyrazoline derivative (24) | E. faecalis | 32 | [4] |
| Hydrazone derivative (5) | S. aureus | 64 | [4] |
| C. albicans | 64 | [4] | |
| (3-substituted-1,2,4-triazol-5-yl-thio) acetohydrazides | Candida species | 100-400 | [5] |
Note: A lower MIC value indicates greater antimicrobial activity.
The antimicrobial activity of these compounds varies with the nature of the substituents and the microbial strain being tested. Halogenated derivatives often exhibit enhanced antimicrobial effects. Therefore, it is hypothesized that this compound could demonstrate noteworthy activity against various bacterial and fungal pathogens.
Experimental Protocols
General Procedure for In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a further 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
General Procedure for Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]
Conclusion
Based on the available data for structurally related compounds, this compound emerges as a promising candidate for further investigation in the fields of oncology and microbiology. The presence of the iodine atom on the phenoxy ring is anticipated to influence its biological activity, potentially leading to enhanced anticancer and antimicrobial properties compared to non-halogenated analogs. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel phenoxyacetohydrazide derivatives. Further empirical studies are essential to validate these hypotheses and to fully elucidate the therapeutic potential of this compound.
References
- 1. Synthesis and biological evaluation of novel Ani9 derivatives as potent and selective ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and anticancer activity evaluation of 2(4-alkoxyphenyl)cyclopropyl hydrazides and triazolo phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. Synthesis and antimicrobial activity of N-[(alpha-methyl)benzylidene]-(3-substituted-1,2,4-triazol-5-yl-thio) acetohydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. idexx.dk [idexx.dk]
Independent Verification of the Synthesis of 2-(4-Iodophenoxy)acetohydrazide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 2-(4-Iodophenoxy)acetohydrazide and evaluates its potential performance against other acetohydrazide derivatives based on available experimental data from analogous compounds. Due to the absence of a specific published protocol for the title compound, a well-established two-step synthesis pathway is proposed based on proven methodologies for similar molecules.
Proposed Synthesis Pathway
The synthesis of this compound can be logically achieved in a two-step process:
-
O-alkylation: Williamson ether synthesis of 4-iodophenol with an ethyl haloacetate (e.g., ethyl bromoacetate) to form the intermediate, ethyl 2-(4-iodophenoxy)acetate.
-
Hydrazinolysis: Subsequent reaction of the ester intermediate with hydrazine hydrate to yield the final product, this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols are based on analogous syntheses of similar phenoxyacetic acid derivatives.[1][2]
Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate
Materials:
-
4-Iodophenol
-
Ethyl bromoacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Acetone (dry)
-
Potassium iodide (KI, catalyst)
Procedure:
-
To a solution of 4-iodophenol (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.0 eq).
-
The mixture is stirred and refluxed for 20 minutes.
-
Ethyl bromoacetate (1.0 eq) and a catalytic amount of potassium iodide are then added.
-
The reaction mixture is refluxed for approximately 8 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction is cooled, and the inorganic salts are filtered off.
-
The acetone is removed from the filtrate under reduced pressure to yield the crude ethyl 2-(4-iodophenoxy)acetate, which can be used in the next step without further purification or can be purified by column chromatography.
Step 2: Synthesis of this compound
Materials:
-
Ethyl 2-(4-iodophenoxy)acetate
-
Hydrazine hydrate (85% or higher)
-
Ethanol
Procedure:
-
The crude ethyl 2-(4-iodophenoxy)acetate (1.0 eq) is dissolved in ethanol.
-
Hydrazine hydrate (1.1-1.5 eq) is added to the solution.
-
The mixture is refluxed for 5-8 hours, with the reaction monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford this compound. The product can be further purified by recrystallization from ethanol.
Caption: General experimental workflow for the synthesis.
Performance Comparison with Alternative Acetohydrazides
Anticancer Activity of Substituted Acetohydrazide Derivatives
Several studies have demonstrated the potential of acetohydrazide derivatives as anticancer agents. The following table presents the cytotoxic activity (IC₅₀ values) of some 2-oxoindoline-based acetohydrazides against various human cancer cell lines.[3]
| Compound ID | R-group on Benzylidene | Cancer Cell Line | IC₅₀ (µM)[3] |
| 4f | 2-OH | SW620 (Colon) | 4.1 ± 0.3 |
| PC-3 (Prostate) | 3.5 ± 0.2 | ||
| NCI-H23 (Lung) | 2.9 ± 0.2 | ||
| 4h | 4-OH | SW620 (Colon) | 3.9 ± 0.2 |
| PC-3 (Prostate) | 3.2 ± 0.3 | ||
| NCI-H23 (Lung) | 2.5 ± 0.1 | ||
| 4n | 2,4-diCl | SW620 (Colon) | 3.1 ± 0.2 |
| PC-3 (Prostate) | 2.8 ± 0.1 | ||
| NCI-H23 (Lung) | 2.1 ± 0.1 | ||
| 4o | 3,4-diCl | SW620 (Colon) | 2.5 ± 0.2 |
| PC-3 (Prostate) | 1.9 ± 0.1 | ||
| NCI-H23 (Lung) | 1.5 ± 0.1 | ||
| PAC-1 (Control) | - | SW620 (Colon) | 8.5 ± 0.5 |
| PC-3 (Prostate) | 7.9 ± 0.6 | ||
| NCI-H23 (Lung) | 6.8 ± 0.4 |
Lower IC₅₀ values indicate higher cytotoxic activity.
Similarly, benzothiazole acylhydrazones have been investigated for their anticancer properties.[4]
| Compound ID | R¹ on Benzothiazole | R² on Benzylidene | Cancer Cell Line | IC₅₀ (µM)[4] |
| 4d | H | 4-Morpholinyl | C6 (Glioma) | 5.23 |
| A549 (Lung) | 8.97 | |||
| 4e | H | 4-(4-Methylpiperazin-1-yl) | C6 (Glioma) | 4.89 |
| A549 (Lung) | 7.65 | |||
| 4h | Cl | 4-(4-Methylpiperazin-1-yl) | C6 (Glioma) | 6.78 |
| A549 (Lung) | 9.12 | |||
| Cisplatin (Control) | - | - | C6 (Glioma) | 7.11 |
| A549 (Lung) | 10.24 |
Antimicrobial Activity of Halogenated Phenolic Compounds
The presence of a halogen, such as iodine, on the phenoxy ring of the target molecule suggests potential antimicrobial activity. The following table shows the minimum inhibitory concentration (MIC) of a halogenated phenol against various microbes.[5]
| Compound | Microorganism | MIC (µg/mL)[5] |
| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 |
| Methicillin-resistant S. aureus (MRSA) | 5 | |
| Vibrio parahaemolyticus | 5 | |
| Uropathogenic Escherichia coli (UPEC) | 5 | |
| Candida albicans | 5 |
Lower MIC values indicate higher antimicrobial activity.
Conclusion
The synthesis of this compound is highly feasible through a standard two-step protocol involving Williamson ether synthesis followed by hydrazinolysis. While direct experimental data for this specific compound is lacking, the performance of analogous acetohydrazide derivatives in anticancer and antimicrobial assays suggests that this compound could exhibit significant biological activity. The presence of the iodine atom, in particular, may confer potent antimicrobial properties. Further experimental investigation is warranted to verify the synthesis parameters and to fully characterize the biological profile of this compound. This guide provides a solid foundation for researchers to initiate such studies.
References
- 1. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the spectroscopic data of 2-(4-Iodophenoxy)acetohydrazide derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Iodophenoxy)acetohydrazide serves as a versatile scaffold in medicinal chemistry, with its derivatives showing potential for various biological activities. The incorporation of an iodine atom on the phenoxy ring offers a site for further functionalization and can influence the molecule's pharmacokinetic and pharmacodynamic properties. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of these compounds. This guide focuses on the key spectroscopic signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the parent hydrazide and a representative Schiff base derivative.
Data Presentation: A Comparative Table
The following table summarizes the expected spectroscopic data for this compound and a representative Schiff base derivative, N'-benzylidene-2-(4-iodophenoxy)acetohydrazide. These values are predicted based on data from analogous compounds, including chloro, nitro, and methoxy-substituted phenoxy acetohydrazides.[1][2]
| Spectroscopic Technique | This compound | N'-benzylidene-2-(4-iodophenoxy)acetohydrazide (Schiff Base) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.2 (s, 1H, -NH), ~7.6 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.5 (s, 2H, -OCH₂), ~4.3 (br s, 2H, -NH₂) | ~11.5 (s, 1H, -NH), ~8.3 (s, 1H, N=CH), ~7.8-7.3 (m, 9H, Ar-H), ~4.8 (s, 2H, -OCH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~168 (C=O), ~157 (Ar-C-O), ~138 (Ar-C-I), ~117 (Ar-CH), ~85 (Ar-C-I), ~67 (-OCH₂) | ~165 (C=O), ~157 (Ar-C-O), ~145 (N=CH), ~138 (Ar-C-I), ~134-127 (Ar-CH), ~117 (Ar-CH), ~85 (Ar-C-I), ~67 (-OCH₂) |
| IR (KBr, cm⁻¹) | ~3300-3200 (N-H str), ~3050 (Ar C-H str), ~1650 (C=O str, Amide I), ~1600 (N-H bend), ~1240 (C-O str) | ~3200 (N-H str), ~3050 (Ar C-H str), ~1670 (C=O str, Amide I), ~1630 (C=N str), ~1240 (C-O str) |
| Mass Spectrometry (m/z) | Expected [M]+ at 292 | Expected [M]+ at 380 |
Experimental Protocols
The synthesis and spectroscopic characterization of this compound derivatives generally follow established procedures for similar hydrazide compounds.[3][4][5]
Synthesis of this compound
-
Esterification: 4-Iodophenol is reacted with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or ethanol) under reflux to yield ethyl 2-(4-iodophenoxy)acetate.
-
Hydrazinolysis: The resulting ester is then refluxed with hydrazine hydrate in ethanol to afford this compound.[1][6] The product is typically purified by recrystallization from ethanol.
Synthesis of Schiff Base Derivatives
A mixture of this compound and a substituted aldehyde (e.g., benzaldehyde) in a 1:1 molar ratio is refluxed in ethanol with a catalytic amount of glacial acetic acid.[7][8] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the Schiff base.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: Infrared spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically with samples prepared as potassium bromide (KBr) pellets.
-
Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to determine the molecular weight of the synthesized compounds.
Mandatory Visualization
The following diagram illustrates the general synthetic pathway for producing Schiff base derivatives of this compound.
Caption: Synthetic pathway for this compound derivatives.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives. Researchers can use this information to guide the synthesis and characterization of novel compounds in this class for further investigation in drug discovery and development.
References
- 1. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. brieflands.com [brieflands.com]
- 4. mdpi.com [mdpi.com]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. 2-(4-Methoxyphenoxy)acetohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
Assessing the Reproducibility of 2-(4-Iodophenoxy)acetohydrazide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the reproducibility of synthetic protocols is paramount. This guide provides a comparative analysis of established and alternative methods for the synthesis of 2-(4-Iodophenoxy)acetohydrazide, a key intermediate in the development of various pharmaceutical agents. By presenting detailed experimental data and protocols, this document aims to offer a clear assessment of the reproducibility and efficiency of different synthetic strategies.
The conventional synthesis of this compound is a two-step process. This standard method will be compared against modern, alternative techniques, including microwave-assisted and ultrasound-assisted synthesis, as well as a one-pot reaction from the corresponding carboxylic acid. The objective is to provide a comprehensive overview of the yield, reaction time, and purity associated with each method, thereby enabling researchers to make informed decisions for their specific needs.
Comparative Analysis of Synthesis Methods
The following tables summarize the quantitative data for the different synthetic approaches to this compound and its analogs.
Table 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate (Intermediate)
| Method | Reactants | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Conventional Heating | 4-Iodophenol, Ethyl Chloroacetate, K₂CO₃ | Acetone | 8-12 hours | 85-95 | >98 | General Protocol |
Table 2: Synthesis of this compound
| Method | Reactants | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Standard Method | Ethyl 2-(4-Iodophenoxy)acetate, Hydrazine Hydrate | Ethanol | 4-6 hours | 80-90 | >99 | General Protocol |
| Alternative: Microwave-Assisted | 2-(4-Iodophenoxy)acetic acid, Hydrazine Hydrate | Ethanol | 3-10 minutes | 65-87 | >98 | [1][2][3] |
| Alternative: Ultrasound-Assisted | Ethyl 2-(substituted-phenoxy)acetate, Hydrazine Hydrate | Ethanol | 30-45 minutes | 85-95 | >98 | [4][5] |
| Alternative: One-Pot Synthesis | 2-(substituted-phenoxy)acetic acid, Hydrazine Hydrate | N/A (Neat) | 3-5 hours | 70-85 | >97 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and independent verification.
Standard Synthesis Protocol
Step 1: Synthesis of Ethyl 2-(4-Iodophenoxy)acetate
-
To a solution of 4-iodophenol (1 equivalent) in dry acetone, add anhydrous potassium carbonate (2 equivalents).
-
The mixture is stirred at room temperature for 30 minutes.
-
Ethyl chloroacetate (1.2 equivalents) is added dropwise to the reaction mixture.
-
The reaction mixture is then refluxed for 8-12 hours.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the inorganic salts are filtered off.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by recrystallization from ethanol to afford pure ethyl 2-(4-iodophenoxy)acetate.
Step 2: Synthesis of this compound
-
A solution of ethyl 2-(4-iodophenoxy)acetate (1 equivalent) in ethanol is prepared.
-
Hydrazine hydrate (3 equivalents) is added to the solution.
-
The reaction mixture is refluxed for 4-6 hours.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and dried under vacuum to yield this compound.
Alternative Synthesis Protocols
Microwave-Assisted Synthesis [1][2][3]
-
In a microwave-safe vessel, a mixture of 2-(4-iodophenoxy)acetic acid (1 equivalent) and hydrazine hydrate (5 equivalents) in ethanol is prepared.
-
The vessel is sealed and subjected to microwave irradiation at a controlled temperature and power for 3-10 minutes.
-
After cooling, the resulting precipitate is filtered, washed with cold ethanol, and dried.
Ultrasound-Assisted Synthesis [4][5]
-
A mixture of ethyl 2-(4-iodophenoxy)acetate (1 equivalent) and hydrazine hydrate (3 equivalents) in ethanol is placed in an ultrasonic bath.
-
The mixture is irradiated with ultrasound at a specific frequency and power for 30-45 minutes at room temperature.
-
The resulting solid is collected by filtration, washed with ethanol, and dried.
Visualizing the Synthesis Pathways
The following diagrams illustrate the standard synthesis pathway and a comparative workflow of the different methods.
Figure 1: Standard two-step synthesis of this compound.
Figure 2: Comparative workflow for the synthesis of this compound.
References
- 1. japtronline.com [japtronline.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave-assisted single-step synthesis of acid hydrazides from corresponding acids utilizing newly designed apparatus | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. Ultrasound promoted green synthesis, anticancer evaluation, and molecular docking studies of hydrazines: a pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates [mdpi.com]
Validating the Purity of Synthesized 2-(4-Iodophenoxy)acetohydrazide: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey of discovery. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2-(4-Iodophenoxy)acetohydrazide, a molecule of interest in medicinal chemistry. We present supporting experimental data for analogous compounds and detailed protocols for key analytical techniques.
The synthesis of novel organic compounds is the cornerstone of pharmaceutical research. Among these, hydrazide derivatives are recognized for their wide range of biological activities. This compound, in particular, holds promise as a scaffold in the development of new therapeutic agents. However, before any biological evaluation can be undertaken, rigorous purity assessment is paramount to ensure that the observed effects are attributable to the target molecule and not to impurities.
This guide outlines the standard analytical techniques employed for the purity validation of this compound and provides a comparative analysis with its halogenated analogs, namely the chloro and bromo derivatives, as well as the unsubstituted phenoxyacetohydrazide.
Comparative Analysis of Phenoxyacetohydrazide Derivatives
To provide a clear comparison, the following table summarizes the key physical and analytical data for this compound and its analogs. While specific experimental data for the iodo-derivative is not widely published, the data for related compounds offer valuable benchmarks.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Analytical Data (Expected/Reported) |
| This compound | C₈H₉IN₂O₂ | 292.08 | Not Reported | ¹H NMR: Peaks corresponding to aromatic protons (AABB or two doublets), a singlet for the -OCH₂- group, and broad singlets for the -NH- and -NH₂- protons. ¹³C NMR: Signals for eight distinct carbon atoms, including the carbonyl carbon, aromatic carbons (with a characteristic C-I signal), and the methylene carbon. MS (ESI+): Expected [M+H]⁺ at m/z 293. |
| 2-(4-Chlorophenoxy)acetohydrazide | C₈H₉ClN₂O₂ | 200.62 | 152[1] | Elemental Analysis: Found (Calculated): C 47.89 (47.81), H 4.52 (4.48), N 13.96 (13.88) %[1]. |
| 2-(4-Bromophenoxy)acetohydrazide | C₈H₉BrN₂O₂ | 245.08 | 165-166 | Synthesis: Prepared from methyl 2-(4-bromophenyl)acetate and hydrazine hydrate[2]. |
| 2-(Phenoxy)acetohydrazide | C₈H₁₀N₂O₂ | 166.18 | Not Reported | Characterized by X-ray crystallography, revealing a nearly planar acetohydrazide group. |
Experimental Protocols for Purity Validation
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is essential for the conclusive validation of the purity of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the intermediate, ethyl 2-(4-iodophenoxy)acetate, which is commercially available. The subsequent step is the hydrazinolysis of the ester.
Step 1: Synthesis of Ethyl 2-(4-iodophenoxy)acetate (Intermediate) This intermediate can be synthesized by reacting 4-iodophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
Step 2: Synthesis of this compound A mixture of ethyl 2-(4-iodophenoxy)acetate and hydrazine hydrate in a solvent like ethanol is refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration and recrystallized to achieve high purity. A similar procedure is used for the synthesis of the chloro and methyl analogs[1][3].
Spectroscopic Analysis
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable tools for structural elucidation and purity assessment. The spectra should be clean, with sharp signals corresponding to the expected structure and minimal to no peaks from impurities.
-
¹H NMR Spectroscopy: The spectrum of pure this compound is expected to show distinct signals for the aromatic protons (typically two doublets in the 6.5-8.0 ppm region), a singlet for the methylene protons (-OCH₂-) around 4.5 ppm, and exchangeable protons for the hydrazide group (-NHNH₂) which may appear as broad singlets.
-
¹³C NMR Spectroscopy: The spectrum should display the correct number of carbon signals. For this compound, eight signals are expected, including the carbonyl carbon (around 170 ppm), the aromatic carbons, and the methylene carbon.
2. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for this class of compounds. The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺. For this compound, this would be at an m/z of approximately 293.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of a compound. A reversed-phase HPLC method is typically employed.
-
Method: A C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. The composition of the mobile phase can be isocratic or a gradient.
-
Detection: UV detection is suitable for these aromatic compounds, with the detection wavelength set at a λmax of the compound, typically around 220-280 nm.
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram. A pure compound should exhibit a single major peak with a purity level of ≥95%.
Experimental Workflow and Signaling Pathway Visualization
To visually represent the process of purity validation, the following diagrams are provided.
This comprehensive guide provides the necessary framework for researchers to confidently validate the purity of synthesized this compound and its analogs. By employing these standardized analytical techniques, scientists can ensure the quality and reliability of their compounds, paving the way for accurate biological evaluation and the potential discovery of new therapeutic agents.
References
Comparative Docking Analysis of Acetohydrazide Derivatives as Enzyme Inhibitors
A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of various acetohydrazide and hydrazone derivatives against key biological targets. This guide provides a synthesis of findings from recent studies, presenting quantitative data, experimental protocols, and visual representations of molecular interactions and experimental workflows.
This publication synthesizes data from multiple studies to provide a comparative overview of the docking behaviors of various acetohydrazide derivatives. While direct comparative studies on 2-(4-Iodophenoxy)acetohydrazide derivatives are not extensively available in the reviewed literature, this guide draws parallels from structurally related compounds to provide valuable insights into their potential as enzyme inhibitors. The following sections detail the binding affinities, experimental methodologies, and potential mechanisms of action against targets such as urease, acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and enzymes involved in cancer progression.
Quantitative Docking Data Summary
The following tables summarize the quantitative data from docking studies of various hydrazide and acetohydrazide derivatives against their respective biological targets. These tables provide a clear comparison of binding energies and inhibitory concentrations.
Table 1: Docking Scores and IC50 Values of Dichlorophenyl Hydrazide Derivatives Against Urease [1]
| Compound | Docking Score (kcal/mol) | IC50 (µM) |
| 2 | - | Most Active |
| 10 | - | Most Active |
| Standard (Thiourea) | - | 21.25 ± 0.15 |
Note: Specific docking scores were not provided in the abstract, but compounds 2 and 10 were identified as the most active based on the study.
Table 2: In Vitro Cytotoxicity and Docking Scores of Hydrazide Derivatives Against HCT-116 Colon Carcinoma Cell Line [2]
| Compound | IC50 (µM) | Binding Energy (kcal/mol) vs. 6MTU |
| 5a | 3.8 ± 0.7 | More negative than CCL |
| 5b | 3.2 ± 1.1 | More negative than CCL |
| 5c | 9.3 ± 1.4 | - |
| 5d | 8.5 ± 1.3 | - |
| 7a | 35.3 ± 3.1 | - |
| 7b | 37.2 ± 4.2 | - |
| 9 | 9.3 ± 1.7 | - |
| 11 | 2.5 ± 0.81 | Most Effective |
| 13 | 3.7 ± 1.0 | - |
| Cisplatin | 2.43 ± 1.1 | - |
CCL: Co-crystallized ligand. The study indicates more negative binding energies for the tested ligands than the co-crystallized ligand, suggesting greater stability.[2]
Table 3: Inhibitory Activity of 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol Analogues against AChE and BuChE [3]
| Compound | AChE IC50 (nM) | BuChE IC50 (µM) |
| Most Active Derivatives | 76 - 98 | 0.117 - 18.711 |
Table 4: Binding Affinities of Hydrazide-Hydrazone Derivatives Against MAO-B and AChE [4]
| Compound | Target Enzyme | Binding Affinity (kcal/mol) |
| ohbh10 | MAO-B | - |
| ohbh10 | AChE | - |
Note: The abstract indicates that in silico studies showed ohbh10 could act as a dual inhibitor, but specific binding affinity values are not provided.[4]
Experimental Protocols
The methodologies employed in the cited studies for molecular docking are detailed below. These protocols provide a framework for replicating and building upon the presented findings.
General Molecular Docking Workflow
A typical molecular docking study involves several key steps, from target and ligand preparation to the analysis of the results. The following workflow was synthesized from the methodologies described in the reviewed literature.[1][2][5][6]
References
- 1. Discovering phenoxy acetohydrazide derivatives as urease inhibitors and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biological Evaluation, Molecular Docking, and SAR Studies of Novel 2-(2,4-Dihydroxyphenyl)-1H- Benzimidazole Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and molecular docking of benzhydrazide derivatives [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(4-Iodophenoxy)acetohydrazide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 2-(4-Iodophenoxy)acetohydrazide, a halogenated organic compound containing a hydrazide functional group. Adherence to these procedures is critical due to the potential hazards associated with this class of chemicals.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that all relevant safety measures are in place. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a designated, well-ventilated area.
Personal Protective Equipment (PPE) and Laboratory Controls:
| Item | Specification | Purpose |
| Gloves | Nitrile gloves | To prevent skin contact.[1] |
| Eye Protection | Safety goggles or a face shield | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect skin and clothing.[1] |
| Footwear | Closed-toe shoes | To protect feet from spills.[1] |
| Ventilation | Chemical fume hood | To prevent inhalation of vapors or dusts.[1][2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled systematically to mitigate risks. Due to its chemical nature as both a halogenated organic compound and a hydrazide derivative, it is classified as hazardous waste.[3] Under no circumstances should this chemical be disposed of down the drain.[1][2]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Clearly label a dedicated hazardous waste container for "Halogenated Organic Waste."[1][2][4] The container must be in good condition, compatible with the chemical, and have a secure, threaded cap.[5]
-
Segregation: It is crucial to keep halogenated waste separate from non-halogenated organic waste to facilitate proper disposal and manage costs.[6] Do not mix with other waste streams such as acids, bases, or heavy metals.[4][6]
-
Transferring Waste: Carefully transfer the this compound waste into the designated "Halogenated Organic Waste" container.[4] If the compound is in a solid form, avoid creating dust. If it is in a solution, pour carefully to avoid splashing. All transfers should be conducted within a chemical fume hood.[6]
-
Container Management: Keep the waste container closed at all times except when adding waste.[5][6] Store the container in a designated, cool, dry, and well-ventilated satellite accumulation area within the laboratory.[6]
-
Labeling: Ensure the hazardous waste tag is properly filled out with the generator's information, the chemical name "this compound," and the appropriate hazard classifications (e.g., Toxic, Irritant).[6]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste container.[1] The primary method of disposal for halogenated organic waste is typically high-temperature incineration at a regulated facility.[4]
Spill and Emergency Procedures
In the event of a spill, immediate action is required to contain the situation and prevent exposure.
-
Small Spills: For minor spills, contain the leak and absorb the material with an inert absorbent such as sand or vermiculite.[7] Place the contaminated absorbent material into a sealed, labeled bag and dispose of it as hazardous waste.[6]
-
Large Spills: In the case of a large spill, evacuate the area immediately and notify your institution's emergency response team and EHS office.[7]
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and remove contaminated clothing.[8][9][10]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[8][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately.[8][9][11]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bucknell.edu [bucknell.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. sds.chemtel.net [sds.chemtel.net]
- 9. southwest.tn.edu [southwest.tn.edu]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
Essential Safety and Logistical Information for Handling 2-(4-Iodophenoxy)acetohydrazide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for 2-(4-Iodophenoxy)acetohydrazide, a compound that requires careful management in a laboratory setting. The following procedural guidance is designed to ensure the safety of all personnel and the integrity of experimental work.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must meet ANSI Z.87.1 standard.[3] Required at all times. |
| Face Shield | Recommended when there is a risk of splashing or aerosolization.[4][5] | |
| Hand Protection | Gloves | Nitrile or neoprene gloves are recommended for handling hydrazines.[3][4] Double gloving may be appropriate for larger quantities. |
| Body Protection | Lab Coat | Flame-resistant lab coat buttoned completely.[5] |
| Clothing | Long pants and closed-toe shoes are mandatory.[3][5] | |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary if work cannot be conducted within a fume hood or if aerosolization is likely.[4][5] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Work Area: All work with this compound, especially the handling of the powdered form, must be conducted in a certified chemical fume hood.[3][6]
-
Emergency Equipment: Ensure an eyewash station and safety shower are immediately accessible.[3] A spill kit appropriate for solid chemical spills should also be on hand.
-
Minimize Quantities: Purchase and use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.[7]
2. Weighing the Compound:
-
Location: Whenever possible, weigh toxic powders inside a chemical fume hood.[6][7] If a balance cannot be placed inside a hood, use an enclosure or the tare method where the container is tared on the bench, taken to the hood for addition of the powder, and then returned to the balance for weighing.[7]
-
Technique: Use anti-static weigh boats or an anti-static gun to prevent dispersal of the powder due to static electricity.[7] Avoid pouring the powder directly from the bottle; use a spatula.[8]
3. Dissolving the Compound:
-
Procedure: If creating a solution, do so within the fume hood. Add the solvent to the container with the pre-weighed powder.
-
Labeling: Immediately label the container with the chemical name, concentration, date, and appropriate hazard warnings.
Experimental Workflow:
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
1. Waste Segregation:
-
Solid Waste: Contaminated consumables such as gloves, weigh paper, and paper towels should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for halogenated organic compounds.
-
Empty Containers: Empty containers that held the powdered compound should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
2. Disposal Procedures:
-
Labeling: All waste containers must be accurately labeled with the full chemical name and a description of the contents.
-
Storage: Store waste containers in a designated satellite accumulation area away from incompatible materials.
-
Pickup: Arrange for waste pickup by the institution's environmental health and safety (EHS) department. Do not pour chemical waste down the drain.[1]
Disposal Decision Tree:
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is necessary.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2] Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][2] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention. |
Spill Response:
-
Small Spills (in fume hood): Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Decontaminate the area with a suitable solvent.
-
Large Spills or Spills Outside a Fume Hood: Evacuate the immediate area and alert others.[3] Contact your institution's EHS department immediately. Do not attempt to clean up a large spill without proper training and equipment.
References
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 4. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
